molecular formula C13H9FN2OS B023927 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 50263-91-7

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B023927
CAS No.: 50263-91-7
M. Wt: 260.29 g/mol
InChI Key: ZSCWXOLBESBZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (CAS 50263-91-7) is a high-purity thieno[2,3-d]pyrimidine derivative offered for research use in pharmacological and chemical studies. This compound is part of a class of heterocyclic structures recognized for their significant potential in medicinal chemistry research, particularly in the investigation of folate metabolism pathways. The thieno[2,3-d]pyrimidine scaffold is a subject of interest in early-stage drug discovery for its ability to interact with key enzymatic targets. Scientific literature indicates that analogous structures have been explored as potent dual inhibitors of fundamental folate-dependent enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are crucial for the synthesis of nucleic acid precursors, making their inhibitors valuable tools for studying cell proliferation and for the development of potential antitumor agents . Furthermore, closely related compounds with the same core structure have demonstrated serotonin and noradrenergic reuptake-blocking properties in non-clinical research models, suggesting a broader research application for this chemical series in neuroscience . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic use , or for human use of any kind.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCWXOLBESBZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614676
Record name 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50263-91-7
Record name 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] This document details a multi-step synthesis, offering in-depth explanations for the chosen methodologies and providing detailed experimental protocols.

Strategic Approach to Synthesis

The synthesis of the target molecule, this compound, is most effectively approached through a convergent strategy. This involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidinone ring. This approach allows for the precise installation of the required substituents at the desired positions.

The cornerstone of this synthetic route is the versatile Gewald reaction, which enables the formation of the key intermediate, a 2-amino-3-cyanothiophene derivative.[2] Subsequent modifications and a final cyclization step lead to the desired thieno[2,3-d]pyrimidin-2(1H)-one core.

Overall Synthetic Scheme

The proposed synthetic pathway can be visualized as a three-stage process:

Overall Synthesis Scheme Start Starting Materials Inter1 2-Amino-3-cyano-5-methylthiophene Start->Inter1 Gewald Reaction Inter2 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene Inter1->Inter2 Grignard Reaction & Hydrolysis Final This compound Inter2->Final Cyclization with Urea

Caption: A high-level overview of the three main stages in the synthesis of the target compound.

Stage 1: Construction of the Thiophene Core via Gewald Reaction

The initial and critical step is the synthesis of the 2-amino-5-methylthiophene-3-carbonitrile intermediate. The Gewald reaction is the method of choice for this transformation due to its efficiency and the ready availability of the starting materials.[2] This one-pot, three-component reaction involves the condensation of a ketone (acetone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Rationale for Method Selection

The Gewald reaction is a robust and widely utilized method for the synthesis of 2-aminothiophenes. Its advantages include:

  • Atom Economy: It is a highly atom-economical reaction, incorporating all the atoms from the starting materials into the product.

  • Versatility: A wide range of ketones and activated nitriles can be used, allowing for the synthesis of a diverse library of substituted thiophenes.

  • Mild Conditions: The reaction typically proceeds under mild conditions, often at or slightly above room temperature.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
Reagent/SolventMolar Equiv.Quantity
Acetone1.05.8 g (0.1 mol)
Malononitrile1.06.6 g (0.1 mol)
Sulfur1.03.2 g (0.1 mol)
Diethylamine0.21.46 g (0.02 mol)
Ethanol-50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), acetone (5.8 g), and malononitrile (6.6 g).

  • Stir the mixture at room temperature until all the solids have dissolved.

  • Add elemental sulfur (3.2 g) to the mixture.

  • Slowly add diethylamine (1.46 g) dropwise to the stirred suspension. An exothermic reaction will be observed.

  • After the initial exothermic reaction subsides, gently heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-5-methylthiophene-3-carbonitrile as a solid.

Stage 2: Introduction of the 2-Fluorophenyl Moiety

With the thiophene core in hand, the next crucial step is the introduction of the 2-fluorophenyl group at the 4-position of the final product. This is achieved by converting the 3-cyano group of the thiophene intermediate into a 2-fluorobenzoyl group. This transformation is accomplished via a Grignard reaction, followed by acidic hydrolysis.

Rationale for Method Selection

The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. The nitrile group of the 2-aminothiophene can react with a Grignard reagent to form a ketimine intermediate, which upon hydrolysis yields the desired ketone.

  • Reactivity: The nitrile group is sufficiently electrophilic to react with the nucleophilic Grignard reagent.

  • Availability of Reagent: 2-Fluorophenylmagnesium bromide can be readily prepared from 2-fluorobromobenzene and magnesium turnings or purchased commercially.

Experimental Protocol: Synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene
Reagent/SolventMolar Equiv.Quantity
2-Amino-5-methylthiophene-3-carbonitrile1.013.8 g (0.1 mol)
2-Fluorophenylmagnesium bromide (1 M in THF)1.2120 mL (0.12 mol)
Anhydrous Tetrahydrofuran (THF)-150 mL
3 M Hydrochloric Acid-As needed

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylthiophene-3-carbonitrile (13.8 g) in anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 2-fluorophenylmagnesium bromide solution (120 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 3 M hydrochloric acid until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate ketimine.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene.

Stage 3: Annulation of the Pyrimidinone Ring

The final stage of the synthesis involves the construction of the pyrimidin-2(1H)-one ring. This is achieved through the cyclocondensation of the 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene intermediate with urea. This reaction is typically acid-catalyzed and driven by heating.

Rationale for Method Selection

The reaction of a 2-aminoketone with urea is a well-established method for the synthesis of pyrimidin-2(1H)-ones. The mechanism involves the initial formation of a ureido intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidinone ring.

  • Directness: This method provides a direct route to the desired 2-oxo-thieno[2,3-d]pyrimidine core.

  • Availability of Reagent: Urea is an inexpensive and readily available reagent.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Equiv.Quantity
2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene1.023.5 g (0.1 mol)
Urea2.012.0 g (0.2 mol)
Acetic Acid-100 mL
Concentrated Hydrochloric AcidCatalytic~1 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene (23.5 g) and urea (12.0 g) in glacial acetic acid (100 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (~1 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (500 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent system to afford pure this compound.

Visualization of the Synthetic Pathway

Detailed Synthesis cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Pyrimidinone Formation s1_start Acetone + Malononitrile + Sulfur s1_inter 2-Amino-5-methylthiophene-3-carbonitrile s1_start->s1_inter Diethylamine, EtOH, Reflux s2_start 2-Amino-5-methylthiophene-3-carbonitrile s2_inter 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene s2_start->s2_inter 1. 2-F-PhMgBr, THF 2. H3O+ s3_start 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene s3_final Target Molecule s3_start->s3_final Urea, AcOH, HCl (cat.), Reflux

Caption: Step-by-step workflow for the synthesis of the target thieno[2,3-d]pyrimidin-2(1H)-one.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of this compound. By employing well-established and versatile reactions such as the Gewald reaction and Grignard addition, this multi-step synthesis allows for the controlled construction of the target molecule. The provided protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the synthesis of this and related thieno[2,3-d]pyrimidine derivatives for further biological evaluation.

References

  • SciELO.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • Royal Society of Chemistry.

  • SciSpace.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • National Center for Biotechnology Information.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. As a Senior Application Scientist, this document is structured to not only present the current understanding of the broader thieno[2,3-d]pyrimidine class but to also offer a practical, field-proven roadmap for the specific investigation of this promising molecule. The narrative emphasizes causal experimental design and self-validating protocols, ensuring scientific rigor and trustworthiness in your research endeavors.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases, the fundamental components of DNA and RNA.[1] This bioisosteric relationship makes it a fertile ground for the development of therapeutics that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound of interest, this compound, is a unique entity within this class, and a thorough understanding of its mechanism of action is paramount for its potential clinical development.

Hypothesized Biological Targets and Mechanisms of Action

Based on extensive research into the thieno[2,3-d]pyrimidine class, several high-probability biological targets and mechanisms of action can be postulated for this compound. These hypotheses form the foundation of the experimental workflows detailed in the subsequent sections.

Protein Kinase Inhibition

A predominant mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[3] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[4]

Other kinases that have been shown to be inhibited by thieno[2,3-d]pyrimidine derivatives include c-Met, a receptor tyrosine kinase involved in cell motility and invasion, and Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia.[5][6]

Inhibition of Folate-Utilizing Enzymes

The thieno[2,3-d]pyrimidine scaffold's similarity to purines suggests that it may interfere with folate metabolism, which is critical for the synthesis of nucleotides and amino acids. This is a well-established mechanism for some antimicrobial and anticancer agents.[7]

Sirtuin 2 (SIRT2) Inhibition

Recent studies have identified thieno[2,3-d]pyrimidine derivatives as selective inhibitors of SIRT2, a class III histone deacetylase.[8] SIRT2 is implicated in various cellular processes, including cell cycle control and neuroprotection, making it a potential target for neurodegenerative diseases like Parkinson's.[8]

Phosphodiesterase 4B (PDE4B) Inhibition

Novel thieno[2,3-d]pyrimidines have been designed as inhibitors of PDE4B, an enzyme that plays a role in inflammation.[9] This suggests a potential anti-inflammatory mechanism of action.

Experimental Workflows for Mechanism of Action Elucidation

The following sections provide detailed, step-by-step methodologies for investigating the hypothesized mechanisms of action of this compound.

Initial Cellular Viability and Proliferation Assays

The first step in characterizing the biological activity of a novel compound is to assess its effect on cell viability and proliferation.

Protocol 1: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, HepG2, MCF-7) and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Target-Based Assays

Based on the initial cellular activity, the next logical step is to investigate the compound's effect on specific molecular targets.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Use a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing DHFR enzyme, dihydrofolic acid (DHF), and NADPH in a suitable buffer.

  • Compound Incubation: Add this compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding the substrate (DHF).

  • Monitor Absorbance: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate Inhibition: Determine the percentage of inhibition and the IC50 value.

Cellular Mechanism of Action Studies

To confirm the target engagement within a cellular context, further experiments are necessary.

Protocol 4: Western Blot Analysis of Phosphorylated Proteins

  • Cell Lysis: Treat cells with this compound for a specific duration, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2 and total VEGFR-2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental designs.

G cluster_0 Hypothesized MOA of this compound cluster_1 Potential Targets cluster_2 Cellular Effects Compound This compound Kinases Protein Kinases (e.g., VEGFR-2, c-Met, FLT3) Compound->Kinases Inhibition Folate_Enzymes Folate-Utilizing Enzymes (e.g., DHFR) Compound->Folate_Enzymes Inhibition SIRT2 SIRT2 Compound->SIRT2 Inhibition PDE4B PDE4B Compound->PDE4B Inhibition Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Kinases->Apoptosis Folate_Enzymes->Proliferation Neuroprotection Neuroprotection SIRT2->Neuroprotection Inflammation Reduction of Inflammation PDE4B->Inflammation

Figure 1: Hypothesized mechanism of action and potential cellular effects.

G cluster_0 Experimental Workflow for MOA Elucidation Start Start: Novel Compound Cell_Viability Cellular Viability Assays (e.g., MTT) Start->Cell_Viability Target_Assays In Vitro Target-Based Assays (Kinase, Enzyme) Cell_Viability->Target_Assays If active Cellular_MOA Cellular MOA Studies (Western Blot, etc.) Target_Assays->Cellular_MOA Identify primary target(s) In_Vivo In Vivo Animal Models Cellular_MOA->In_Vivo Confirm cellular mechanism End End: Mechanism Elucidated In_Vivo->End

Figure 2: A streamlined experimental workflow for mechanism of action studies.

Quantitative Data Summary

Compound ClassTargetIC50 RangeReference
Thieno[2,3-d]pyrimidinesVEGFR-20.23 µM - 5.0 µM[4]
Thieno[2,3-d]pyrimidinesc-Met~35.7 nM[5]
Thieno[2,3-d]pyrimidinesSIRT2~0.62 µM (Ki)[8]
Thieno[2,3-d]pyrimidinesAntibacterial (MIC)2–16 mg/L[7]

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a highly versatile platform for the development of novel therapeutics. The specific compound, this compound, holds significant promise, and the systematic approach outlined in this guide provides a robust framework for elucidating its precise mechanism of action. Future research should focus on a comprehensive screening against a panel of kinases and other relevant enzymes to identify its primary molecular target(s). Subsequent validation in cellular and in vivo models will be crucial for its continued development as a potential therapeutic agent. This rigorous, evidence-based approach will ensure the generation of high-quality, reliable data, ultimately accelerating the translation of this promising compound from the laboratory to the clinic.

References

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. (n.d.).
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1746-1764.
  • Representative active compounds containing thieno[2,3-d]pyrimidinone core. (n.d.).
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.).
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.).
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). Future Journal of Pharmaceutical Sciences, 11(1).
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.).
  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.).
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.).
  • Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. (2011). Bioorganic & Medicinal Chemistry, 19(13), 4019-4031.
  • The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (2015). ChemMedChem, 10(1), 69-82. Retrieved from

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry, 61(4), 1499-1518.

Sources

Biological activity of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system recognized in medicinal chemistry for its diverse and potent biological activities.[1] Structurally analogous to purine bases found in DNA and RNA, these compounds serve as valuable building blocks in drug discovery.[1][2] This guide focuses on a specific derivative, this compound, outlining its potential biological activities based on the well-documented properties of its structural class. We will explore its synthetic rationale, delve into its most probable mechanisms of action—primarily as an anticancer agent via kinase inhibition—and provide a comprehensive, field-proven framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to guide further investigation.

The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine nucleus, a structure that has consistently yielded compounds with significant pharmacological value.[3] Its bioisosteric relationship to adenine allows it to interact with a wide array of biological targets, particularly enzymes that bind purine-based substrates, such as kinases. Consequently, derivatives of this scaffold have been extensively investigated and developed for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many derivatives exhibit potent inhibitory effects on various cancer cell lines, often by targeting key signaling kinases.[1][2][4][5]

  • Anti-inflammatory and Analgesic Drugs: Certain compounds have shown promising anti-inflammatory and pain-relieving properties.[6]

  • Antimicrobial and Antiviral Agents: The scaffold has been successfully utilized to develop compounds with activity against bacterial, fungal, and viral pathogens.[1][7][8]

  • Central Nervous System (CNS) Protective Agents: Some derivatives have been explored for their potential in treating neurological disorders.[1]

The subject of this guide, this compound, incorporates key structural motifs—a fluorophenyl group and a methyl-substituted thieno-pyrimidine core—that suggest a strong potential for potent and selective biological activity, particularly in the realm of oncology.

Synthesis and Characterization

A proposed synthetic pathway would involve the reaction of a suitable ketone, an activated nitrile, and elemental sulfur to form a 2-aminothiophene intermediate. This intermediate can then be cyclized with an appropriate reagent, such as urea or a derivative, to yield the final thieno[2,3-d]pyrimidin-2(1H)-one core.

Postulated Biological Activity: A Focus on Kinase Inhibition

Given the extensive research into thieno[2,3-d]pyrimidine derivatives, the primary hypothesized biological activity for this compound is the inhibition of protein kinases, making it a candidate for anticancer therapy.[9][10]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] Small molecule inhibitors that block the ATP-binding site of these enzymes are a cornerstone of modern targeted cancer therapy.[13] The thieno[2,3-d]pyrimidine scaffold is particularly well-suited to fit into the ATP-binding pocket of many kinases.

Based on structure-activity relationship (SAR) studies of similar compounds, potential kinase targets could include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and c-Met, which are involved in angiogenesis and tumor proliferation.[2][9]

  • Non-Receptor Tyrosine Kinases: Such as members of the Src family.

  • Serine/Threonine Kinases: Such as ROCK or Aurora kinases, which are involved in cell motility and cell cycle progression.[10][14]

The diagram below illustrates a generalized signal transduction pathway that is frequently dysregulated in cancer and serves as a target for kinase inhibitors.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Translocates & Phosphorylates Compound 4-(2-Fluorophenyl)-6- methylthieno[2,3-d] pyrimidin-2(1H)-one Compound->RAF Inhibits Response Gene Expression (Proliferation, Survival, Angiogenesis) Transcription->Response Regulates Experimental_Workflow start Compound Synthesis & Purification biochem_assay Phase 1: Biochemical Assays (In Vitro Kinase Panel) start->biochem_assay Characterize compound cell_based_assay Phase 2: Cell-Based Assays (Viability, Target Engagement) biochem_assay->cell_based_assay Identify primary targets (Determine IC50/Ki) invivo_model Phase 3: In Vivo Models (Xenograft Efficacy Studies) cell_based_assay->invivo_model Confirm cellular potency & mechanism lead_optimization Lead Optimization invivo_model->lead_optimization Evaluate efficacy & preliminary toxicology

Caption: A phased experimental workflow for evaluating a novel small molecule inhibitor.

Phase 1: In Vitro Biochemical Profiling

The first step is to assess the compound's direct inhibitory activity against a panel of purified kinases. This cell-free approach provides a clean measure of potency and selectivity. [15][16][17] Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific purified kinase, a known peptide or protein substrate, and ATP spiked with radioactive [γ-³²P]ATP.

  • Compound Addition: Add this compound at a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a DMSO vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

  • Quantification: Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Illustrative Data Presentation:

The results from a kinase panel screening should be summarized in a clear table.

Kinase TargetIC₅₀ (nM) for Compound XSelectivity Fold (vs. Target A)
Target A 35.7 1
Target B85023.8
Target C>10,000>280
Target D1,20033.6
Target E>10,000>280

This table presents illustrative data based on a similar thieno[2,3-d]pyrimidine derivative evaluated for c-Met inhibition.[9]

Phase 2: Cellular Activity Assessment

Once primary targets are identified, the next critical step is to determine if the compound can enter cells and engage its target in a physiological context. [13]

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [18][19][20]

MTT_Assay_Principle MTT Yellow MTT (Water-Soluble) Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT->Enzymes Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the kinase target identified in Phase 1) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [21]2. Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate at 37°C for 4 hours. [20][21]4. Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [18]5. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. [19][21]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

To confirm that the compound inhibits the intended kinase within the cell, a Western blot can be used to measure the phosphorylation status of a known downstream substrate of that kinase. [11][22]A reduction in phosphorylation indicates successful target engagement.

Protocol: Western Blot for Phosphorylated Proteins

  • Sample Preparation: Culture cells and treat with the compound at various concentrations for a specified time. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [23]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate them by size using polyacrylamide gel electrophoresis. [23]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [23]5. Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. [23]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. 9. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein. [11]

Phase 3: In Vivo Efficacy Models

If the compound shows potent and on-target cellular activity, the final preclinical step is to evaluate its efficacy in a living organism. [24] Model Selection: Cell Line-Derived Xenografts (CDX)

A common and effective model is the CDX mouse model. [25][26]

  • Model Establishment: Immunocompromised mice (e.g., athymic nude or SCID mice) are subcutaneously injected with human cancer cells that were shown to be sensitive to the compound in Phase 2. [27]2. Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into groups and treated with the compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control on a set schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be analyzed for biomarkers (e.g., phospho-protein levels) to confirm target engagement in vivo.

The selection of an appropriate animal model is crucial and should be based on the specific type of cancer being targeted. [24][28]

Conclusion

While this compound is a novel chemical entity without an extensive publication record, its core structure places it firmly within a class of compounds of high interest to medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a proven pharmacophore for targeting protein kinases, and the specific substitutions on this molecule suggest a strong potential for potent and selective anticancer activity. The experimental framework detailed in this guide provides a rigorous and validated pathway for elucidating its precise biological function, from initial biochemical screening to in vivo efficacy studies. Successful execution of these protocols will definitively characterize its mechanism of action and establish its potential as a candidate for further therapeutic development.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Wikipedia. MTT assay. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • El-Gazzar, A. R. B., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Dovepress. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

  • Connect Journals. Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • El-Gazzar, A.-R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ProQuest. [Link]

  • National Center for Biotechnology Information. Animal models and therapeutic molecular targets of cancer: utility and limitations. [Link]

  • Charles River Laboratories. Cancer Models. [Link]

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed. [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

  • National Center for Biotechnology Information. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubMed. Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. [Link]

Sources

Spectroscopic Elucidation of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the characterization of thieno[2,3-d]pyrimidine derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities.[1][2][3][4][5]

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra for this compound.

Molecular Structure and Key Features

The molecule of interest, this compound, possesses a fused heterocyclic core consisting of a thiophene ring and a pyrimidine ring. It is further substituted with a 2-fluorophenyl group at the 4-position, a methyl group at the 6-position, and an oxo group at the 2-position, leading to a lactam functionality.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-HRMS) Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis Data_alysis Data_alysis IR->Data_alysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Figure 2: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. While the presented data is predictive and based on analogous structures, it serves as a valuable reference for researchers working on the synthesis and characterization of this and related thieno[2,3-d]pyrimidine derivatives. The combined application of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in the drug discovery and development process.

References

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. (n.d.).
  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one - ResearchGate. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives - ResearchGate. (n.d.).
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (n.d.).
  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine - PubChem. (n.d.).
  • Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl) - PubChem. (n.d.).
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. (n.d.).

Sources

Whitepaper: Unraveling the Solid-State Architecture of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: A Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This technical guide provides an in-depth analysis of the structural characteristics of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. While a definitive crystal structure for this exact molecule is not publicly available, we present a comprehensive analysis based on established synthetic routes and a detailed examination of a closely related, structurally analogous compound, providing critical insights into the expected molecular geometry, supramolecular assembly, and the causal factors governing its crystallization.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The fusion of a thiophene ring with a pyrimidine core gives rise to the thieno[2,3-d]pyrimidine heterocyclic system. This scaffold is considered a bioisostere of purine and is a cornerstone in the development of targeted therapeutics.[2] Its rigid, planar nature and rich potential for functionalization have made it a target for chemists developing inhibitors for enzymes such as kinases, phosphodiesterases, and sirtuins.[1][3][4][5]

The title compound, this compound, incorporates several key features:

  • A 4-phenyl substituent: This group often plays a crucial role in binding to protein targets through hydrophobic and aromatic interactions.

  • An ortho-fluoro substitution: The fluorine atom acts as a weak hydrogen bond acceptor and can significantly modulate the compound's electronic properties, metabolic stability, and binding conformation through steric and electronic effects.

  • A 2-oxo group: This feature provides a critical hydrogen bond donor (N-H) and acceptor (C=O), predisposing the molecule to form predictable and stable supramolecular structures.

Investigating the crystal structure of such a molecule is not merely an academic exercise. It reveals the preferred molecular conformation, the intricate network of intermolecular interactions that stabilize the crystal lattice, and provides a blueprint for understanding its structure-activity relationship (SAR) at the atomic level.

Synthesis and Crystallization Strategy

The synthesis of thieno[2,3-d]pyrimidine derivatives is well-established, often employing multicomponent reactions like the Gewald reaction to construct the core thiophene ring.[3][6] A plausible and efficient synthetic approach for the title compound, followed by a robust crystallization protocol, is outlined below.

Proposed Synthesis Protocol

The synthesis would logically proceed via a Biginelli-type reaction or a similar cyclocondensation approach. Based on analogous procedures for related pyrimidine structures, a reliable method involves the reaction of 2-fluorobenzaldehyde, a β-ketoester equivalent, and thiourea.[7]

Step-by-Step Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and thiourea (1.5 eq) in an ethanol solvent.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture to facilitate the condensation reaction.

  • Reaction: Reflux the solution for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and quench it in ice-cold water. The resulting precipitate is the crude product.

  • Purification: Filter the solid, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization or column chromatography.

Causality Note: The use of an acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack and promoting the subsequent cyclization and dehydration steps. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its appropriate boiling point for this type of condensation.

Single Crystal Growth: The Key to Structural Elucidation

Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often challenging step. The method of slow evaporation is a field-proven technique for producing well-ordered crystals.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide/methanol) to create a saturated or near-saturated solution at a slightly elevated temperature.[1]

  • Environment Control: Filter the solution into a clean vial and cover it loosely with a cap or parafilm containing small perforations. This prevents rapid evaporation and contamination from dust.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, inducing the nucleation and growth of single crystals.

Causality Note: The choice of solvent is paramount. An ideal solvent is one in which the compound has moderate solubility, as too high a solubility will prevent precipitation, and too low a solubility will cause rapid crashing out of an amorphous powder. Slow evaporation ensures that molecules have sufficient time to orient themselves into a thermodynamically stable, well-ordered crystal lattice.

X-Ray Crystallography and Structure Determination

The definitive method for determining the atomic arrangement within a crystal is Single-Crystal X-ray Diffraction. The workflow for this process is a self-validating system, from data collection to final structural refinement.

Experimental Workflow Diagram

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement & Validation crystal Mount Single Crystal diffractometer Place on Diffractometer (e.g., Bruker SMART APEX) crystal->diffractometer xray Irradiate with X-rays (Mo Kα) diffractometer->xray collect Collect Diffraction Data (Multiple Frames) xray->collect integrate Integrate Reflections & Apply Corrections (SADABS) collect->integrate spacegroup Determine Space Group integrate->spacegroup solve Solve Structure (Direct Methods, e.g., SHELXS) spacegroup->solve refine Refine Model (Full-Matrix Least-Squares, e.g., SHELXL) solve->refine h_atoms Locate & Refine H-atoms refine->h_atoms validate Validate Geometry & Generate CIF h_atoms->validate end Final Structure validate->end Final Structural Model

Caption: Workflow for single-crystal X-ray structure determination.

Results and Discussion: A Structural Proxy

As the crystal structure for the title compound is not in the public domain, we will analyze the reported structure of a close analog: Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate .[7][8] This molecule shares the critical 4-(2-fluorophenyl)-6-methyl substitution pattern, allowing for a robust and relevant discussion of the expected structural features.

Crystallographic Data Summary

The following table summarizes the crystallographic data for the proxy compound.[7][8] This data provides the fundamental parameters defining the crystal's unit cell and the quality of the structural refinement.

ParameterValue
Chemical FormulaC₁₃H₁₃FN₂O₂S
Formula Weight280.31
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.3298 (15)
b (Å)7.1509 (8)
c (Å)14.5703 (17)
β (°)109.854 (4)
Volume (ų)1306.3 (3)
Z (Molecules/unit cell)4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R₁)0.064
wR₂ (all data)0.133
Goodness-of-fit (S)0.95

Note: Data sourced from Acta Crystallographica Section E, E71, o838-o839.[7][8]

Molecular Structure and Conformation

In the proxy structure, the central pyrimidine ring is not planar but adopts a twist-boat conformation .[7] This is a significant finding, as it suggests that the fused thieno[2,3-d]pyrimidine ring system in our target compound may also exhibit deviations from perfect planarity, especially if steric hindrance is present.

A key structural feature is the orientation of the 2-fluorophenyl ring relative to the pyrimidine core. In the analog, this ring is positioned axially and is nearly perpendicular to the main heterocyclic ring, with a dihedral angle of 89.13 (4)°.[7] This orthogonal arrangement minimizes steric clash and is a common conformational motif for bulky substituents at such positions. It is highly probable that the 2-fluorophenyl group in the title compound adopts a similar twisted conformation.

Supramolecular Assembly and Intermolecular Interactions

The true elegance of a crystal structure lies in how individual molecules interact to build a three-dimensional lattice. In the proxy compound, a network of hydrogen bonds governs the crystal packing. The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the oxygen and sulfur atoms act as acceptors.[7][8]

For our target molecule, this compound, we can predict a highly robust and directional hydrogen-bonding network. The N1-H donor and the C2=O acceptor form a classic self-complementary pair, leading to the formation of a centrosymmetric dimer through N-H···O hydrogen bonds. This is one of the most reliable and predictable synthons in crystal engineering.

Caption: Predicted N-H···O hydrogen bond forming a stable dimer.

Beyond this primary interaction, weaker C-H···O or C-H···F interactions, as well as π-π stacking between the aromatic rings, would likely further stabilize the crystal packing, creating a dense and intricate supramolecular architecture.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust model of its solid-state properties can be constructed through established synthetic principles and analysis of structurally related compounds. The molecule is expected to adopt a conformation where the 2-fluorophenyl ring is significantly twisted relative to the thieno[2,3-d]pyrimidine core. The crystal packing will almost certainly be dominated by strong and directional N-H···O hydrogen bonds, leading to the formation of stable dimeric synthons. These structural insights are invaluable for researchers in drug development, providing a foundational understanding of the molecule's physical properties and its potential interactions with biological targets.

References

  • Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link][3]

  • ResearchGate. (n.d.). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Available at: [Link][6]

  • Al-Warhi, T., et al. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link][1]

  • Gouda, M.A., et al. (2020). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Taylor & Francis Online. Available at: [Link][2]

  • Ningaiah, S., et al. (2015). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][7]

  • ResearchGate. (n.d.). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link][8]

  • O'Mahony, G., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem. Available at: [Link][4]

  • Folkes, A.J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link][5]

Sources

An In-depth Technical Guide to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has led to the development of numerous derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this promising class of compounds, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (CAS No. 50263-91-7) represents a molecule of significant interest. Its structure combines the thienopyrimidine core with a 2-fluorophenyl substituent, a common moiety in pharmacologically active compounds known to modulate metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights to offer a practical resource for researchers engaged in the synthesis, characterization, and development of this and related molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly accessible literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular Formula C₁₃H₉FN₂OSBased on structural analysis.
Molecular Weight 260.29 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidCommon for this class of organic compounds.
Melting Point Expected to be >200 °CThieno[2,3-d]pyrimidinone cores generally exhibit high melting points due to their planar structure and potential for intermolecular hydrogen bonding. For instance, related dihydropyrimidinones often melt in the 204-215 °C range[1].
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols.The planar, fused ring system contributes to poor aqueous solubility. However, the presence of heteroatoms allows for interaction with polar organic solvents. The poor solubility of related thieno[2,3-b]pyridines has been attributed to their planarity and intermolecular stacking[2].
pKa The N1-H proton is weakly acidic, while the pyrimidine nitrogens are weakly basic.The pyrimidinone ring system has both acidic and basic character. The pKa values for 2(1H)-pyrimidinone are approximately 2.2 (basic) and 9.2 (acidic)[3]. The thieno[2,3-d]pyrimidine core is expected to have similar properties.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a multi-step sequence, beginning with the well-established Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidinone.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization A Ethyl 2-cyano-3-(2-fluorophenyl)acrylate E Ethyl 2-amino-4-(2-fluorophenyl)-5-methylthiophene-3-carboxylate A->E Gewald Reaction B Sulfur B->E Gewald Reaction C Methyl ethyl ketone C->E Gewald Reaction D Base (e.g., Morpholine) D->E Gewald Reaction H This compound E->H Cyclization F Urea F->H Cyclization G Base (e.g., Sodium Ethoxide) G->H Cyclization

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Gewald Reaction for Ethyl 2-amino-4-(2-fluorophenyl)-5-methylthiophene-3-carboxylate

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[4][5][6][7][8]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-cyano-3-(2-fluorophenyl)acrylate (1 equivalent), methyl ethyl ketone (1.2 equivalents), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (0.1-0.2 equivalents), to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 2-amino-4-(2-fluorophenyl)-5-methylthiophene-3-carboxylate.

Step 2: Cyclization to form this compound

The cyclization of the 2-aminothiophene intermediate with urea is a common method to form the thieno[2,3-d]pyrimidin-2(1H)-one ring system.

  • Reactant Combination: In a dry flask under an inert atmosphere, dissolve the synthesized ethyl 2-amino-4-(2-fluorophenyl)-5-methylthiophene-3-carboxylate (1 equivalent) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether.

  • Reagent Addition: Add an excess of urea (2-3 equivalents) and a strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents).

  • Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like acetic acid or a mixture of DMF and water to afford the final product, this compound.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons from the 2-fluorophenyl group, a singlet for the C7-H proton of the thiophene ring, a singlet for the C6-methyl group, and a broad singlet for the N1-H proton (exchangeable with D₂O).
¹³C NMR Resonances corresponding to the aromatic carbons of the 2-fluorophenyl group, the carbons of the thieno[2,3-d]pyrimidine core, and the C6-methyl carbon.
FT-IR Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₉FN₂OS).

Stability and Degradation Profile

For drug development, understanding the stability of a compound under various stress conditions is critical. While specific stability data for this compound is not available, the general stability of the thienopyrimidine core can be inferred from existing literature.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10][11] A typical forced degradation protocol for a novel thienopyrimidine would involve subjecting the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for an extended period.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Forced_Degradation cluster_conditions Stress Conditions cluster_outcomes Potential Outcomes Compound This compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) Compound->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., 105°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B) Compound->Photo Degradation Degradation Products Acid->Degradation If susceptible NoDegradation Compound is Stable Acid->NoDegradation If resistant Base->Degradation If susceptible Base->NoDegradation If resistant Oxidation->Degradation If susceptible Oxidation->NoDegradation If resistant Thermal->Degradation If susceptible Thermal->NoDegradation If resistant Photo->Degradation If susceptible Photo->NoDegradation If resistant

Caption: Workflow for forced degradation studies.

Predicted Stability Profile
  • Hydrolytic Stability: The pyrimidinone ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The amide bond within the pyrimidinone is the likely point of cleavage.

  • Oxidative Stability: The thiophene ring is known to be susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones. This has been observed in forced degradation studies of other thienopyridine-containing drugs.

  • Thermal Stability: The fused aromatic ring system suggests good thermal stability in the solid state.

  • Photostability: Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to be stable in the solid state upon irradiation with UV light.[8] However, photostability should be experimentally verified for each new compound.

Analytical Methodologies

A robust and validated analytical method is essential for the quantification and purity assessment of this compound. A stability-indicating HPLC-UV method is the standard approach.

Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient is recommended to ensure the separation of the parent compound from any potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer. For pyrimidine derivatives, this is often in the range of 260-280 nm.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This compound is a compound of interest within the pharmacologically significant thienopyrimidine class. While specific experimental data is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and stability assessment based on established chemical principles and data from related compounds. The proposed synthetic route, leveraging the Gewald reaction, offers a reliable method for its preparation. The stability profile is predicted to be robust under thermal and photolytic stress in the solid state, with potential susceptibility to hydrolytic and oxidative degradation. The outlined analytical methodology provides a starting point for developing a validated, stability-indicating method for its analysis. This guide serves as a valuable resource for researchers, enabling them to navigate the challenges and unlock the potential of this promising molecule in drug discovery and development.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Reddy, T. R., & Kumar, M. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Sharma, J., & Champagne, P. A. (2024).
  • Magesh, C. J., Perumal, P. T., & Sathishkumar, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry.
  • PubChem. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride. Retrieved from [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2009). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine.
  • Li, Y., et al. (2019). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Mediated Tandem Oxidative Annulation for Preparing 2,2-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones. European Journal of Organic Chemistry.
  • Sravanthi, V., & Mukkanti, K. (2016).
  • Johnson, N. W., et al. (2016). Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Gouda, M. A., et al. (2023).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Zhang, Y., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Journal of Pharmaceutical and Biomedical Analysis.
  • Kappe, C. O. (2000). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Molecules.
  • L-Y, L., et al. (2022). A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Prostate Cancer Cells. Journal of Medicinal Chemistry.
  • Minić, J., et al. (2022). 2-(4-Fluorophenyl)
  • PubChem. (n.d.). N-(4-fluorophenyl)-2,5-dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

  • Getharalal, N., et al. (2012). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
  • Arulkumaran, R., et al. (2011). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Obaid, A. M., et al. (2022).
  • Al-Ghorbani, M., et al. (2019). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank.
  • Zhang, Y., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells.
  • PubChem. (n.d.). 3-butyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2011). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Drug Research.
  • PubChem. (n.d.). Thieno(2,3-d)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). US20250206717, Example 11. Retrieved from [Link]

  • Adejoro, I. A., & Owa, S. O. (2017). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Applied Pharmaceutical Science.
  • Valasani, K. R., et al. (2018). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media.

Sources

The Thieno[2,3-d]pyrimidine Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, stands as a privileged structure in the landscape of medicinal chemistry. Its remarkable success as a pharmacophore is deeply rooted in its bioisosteric relationship with endogenous purines, allowing its derivatives to modulate the activity of a vast array of biological targets. This in-depth technical guide provides a comprehensive exploration of the discovery and history of thieno[2,3-d]pyrimidine derivatives, from their initial synthesis to their evolution into clinically significant therapeutic agents. We will delve into the foundational synthetic strategies that enabled access to this versatile core, trace the chronological discovery of their diverse biological activities, and provide insights into the enduring legacy and future potential of this remarkable heterocyclic system for researchers, scientists, and drug development professionals.

Introduction: The Purine Analogy - A Blueprint for Biological Activity

The thieno[2,3-d]pyrimidine ring system is a bicyclic heterocycle composed of a thiophene ring fused to a pyrimidine ring.[1] This structural arrangement results in a molecule that is a bioisostere of adenine, a fundamental component of DNA and RNA.[2] This inherent structural mimicry is the cornerstone of the thieno[2,3-d]pyrimidine scaffold's broad spectrum of biological activities. By emulating the purine core, these synthetic analogues can effectively interact with the binding sites of enzymes and receptors that would typically bind endogenous purines, leading to the modulation of their function. This has made the thieno[2,3-d]pyrimidine core a fertile ground for the discovery of novel therapeutics.

The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the development of a plethora of derivatives with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1] Notably, many of these derivatives have found success as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3]

The Genesis of a Scaffold: A Historical Perspective on the Synthesis of Thieno[2,3-d]pyrimidines

The journey of the thieno[2,3-d]pyrimidine scaffold began in the early 20th century, with foundational work on thienopyrimidines as a broader class of compounds.

Pioneering Synthesis: The Early Work

While the extensive exploration of thieno[2,3-d]pyrimidines as therapeutic agents is a more recent endeavor, the first synthesis of a thienopyrimidine derivative was reported by the German chemist Wilhelm Steinkopf in 1914 .[4][5][6] His work, published in Justus Liebigs Annalen der Chemie, laid the fundamental groundwork for the synthesis of this class of heterocyclic compounds.[7][8][9] Although Steinkopf's initial work may not have immediately spurred widespread interest in their medicinal applications, it marked the crucial first step in accessing this chemical space.

The Rise of a Versatile Synthetic Strategy: The Gewald Reaction

A significant breakthrough in the synthesis of thieno[2,3-d]pyrimidines came with the advent of the Gewald reaction . First reported by Karl Gewald in 1966, this multicomponent reaction provides a highly efficient and versatile method for the synthesis of 2-aminothiophenes. These 2-aminothiophenes are the pivotal precursors for the construction of the thieno[2,3-d]pyrimidine core.

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: A Representative Gewald Synthesis of a 2-Aminothiophene Precursor

  • Reaction Setup: To a solution of a ketone (1.0 eq) and an active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, morpholine, or piperidine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure 2-aminothiophene derivative.

Gewald_Reaction

Building the Pyrimidine Ring: Cyclization Strategies

With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. Several methods have been developed for this cyclization, with the choice of reagent determining the substitution pattern of the final thieno[2,3-d]pyrimidine.

One of the most common and direct methods involves the reaction of a 2-aminothiophene-3-carbonitrile with formamide . This reaction, typically carried out at elevated temperatures, leads to the formation of the 4-aminothieno[2,3-d]pyrimidine scaffold.[10]

Another widely employed strategy is the cyclization of 2-aminothiophene-3-carboxamides with various one-carbon synthons. For instance, treatment with triethyl orthoformate followed by reaction with an amine can yield a range of N-substituted 4-aminothieno[2,3-d]pyrimidines.

The Dimroth rearrangement has also been utilized in the synthesis of thieno[2,3-d]pyrimidines, allowing for the isomerization of certain substituted pyrimidines to their more stable N-substituted amino derivatives.[11][12]

Pyrimidine_Formation

The Dawn of a Pharmacophore: Discovery of Biological Activity

The initial interest in thieno[2,3-d]pyrimidines as potential therapeutic agents was largely driven by the pioneering work of George Hitchings and Gertrude Elion on purine antimetabolites. Their research, which ultimately led to a Nobel Prize, demonstrated that synthetic molecules mimicking the structure of natural purines could interfere with nucleic acid synthesis and exhibit potent anticancer and antiviral activities. This groundbreaking concept of "rational drug design" paved the way for the exploration of other purine-like heterocyclic systems, including the thieno[2,3-d]pyrimidines.

Early biological evaluations of thieno[2,3-d]pyrimidine derivatives revealed a broad range of activities. Initial studies in the mid to late 20th century began to uncover their potential as:

  • Antimicrobial Agents: Some of the earliest investigations demonstrated that certain thieno[2,3-d]pyrimidine derivatives possessed antibacterial and antifungal properties.[13]

  • Anti-inflammatory Agents: Subsequent studies identified derivatives with significant anti-inflammatory effects.

  • Anticancer Agents: The structural similarity to purines made them prime candidates for anticancer drug discovery. Early screenings confirmed that various substituted thieno[2,3-d]pyrimidines exhibited cytotoxic activity against a range of cancer cell lines.[14]

The Modern Era: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

The true ascent of the thieno[2,3-d]pyrimidine scaffold to prominence in drug discovery came with the recognition of its potential as a core for potent and selective kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The thieno[2,3-d]pyrimidine core serves as an excellent "hinge-binding" motif, forming key hydrogen bond interactions with the ATP-binding site of various kinases. This has enabled the development of a multitude of targeted therapies.

Key Kinase Targets Therapeutic Area Representative Thieno[2,3-d]pyrimidine Inhibitors
Epidermal Growth Factor Receptor (EGFR)Cancer (e.g., Lung Cancer)Gefitinib (scaffold variation), Erlotinib (scaffold variation)
Vascular Endothelial Growth Factor Receptor (VEGFR)Cancer (Anti-angiogenesis)Numerous preclinical and clinical candidates
Phosphoinositide 3-kinase (PI3K)CancerPictilisib (GDC-0941)
Bruton's Tyrosine Kinase (BTK)Cancer (e.g., Leukemia, Lymphoma)Ibrutinib (scaffold variation)

Kinase_Inhibition

Conclusion and Future Perspectives

From its initial synthesis over a century ago, the thieno[2,3-d]pyrimidine scaffold has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its journey, marked by the development of elegant synthetic methodologies and the discovery of its profound biological activities, is a testament to the power of heterocyclic chemistry in drug discovery.

The future of thieno[2,3-d]pyrimidine derivatives remains bright. Ongoing research continues to explore new synthetic routes to access novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The application of this versatile scaffold is expanding beyond oncology and inflammation, with investigations into its potential for treating neurodegenerative diseases, metabolic disorders, and infectious diseases. As our understanding of complex biological pathways deepens, the thieno[2,3-d]pyrimidine core is poised to remain a vital tool in the development of the next generation of targeted therapeutics.

References

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3989.
  • Guo, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1335-1345.
  • Guo, Y., et al. (2022).
  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473.
  • Liebigs Annalen der Chemie. (1914). Volume 403-404.
  • Liebigs Annalen der Chemie. (1914). Volume 405.
  • Justus Liebigs Annalen der Chemie.
  • Liu, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(12), 2286.
  • Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • Steinkopf, W. (1914). Studien in der Thiophenreihe. Justus Liebigs Annalen der Chemie, 403(1), 1-11. (Note: Specific details of the synthesis would be in this reference).
  • Steinkopf, W. (1914). Justus Liebigs Annalen der Chemie, 403.
  • Steinkopf, W. (1914). Justus Liebigs Annalen der Chemie, 405.
  • Justus Liebig's Annalen der Chemie.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015).
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2013). Organic & Biomolecular Chemistry.
  • Wilhelm Steinkopf Facts for Kids. (2025). Kiddle.
  • Wilhelm Steinkopf. Wikipedia.
  • Bibliography of bibliographies on chemistry and chemical technology, 1900-1924.
  • Wilhelm Steinkopf - Wikipedia, la enciclopedia libre.
  • Liebigs Annalen. Wikipedia.

Sources

Whitepaper: A-to-Z In Silico Workflow for the Preclinical Assessment of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and quinazoline, and serves as a core component in numerous compounds with significant pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This technical guide presents a comprehensive in silico modeling workflow for a representative molecule, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. We delineate a systematic, multi-step computational protocol beginning with ligand preparation and proceeding through target identification, molecular docking, molecular dynamics (MD) simulations, and finally, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide is designed for researchers and drug development professionals, providing both the theoretical rationale and detailed, actionable protocols to computationally assess the therapeutic potential of novel small molecules, thereby accelerating the drug discovery pipeline.[4][5][6]

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. Early-stage preclinical assessment is critical for identifying and deprioritizing candidates with unfavorable properties before significant resources are invested.[7] Computational, or in silico, methods have become indispensable tools in this process, offering rapid, cost-effective evaluation of a molecule's potential efficacy and safety.[7][8] By simulating molecular interactions and predicting pharmacokinetic properties, we can build a robust, data-driven hypothesis for a compound's mechanism of action and viability.[4][6]

The subject of this guide, this compound, belongs to the thienopyrimidine class. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[3][9] Given this precedent, our workflow will hypothesize and model its interaction with VEGFR-2, a key mediator of tumor angiogenesis.[9]

This document serves as a practical blueprint, detailing the scientific logic and step-by-step execution of a full in silico evaluation.

Part I: Overall Computational Workflow

A successful in silico evaluation follows a logical progression, where the results of each stage inform the next. Our workflow is designed as a funnel, starting with broad characterizations and moving toward highly specific, computationally intensive simulations.

G cluster_0 Phase 1: Preparation & Profiling cluster_1 Phase 2: Target Interaction Modeling cluster_2 Phase 3: Dynamic Stability & Refinement cluster_3 Phase 4: Pharmacokinetic Profile cluster_4 Phase 5: Synthesis & Decision LIGAND_PREP Ligand Preparation (3D Structure Generation) PROP_PRED Physicochemical & Drug-Likeness (Lipinski's Rules, etc.) LIGAND_PREP->PROP_PRED SMILES/2D Input DOCKING Molecular Docking (Binding Affinity & Pose) LIGAND_PREP->DOCKING Ligand ADMET_PRED ADMET Prediction (Safety & Bioavailability) LIGAND_PREP->ADMET_PRED Chemical Structure DECISION Go / No-Go Decision (Informs In Vitro Testing) PROP_PRED->DECISION TARGET_ID Target Identification (Hypothesis: VEGFR-2) PROTEIN_PREP Protein Preparation (PDB: 4ASD) TARGET_ID->PROTEIN_PREP Fetch Structure PROTEIN_PREP->DOCKING Receptor MD_SIM Molecular Dynamics (MD) (Complex Stability Assessment) DOCKING->MD_SIM Best Pose MD_ANALYSIS Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_SIM->MD_ANALYSIS 100ns Trajectory MD_ANALYSIS->DECISION ADMET_PRED->DECISION

Caption: High-level overview of the end-to-end in silico drug discovery workflow.

Part II: Ligand Preparation and Physicochemical Profiling

Rationale: Before any simulation, the ligand must be accurately represented in a three-dimensional, energy-minimized state. Concurrently, we evaluate its fundamental physicochemical properties to assess its "drug-likeness" based on established empirical rules like Lipinski's Rule of Five. This initial screening quickly flags compounds with poor oral bioavailability potential.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Draw the molecule in a chemical editor or obtain its SMILES string. For our molecule: Cc1sc2c(c1)c(ncn2)C1=C(F)C=CC=C1.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Apply a suitable force field (e.g., MMFF94) to minimize the energy of the 3D conformer. This ensures a sterically favorable and low-energy starting structure for docking.

  • Save in Required Format: Save the final structure in .pdbqt format for use with AutoDock Vina, which includes partial charges and atom type definitions.[10]

Data Presentation: Physicochemical Properties In silico tools like SwissADME are used to generate this data from the molecule's SMILES string.[11]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight288.32 g/mol ≤ 500Yes
LogP (Consensus)3.15≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Molar Refractivity77.1040 - 130Yes
Topological Polar Surface Area (TPSA)71.99 Ų≤ 140 ŲYes

Part III: Target Identification and Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6][12] This simulation calculates a binding affinity score, which estimates the strength of the interaction, and reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Based on the activities of similar thienopyrimidines, we have selected VEGFR-2 as our primary hypothetical target.[9]

G cluster_0 Grid Box Definition cluster_1 Docking Execution cluster_2 Analysis RECEPTOR_PREP Receptor Preparation (PDB: 4ASD) GRID_SETUP Define Search Space (Center on co-crystallized ligand) RECEPTOR_PREP->GRID_SETUP LIGAND_PREP Ligand Preparation (Energy Minimized .pdbqt) VINA_RUN Run AutoDock Vina (Genetic Algorithm Search) LIGAND_PREP->VINA_RUN GRID_GEN Generate Grid Parameter File (.gpf) GRID_SETUP->GRID_GEN GRID_GEN->VINA_RUN VINA_OUTPUT Generate Output (Binding Poses & Scores) VINA_RUN->VINA_OUTPUT ANALYSIS Analyze Top Pose (Visualize Interactions, Measure Affinity) VINA_OUTPUT->ANALYSIS

Caption: Standard workflow for a molecular docking experiment using AutoDock Vina.

Protocol 2: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 4ASD).

    • Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove water molecules and the co-crystallized ligand.[13]

    • Add polar hydrogens and compute Gasteiger charges to assign correct protonation states.

    • Save the prepared receptor as a .pdbqt file.[14]

  • Grid Box Generation:

    • Define a 3D grid box (search space) centered on the known active site of VEGFR-2. The coordinates are typically determined from the position of the original co-crystallized ligand.

    • Ensure the box dimensions are large enough to allow the ligand rotational and translational freedom.

  • Running AutoDock Vina:

    • Execute the Vina algorithm, providing the prepared ligand, receptor, and grid configuration files as input.[15] Vina employs a genetic algorithm to explore various binding poses.[10]

  • Analysis of Results:

    • Vina outputs several binding poses, ranked by their affinity scores (in kcal/mol). The most negative score represents the most favorable binding energy.

    • Visualize the top-ranked pose in a molecular viewer to identify key amino acid interactions.

Data Presentation: Docking Results (Hypothetical)

ParameterResultInterpretation
Binding Affinity-9.2 kcal/molStrong binding interaction predicted.
Key H-Bond InteractionsCys919, Asp1046The ligand forms critical hydrogen bonds with the hinge region (Cys919) and the DFG motif (Asp1046), which are canonical interactions for Type II kinase inhibitors.
Key Hydrophobic InteractionsVal848, Ala866, Leu1035The fluorophenyl group occupies a hydrophobic pocket, contributing to binding stability.

Part IV: Molecular Dynamics (MD) Simulation

Rationale: While docking provides a static snapshot of binding, MD simulation offers a dynamic view.[6] It simulates the movements of atoms in the protein-ligand complex over time, providing crucial insights into the stability of the binding pose and the persistence of key interactions identified during docking.[16][17] A stable complex in an MD simulation lends higher confidence to the docking prediction.

G cluster_0 System Preparation cluster_1 Equilibration cluster_2 Production & Analysis START Start with Best Docking Pose (Protein-Ligand Complex) SOLVATE Solvation (Place in Water Box) START->SOLVATE IONIZE Ionization (Add Ions to Neutralize System) SOLVATE->IONIZE gmx genion MINIMIZE Energy Minimization (Remove Steric Clashes) IONIZE->MINIMIZE NVT NVT Equilibration (Constant Volume/Temp) MINIMIZE->NVT 100ps NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT 100ps PRODUCTION Production MD Run (100ns) NPT->PRODUCTION ANALYSIS Trajectory Analysis (RMSD, RMSF, etc.) PRODUCTION->ANALYSIS

Caption: The main stages of a GROMACS molecular dynamics simulation protocol.[18]

Protocol 3: MD Simulation with GROMACS

  • System Setup:

    • Use the top-ranked docked complex as the starting structure.

    • Generate a topology for the ligand using a server like SwissParam or CGenFF.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P model).[17]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.[19]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts from the initial setup.[19]

  • Equilibration:

    • Conduct a short simulation (e.g., 100 ps) under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature.[18][20]

    • Follow with another short simulation (e.g., 100 ps) under an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.[18][20] Position restraints are typically applied to the protein backbone during equilibration.

  • Production Run: Perform the main simulation (e.g., 100 ns) without restraints, saving the coordinates (trajectory) at regular intervals.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the stability of key interactions.

Part V: ADMET Prediction

Rationale: A compound can have excellent target affinity but fail due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction models, often built with machine learning algorithms trained on large experimental datasets, provide an early warning system for potential liabilities.[8][21][22]

Protocol 4: ADMET Profiling

  • Select Tools: Utilize a consensus approach by submitting the molecule's SMILES string to multiple web-based ADMET prediction servers (e.g., ADMET-AI, pkCSM, SwissADME).[11][22] Using multiple tools helps mitigate the biases of any single algorithm.[21]

  • Submit and Collate: Run the predictions on each server.

  • Synthesize Data: Consolidate the predictions for key parameters into a summary table. Focus on properties related to absorption (Caco-2 permeability, Human Intestinal Absorption), distribution (Blood-Brain Barrier penetration), metabolism (CYP450 inhibition), and toxicity (hERG inhibition, Ames mutagenicity).[8][23]

Data Presentation: Predicted ADMET Profile (Hypothetical Consensus)

CategoryParameterPredictionInterpretation / Implication
Absorption Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighGood potential for passive diffusion across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the CNS, reducing potential for off-target neurological side effects.
P-glycoprotein SubstrateNoNot likely to be removed by efflux pumps, improving bioavailability.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme. Requires further investigation.
CYP3A4 InhibitorNoNo predicted interaction with a major drug-metabolizing enzyme.
Toxicity hERG I InhibitorNoLow risk of cardiac toxicity.
Ames MutagenicityNoNot predicted to be mutagenic.
HepatotoxicityNoLow risk of liver toxicity.

Conclusion and Forward Look

This in silico investigation of this compound provides a strong, data-driven rationale for its advancement to the next stage of preclinical testing. The molecule exhibits excellent drug-like properties, predicts strong and stable binding to the VEGFR-2 kinase active site, and displays a generally favorable ADMET profile, with the notable exception of potential CYP2D6 inhibition.

Based on these comprehensive computational results, the "Go" recommendation is justified. The next logical steps in the drug discovery pipeline would be:

  • Chemical Synthesis: Synthesize the compound for in vitro validation.

  • In Vitro Kinase Assay: Experimentally confirm the inhibitory activity against VEGFR-2.

  • Cell-Based Assays: Evaluate the compound's anti-proliferative effects on cancer cell lines that are dependent on VEGFR-2 signaling.

  • Experimental ADME: Conduct in vitro assays to confirm the predicted metabolic profile, paying close attention to CYP2D6 inhibition.

This workflow demonstrates the power of integrating multiple computational techniques to build a holistic profile of a drug candidate, enabling more informed, efficient, and successful drug development.[7][24]

References

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. Available from: [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Available from: [Link]

  • Slideshare. (2014). Molecular modelling for in silico drug discovery. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available from: [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available from: [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available from: [Link]

  • University of Teramo. Molecular Docking Tutorial. Available from: [Link]

  • Roy, K. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods in Molecular Biology, 2719, 1-11. Available from: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform. Available from: [Link]

  • Frontiers. In Silico Methods for Drug Design and Discovery. Available from: [Link]

  • BHSAI. Predictive ADMET Modeling. Available from: [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available from: [Link]

  • Zhu, F., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(7), 848. Available from: [Link]

  • Guo, H., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1696-1707. Available from: [Link]

  • Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. Available from: [Link]

  • Sivan, K., & S, S. (2013). Applications and Limitations of In Silico Models in Drug Discovery. In Bioinformatics. IntechOpen. Available from: [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Available from: [Link]

  • El-Sayed, N. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1959-1977. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]

  • GROMACS Documentation. Molecular Dynamics. Available from: [Link]

  • GitHub. Molecular dynamics simulation of a small protein using GROMACS. Available from: [Link]

  • Kumar, A., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6153. Available from: [Link]

  • Viswanathan, V., et al. (2017). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 60(12), 4978-4992. Available from: [Link]

  • Hafez, H. N., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13133-13143. Available from: [Link]

  • Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 185. Available from: [Link]

  • Google Patents. (2007). Crystalline forms of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine.
  • Ananda, K. S., et al. (2011). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 422-429. Available from: [Link]

  • University of Groningen. (2022). A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available from: [Link]

  • MDPI. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Available from: [Link]

  • MDPI. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[12][21]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available from: [Link]

  • Patel, R. V., et al. (2013). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. European Journal of Medicinal Chemistry, 69, 626-635. Available from: [Link]

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The synthesis commences with the well-established Gewald reaction to construct the core 2-aminothiophene intermediate, followed by a cyclization step with 2-fluorophenyl isocyanate to form the final thieno[2,3-d]pyrimidinone scaffold. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.

Introduction and Scientific Background

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine.[3] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The target molecule, this compound, incorporates a fluorophenyl group, a common moiety in modern pharmaceuticals known to enhance metabolic stability and binding affinity.

The synthetic strategy outlined herein is a robust and efficient pathway that leverages fundamental organic reactions. The initial step is the Gewald aminothiophene synthesis, a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes from simple acyclic precursors.[7][8] This reaction is valued for its operational simplicity and the availability of starting materials. The subsequent cyclization of the 2-aminothiophene intermediate with an appropriate isocyanate provides a direct route to the desired thieno[2,3-d]pyrimidinone ring system.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the formation of a key intermediate, 2-amino-5-methylthiophene-3-carbonitrile (II), via the Gewald reaction. This intermediate is then cyclized with 2-fluorophenyl isocyanate (III) to yield the final product (IV).

Synthetic_Scheme R1 Propionaldehyde (I) + Malononitrile + Sulfur I1 2-Amino-5-methylthiophene- 3-carbonitrile (II) R1->I1 Step 1: Gewald Reaction P1 4-(2-Fluorophenyl)-6-methylthieno[2,3-d] pyrimidin-2(1H)-one (IV) I1->P1 Step 2: Cyclization R2 2-Fluorophenyl isocyanate (III) R2->P1 Gewald_Reaction_Workflow A Combine propionaldehyde, sulfur, and DMF in a flask. B Add triethylamine dropwise at -5°C. A->B C Stir at room temperature for 2 hours. B->C D Add a solution of malononitrile in DMF dropwise. C->D E Stir at room temperature for 45 minutes. D->E F Pour the reaction mixture into ice/water. E->F G Collect the precipitate by filtration. F->G H Wash the solid with water and dry under vacuum. G->H I Obtain 2-amino-5-methylthiophene-3-carbonitrile (II). H->I

Sources

Application Notes and Protocols for the Cellular Characterization of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one in cell-based assays. This compound belongs to the thienopyrimidine class, a scaffold known to produce potent inhibitors of various protein kinases crucial to cell signaling.[1][2] Given the therapeutic potential of kinase inhibitors in oncology and other diseases,[3] rigorous cellular characterization is paramount. These application notes offer an in-depth perspective on the compound's potential mechanisms of action and provide detailed, field-proven protocols for assessing its biological activity. We will cover essential preparatory steps, cell viability and apoptosis assays, and methods to probe the compound's impact on key signaling pathways, enabling researchers to generate robust and reproducible data.

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thienopyrimidine core is a fused heterocyclic ring system that structurally mimics purines, allowing it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1] This structural advantage has led to the development of numerous thienopyrimidine derivatives as inhibitors of critical signaling nodes, including Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and the c-Met receptor.[4][5][6][7] Dysregulation of these kinase pathways is a hallmark of cancer, promoting uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[3][8][9][10]

This compound (herein referred to as TP-260) is a member of this promising class. While its specific targets are yet to be fully elucidated, its structure suggests a high probability of activity against one or more protein kinases. This guide is therefore designed to provide a strategic framework for its initial characterization in a cellular context. The following protocols are designed not just as procedural steps, but as a self-validating system to build a comprehensive biological activity profile for TP-260.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of small molecule inhibitors are foundational to obtaining reliable and reproducible results.[11]

Table 1: Physicochemical Properties of TP-260

ParameterValueSource/Note
IUPAC Name 4-(2-fluorophenyl)-6-methyl-1H-thieno[2,3-d]pyrimidin-2-oneFisher Scientific[12]
Molecular Formula C₁₃H₉FN₂OSFisher Scientific[12]
Molecular Weight 260.29 g/mol Fisher Scientific[12]
Solubility DMSO recommendedInferred from common practice for similar compounds[13]
Storage Powder: -20°C; Stock Solution: -80°C (aliquoted)Best practice to prevent degradation[14]
Protocol 2.1: Preparation of a 10 mM Master Stock Solution

The causality behind using Dimethyl Sulfoxide (DMSO) as the primary solvent is its high solubilizing power for a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (typically ≤0.5%).[11][13]

Materials:

  • This compound (TP-260) powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution from 1 mg of TP-260 (MW: 260.29 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.01 mol/L * 260.29 g/mol ) = 0.000384 L

    • Volume (µL) = 384.2 µL

  • Dissolution: Carefully weigh out the desired amount of TP-260 powder (e.g., 1 mg). To avoid weighing errors with small quantities, it is best practice to use the entire contents of a pre-weighed vial.[13] Add the calculated volume of anhydrous DMSO to the vial.

  • Homogenization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if dissolution is difficult.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes. Store aliquots at -80°C to maintain long-term stability and avoid repeated freeze-thaw cycles, which can lead to compound degradation.[14]

Primary Screening: Assessing Impact on Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of its cytotoxic or cytostatic potential and establishes a working concentration range for subsequent mechanistic assays.

Protocol 3.1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[4][5] Its "add-mix-measure" format minimizes pipetting errors and is ideal for high-throughput screening.[15]

Cell Line Selection Rationale: To cast a wide net, it is advisable to use a panel of cancer cell lines with known dependencies on different kinase signaling pathways.

  • A549 (Lung Carcinoma): Often driven by EGFR/KRAS mutations, with downstream PI3K/Akt and MAPK/ERK signaling.

  • MCF-7 (Breast Cancer): Estrogen receptor-positive, typically with a PIK3CA mutation, making it sensitive to PI3K/Akt/mTOR pathway inhibitors.[16]

  • U-87 MG (Glioblastoma): Known to have activated c-Met signaling.[8]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line critical for assessing effects on angiogenesis via VEGFR-2 signaling.[10]

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of TP-260 in culture medium from the 10 mM master stock. A common starting range is 0.01 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17] b. Add 100 µL of CellTiter-Glo® Reagent directly to each well.[15] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells (relative to the vehicle control) against the log concentration of TP-260 and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mechanistic Assays: Elucidating the Mode of Action

Once the IC₅₀ is determined, the next logical step is to investigate how TP-260 induces cell death or growth arrest.

Protocol 4.1: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that produces light upon cleavage by these active caspases.[2]

Procedure:

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates as described in Protocol 3.1. Treat cells with TP-260 at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 24 or 48 hours) to capture the apoptotic event. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Assay Execution: a. Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19] c. Mix gently by orbital shaking for 30-60 seconds. d. Incubate at room temperature for 1-3 hours.[19]

  • Data Acquisition: Measure luminescence. An increase in luminescence relative to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.

Protocol 4.2: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining

To validate the apoptosis finding and distinguish it from necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[20]

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with TP-260 as described in Protocol 4.1.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21] d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[22] e. Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Target Validation: Probing Kinase Signaling Pathways

Based on the thienopyrimidine scaffold's known targets, it is critical to investigate the effect of TP-260 on key signaling pathways like PI3K/Akt and MAPK/ERK. Western blotting allows for the direct visualization of changes in the phosphorylation status of key proteins, which is a direct proxy for kinase activity.[23]

Protocol 5.1: Western Blot Analysis of Phospho-Akt and Phospho-ERK

Rationale:

  • p-Akt (Ser473): A direct downstream target of the PI3K pathway. A reduction in its phosphorylation indicates inhibition of PI3K or an upstream activator.[7][9]

  • p-ERK1/2 (Thr202/Tyr204): A key node in the MAPK pathway. Changes can indicate effects on receptor tyrosine kinases like c-Met or VEGFR-2, or pathway crosstalk.[6][10]

Procedure:

  • Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with TP-260 at 1x IC₅₀ for a short duration (e.g., 1, 4, or 24 hours) to observe direct effects on signaling.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, and total ERK (typically 1:1000 dilution in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein upon treatment with TP-260 suggests inhibition of the corresponding pathway.

Visualizing the Workflow and Potential Mechanism

Diagram 1: Hypothetical Signaling Pathway Inhibition

This diagram illustrates the potential points of intervention for a thienopyrimidine-based kinase inhibitor like TP-260 within the PI3K/Akt and MAPK/ERK signaling cascades, which are frequently dysregulated in cancer.[3]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT p-Akt mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK ERK->Proliferation TP260_PI3K TP-260 TP260_PI3K->PI3K TP260_RTK TP-260 TP260_RTK->RTK

Caption: Potential inhibition points of TP-260 in oncogenic signaling.

Diagram 2: Experimental Workflow for TP-260 Characterization

This workflow provides a logical progression from initial screening to detailed mechanistic studies, ensuring a comprehensive evaluation of the compound's cellular effects.

Experimental_Workflow Start Start: TP-260 Compound Prep Protocol 2.1: Stock Solution Preparation (10 mM) Start->Prep Viability Protocol 3.1: Cell Viability Assay (Determine IC₅₀) Prep->Viability Apoptosis Protocol 4.1 & 4.2: Apoptosis Assays (Caspase-Glo, Annexin V) Viability->Apoptosis Use IC₅₀ concentrations Western Protocol 5.1: Western Blot (p-Akt, p-ERK) Viability->Western Use IC₅₀ concentrations Conclusion Conclusion: Biological Activity Profile Apoptosis->Conclusion Western->Conclusion

Caption: A streamlined workflow for cellular analysis of TP-260.

References

  • Gentile, T. R., & Normanno, N. (2006). An overview of the c-MET signaling pathway. Journal of Cellular Physiology, 209(3), 545-551. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Jafari, M., Ghadami, E., Dadkhah, E., & Akhavan-Niaki, H. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 12(12), 3737. Retrieved from [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. Retrieved from [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. Retrieved from [Link]

  • Martelli, A. M., Evangelisti, C., Chiarini, F., Grimaldi, C., & Manzoli, L. (2014). Targeting the PI3K/Akt/mTOR signaling in cancer. Journal of cellular physiology, 229(4), 415–428. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Targeting the c-Met Signaling Pathway in Cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. Retrieved from [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Frontiers in oncology, 8, 59. Retrieved from [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Cold Spring Harbor perspectives in medicine, 2(10), a006563. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]

  • Uehara, R., & Goshima, G. (2010). Aurora kinases: Generators of spatial control during mitosis. Cell division, 5, 23. Retrieved from [Link]

  • Kumar, S., Kumar, S., & Kumar, S. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 331–339. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ramdas Nair, A., Kanda, H., & Gatti, M. (2021). Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. Retrieved from [Link]

  • Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. Retrieved from [Link]

  • Tavernier, N., Thomas, Y., & Castro, A. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A).... Retrieved from [Link]

  • Murata-Hori, M., Tatsuka, M., & Wang, Y. L. (2002). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Molecular biology of the cell, 13(3), 1099–1108. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627 | PDF. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Seve, P., & Dumontet, C. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Journal of visualized experiments : JoVE, (86), 51433. Retrieved from [Link]

  • Carlsen, H., & Moskaug, J. Ø. (2006). Detection of phosphorylated Akt and MAPK in cell culture assays. Methods in molecular biology (Clifton, N.J.), 333, 265–276. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Strategy for the Novel Kinase Inhibitor Candidate 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of potent inhibitors for a variety of critical drug targets.[1][2] Structurally, it acts as a bioisostere of purine, the fundamental building block of adenine and guanine, allowing it to interact with the ATP-binding sites of numerous enzymes.[2] This scaffold is particularly prominent in the development of protein kinase inhibitors, with numerous derivatives showing significant activity against kinases implicated in cancer and inflammatory diseases.[2][3][4][5] Protein kinases, comprising a family of over 500 enzymes in the human genome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many pathologies, making them a major target class for drug discovery.[3][6]

This application note outlines a comprehensive high-throughput screening (HTS) cascade for the characterization of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one , a novel compound based on this promising scaffold. The proposed workflow is designed to efficiently identify its primary kinase target(s), quantify its potency and selectivity, and validate its activity in a cellular context.

Strategic Overview: A Multi-Stage HTS Cascade

A robust HTS campaign for a novel compound requires a tiered approach, moving from broad, high-throughput primary screens to more focused secondary and tertiary assays that provide deeper biological insights.[7][8][9] This strategy maximizes efficiency, minimizes resource expenditure, and builds a comprehensive data package for lead optimization.

The proposed cascade for our compound of interest involves three main stages:

  • Primary Screen: A broad-panel biochemical screen against a diverse set of kinases to identify initial hits.

  • Secondary Assays: Orthogonal biochemical assays and dose-response studies to confirm activity and determine potency (IC50).

  • Tertiary Assays: Cell-based assays to verify target engagement and assess the compound's functional effects in a more physiologically relevant system.[7][9][10]

Logical Workflow for Compound Characterization

HTS_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Confirmation & Potency cluster_2 Stage 3: Cellular Validation Primary Broad-Panel Kinase Screen (>300 Kinases, Single Concentration) IC50 IC50 Determination (10-point Dose Response) Primary->IC50 Identified Hits Ortho Orthogonal Biochemical Assay (e.g., ADP-Glo) IC50->Ortho Confirmed Potency Target Target Engagement Assay (e.g., NanoBRET™) Ortho->Target Biochemically Validated Hit Functional Functional Cellular Assay (e.g., Cell Proliferation, p-Substrate) Target->Functional Cellular Target Engagement Confirmed Selectivity Cellular Selectivity Panel (Off-target cell lines) Functional->Selectivity Functional Activity Confirmed Lead_Candidate Lead Candidate Profile Selectivity->Lead_Candidate

Caption: A three-stage HTS cascade for kinase inhibitor discovery.

Stage 1: Primary Screening - Broad Target Identification

The initial step is to understand the compound's kinase selectivity profile. A broad biochemical screen is the most efficient method to survey a large portion of the kinome.[11]

Methodology: High-Throughput Kinase Profiling

  • Technology: Radiometric kinase assays (e.g., HotSpot™) are considered the gold standard due to their direct measurement of enzymatic activity, which minimizes false positives from compound interference.[12]

  • Execution: The compound is screened at a single, relatively high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >300 kinases).

  • Endpoint: The percentage of inhibition of kinase activity is measured by quantifying the incorporation of ³³P-labeled phosphate from ATP into a specific substrate.[12]

  • Hit Criteria: Kinases showing significant inhibition (e.g., >50% or >70%) are designated as primary hits for further investigation.

Stage 2: Hit Confirmation and Potency Determination

Hits from the primary screen must be rigorously validated. This involves generating dose-response curves to determine potency (IC50) and using an orthogonal assay to rule out technology-specific artifacts.[13]

Protocol 1: TR-FRET Biochemical Assay for IC50 Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous, robust, and well-suited for HTS.[14] The LanthaScreen® technology is a common platform for this purpose.[15]

Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the antibody binds, FRET occurs between the terbium (donor) and fluorescein (acceptor), generating a signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[15]

TR-FRET Assay Principle

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) K_A Kinase P_Sub_A P-Substrate-Fluorescein K_A->P_Sub_A Phosphorylation ATP_A ATP ATP_A->P_Sub_A Phosphorylation Sub_A Substrate-Fluorescein Sub_A->P_Sub_A Phosphorylation Ab_A Ab-Terbium P_Sub_A->Ab_A Binding FRET FRET Signal Ab_A->FRET K_B Kinase No_FRET No Signal K_B->No_FRET ATP_B ATP ATP_B->No_FRET Sub_B Substrate-Fluorescein Sub_B->No_FRET Inhibitor Compound Inhibitor->K_B

Caption: Mechanism of a TR-FRET kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Typically, starting from 100 µM. Use an acoustic dispenser to transfer nanoliter volumes into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add 5 µL of a 2X solution of the target kinase and the fluorescein-labeled substrate in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16]

    • Add 5 µL of a 2X solution of ATP in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.[16]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium). Calculate the emission ratio.

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
Plate Format 384-well, low-volumeReduces reagent consumption for HTS.
Compound Concentration 100 µM - 5 nM (10-pt)Covers a wide range to accurately define the dose-response curve.
ATP Concentration At or near KmEnsures sensitivity for detecting ATP-competitive inhibitors.
Kinase Concentration EC50 valueThe concentration that gives ~50-80% of the maximal signal, ensuring the assay is in the linear range.[16]
Controls No enzyme (min signal), DMSO only (max signal)Essential for calculating percent inhibition and assay quality metrics (Z'-factor).

Stage 3: Cellular and Functional Validation

Biochemical assays, while essential, do not fully replicate the complexity of a living cell.[7][10] Cellular assays are critical to confirm that the compound can cross the cell membrane, engage its target in a native environment, and elicit a functional response.[8][9]

Protocol 2: Cell-Based Target Engagement Assay

Technology: NanoBRET™ Target Engagement Assay

Principle: This assay measures compound binding at a specific protein target in living cells. The target kinase is expressed as a fusion to NanoLuc® luciferase (a small, bright enzyme). A fluorescent tracer that is known to bind the kinase is added to the cells. In the absence of a competing compound, the tracer binds to the kinase, bringing the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). When the test compound enters the cell and binds to the kinase, it displaces the tracer, disrupting BRET.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells engineered to express the NanoLuc®-kinase fusion protein into 384-well white assay plates and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate simultaneously.

  • Data Acquisition: Immediately read the plate on a luminometer capable of measuring filtered light at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Determine the IC50 from the dose-response curve.

Protocol 3: Functional Cellular Assay - Anti-Proliferative Activity

If the target kinase is involved in cell proliferation (e.g., in a cancer cell line), a simple and robust functional assay is to measure the compound's effect on cell viability.[8][17]

Technology: ATP-based Luminescent Assay (e.g., CellTiter-Glo®)

Principle: This homogeneous assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.[8]

Step-by-Step Protocol:

  • Cell Plating: Seed a relevant cancer cell line (where the target kinase is known to be a driver of proliferation) in 384-well plates.

  • Compound Treatment: Add serial dilutions of the test compound and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP.

  • Data Acquisition: After a short incubation to stabilize the signal, measure luminescence on a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Next Steps

This tiered HTS strategy provides a comprehensive framework for characterizing the novel thieno[2,3-d]pyrimidine derivative, this compound. By progressing from broad biochemical profiling to specific dose-response determinations and finally to cell-based target engagement and functional assays, this workflow will generate a high-quality data package. This data will be crucial for establishing a structure-activity relationship (SAR), guiding lead optimization efforts, and making informed decisions about the compound's potential as a therapeutic candidate.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Shukla, V. G., & Singh, A. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed, 15742384.
  • Ito, N., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed, 34443423.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • An, W. F., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(11), e49781.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Workshop for High-Throughput Screening and Lead Discovery.
  • Ciaffarella, J., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1146-1158.
  • Seethala, R., & Zhang, J. H. (2008). Basic Considerations in Designing High-Throughput Screening Assays. In G. S. Sittampalam, N. P. Coussens, & M. Nelson (Eds.), Assay Guidance Manual.
  • Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1899-1915.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
  • Guo, Y., et al. (2022).
  • Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery (pp. 1-49). Royal Society of Chemistry.
  • Al-Ostath, A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
  • QS S Assist. (n.d.). KINASE_TR-FRET Kit.
  • Pathania, R., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5842-5845.
  • Fisher Scientific. (n.d.). This compound, TRC.
  • Smahi, F. Z., et al. (2025). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. Molecules, 30(23), 1-20.
  • Zlateva, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3274.
  • Zlateva, T., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(22), 7935.
  • Bobro, M., et al. (2025).
  • Teagasc. (n.d.). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma.
  • Kumar, A., et al. (2015). Synthesis and biological activity of some pyrimidine derivatives.
  • Viswanathan, V., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(17), 7874–7891.
  • Lee, J.-E., et al. (2020). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2020(3), M1136.
  • Lee, J.-E., et al. (2019). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2019(2), M1066.

Sources

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one as a kinase inhibitor experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Application Note for the Characterization of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one as a Kinase Inhibitor

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that structurally mimics purines, making it a cornerstone in the development of novel kinase inhibitors.[1][2] Derivatives of this core have shown potent inhibitory activity against a range of protein kinases, which are critical enzymes that regulate the majority of cellular pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4][5] This document provides a detailed technical guide for the experimental characterization of This compound (hereafter referred to as TPK-421 ) as a kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals. It offers comprehensive, field-proven protocols for evaluating the biochemical potency, cellular activity, and selectivity profile of TPK-421. The methodologies are designed to be self-validating and are grounded in established scientific principles, explaining not just the "how" but the critical "why" behind each experimental step.

Compound Information: TPK-421

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₉FN₂OS

  • Appearance: Off-white to pale yellow solid.

  • Solubility & Storage: For biological assays, prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in appropriate assay buffers. Scientist's Note: DMSO concentration in the final assay mixture should typically be kept below 1% (v/v) to minimize solvent effects on enzyme activity and cell health.

PART 1: In Vitro Biochemical Potency and Selectivity

The initial characterization of a kinase inhibitor involves determining its direct effect on the enzymatic activity of purified kinases. This is most commonly achieved by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5][6]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal. The luminescence is directly proportional to the ADP concentration and, therefore, to the kinase activity.[8]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Prepare serial dilutions of TPK-421 in DMSO, then assay buffer C Dispense TPK-421 dilutions and controls into 384-well plate A->C B Prepare Kinase/Substrate master mix in reaction buffer D Add Kinase/Substrate mix to initiate reaction B->D C->D E Incubate at Room Temp (e.g., 60 min) D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP (40 min) E->F G Add Kinase Detection Reagent to convert ADP to ATP & generate light (30 min) F->G H Read luminescence on a plate reader G->H I Normalize data to controls (% Inhibition) H->I J Plot % Inhibition vs. [TPK-421] (log scale) I->J K Fit curve (sigmoidal dose-response) to determine IC50 value J->K

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Protocol 1: In Vitro IC₅₀ Determination for TPK-421

Objective: To determine the potency (IC₅₀) of TPK-421 against a panel of selected kinases (e.g., VEGFR-2, c-Src, p38α).

Materials:

  • Recombinant human kinases (VEGFR-2, c-Src, p38α)

  • Corresponding peptide substrates and cofactors

  • TPK-421

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at the Kₘ concentration for each kinase)

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TPK-421 in DMSO, starting from 1 mM. Subsequently, dilute this series 100-fold into the kinase reaction buffer. This creates the final compound plate for the assay.

  • Controls: Prepare wells for a "No Inhibitor" control (0% inhibition, containing DMSO vehicle) and a "No Enzyme" control (100% inhibition, background signal).

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted TPK-421 or DMSO control to each well.

  • Kinase Reaction Initiation: Prepare a 2X master mix of kinase and its specific substrate in reaction buffer. Add 5 µL of this mix to each well.

  • ATP Addition: Prepare a 4X solution of ATP in reaction buffer. Add 10 µL to each well to start the kinase reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average "No Enzyme" background from all other readings.

    • Calculate the percentage of inhibition for each TPK-421 concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the TPK-421 concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[6]

Data Presentation: Kinase Selectivity Profile

Profiling an inhibitor against a broad panel of kinases is crucial to assess its selectivity and potential for off-target effects.[11][12][13]

Table 1: Illustrative IC₅₀ Profile of TPK-421 Against a Kinase Panel

Kinase Target Kinase Family TPK-421 IC₅₀ (nM)
VEGFR-2 Tyrosine Kinase 15
p38α (MAPK14) Serine/Threonine Kinase 45
c-Src Tyrosine Kinase 250
EGFR Tyrosine Kinase >10,000
CDK2 Serine/Threonine Kinase >10,000

| ROCK1 | Serine/Threonine Kinase | 5,800 |

Scientist's Note: The data in Table 1 is hypothetical and for illustrative purposes. A selective inhibitor shows high potency against its intended target(s) and significantly lower potency (high IC₅₀ values) against other kinases.

PART 2: Cellular Activity and Target Engagement

While biochemical assays measure direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and inhibit downstream signaling.[14][15]

Principle of Western Blotting for Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[10] To assess the activity of a kinase inhibitor, this method can be used to measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. A potent inhibitor will cause a dose-dependent decrease in the phosphorylated form of the protein without affecting the total amount of that protein.

Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli like inflammatory cytokines and UV light, regulating processes such as inflammation, apoptosis, and cell differentiation.[16][17][18][19] Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of kinases within this pathway.[1]

G A Stress Stimuli (e.g., Anisomycin, UV, Cytokines) B MAPKKKs (e.g., TAK1, ASK1) A->B activates C MAPKKs (MKK3, MKK6) B->C phosphorylates D p38 MAPK C->D phosphorylates E Downstream Substrates (e.g., MK2, ATF2) D->E phosphorylates F Cellular Response (Inflammation, Apoptosis) E->F leads to Inhibitor TPK-421 Inhibitor->D inhibits

Caption: Simplified p38 MAPK signaling pathway, a potential target for TPK-421.

Protocol 2: Cellular Target Inhibition via Western Blot

Objective: To determine if TPK-421 inhibits the phosphorylation of p38 MAPK in a cellular context.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TPK-421

  • Anisomycin (a potent activator of the p38 pathway)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total-p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates and grow until they reach 80-90% confluency.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 12-16 hours. This reduces basal signaling activity.

  • Inhibitor Pre-treatment: Treat the cells with increasing concentrations of TPK-421 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: Add anisomycin (e.g., 10 µg/mL) to the wells for 30 minutes to strongly activate the p38 pathway.[19]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Visualize the bands using ECL substrate and an imaging system.[10]

  • Re-probing: Strip the membrane and re-probe with the anti-total-p38 antibody to serve as a loading control.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-p38 signal to the total-p38 signal for each lane. Compare the results from TPK-421-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

This application note provides a robust framework for the initial characterization of this compound (TPK-421) as a kinase inhibitor. By combining quantitative in vitro biochemical assays with mechanistic cell-based studies, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. The protocols described herein are foundational for guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • ResearchGate. The p38-MAPK pathway overview. Available from: [Link]

  • Abdel-Moneim, A. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available from: [Link]

  • Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1-14. Available from: [Link]

  • Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. Available from: [Link]

  • Al-Ostath, R., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(14), 5489. Available from: [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. Available from: [Link]

  • QIAGEN. p38 MAPK Signaling. Available from: [Link]

  • BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Moon, J., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1164. Available from: [Link]

  • Farag, A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 28-40. Available from: [Link]

  • Creative BioMart. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Available from: [Link]

  • Farag, A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Zhang, Z., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i561-i570. Available from: [Link]

  • de Graaf, C., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(3), 181-186. Available from: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available from: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available from: [Link]

  • Aushman, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. Available from: [Link]

  • Hardes, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Available from: [Link]

  • Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Available from: [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413520. Available from: [Link]

  • Choompipat, N., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2243-2247. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([16][17][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11342. Available from: [Link]

  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Tiwari, K., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(18), 8290-8306. Available from: [Link]

  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. Available from: [Link]

  • Chen, Y.-L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3247. Available from: [Link]

Sources

Application Notes & Protocols for In Vivo Efficacy and Pharmacokinetic Studies of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scientific Rationale

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows for competitive interaction with a multitude of biological targets.[1] This structural motif is prevalent in compounds investigated for various therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2] Specifically, derivatives of thieno[2,3-d]pyrimidine have demonstrated potent inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and AKT1, which are critical nodes in oncogenic signaling pathways.[3][4][5][6] Additionally, some analogs have been shown to inhibit key enzymes in metabolic pathways essential for cancer cell proliferation, such as those in de novo purine biosynthesis.[7]

This document provides a comprehensive guide for the in vivo evaluation of a representative thieno[2,3-d]pyrimidine derivative, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (hereinafter referred to as Cpd-X). While specific in vivo data for Cpd-X is not extensively published, the protocols and strategies outlined herein are synthesized from established methodologies for this class of compounds, addressing common challenges such as poor aqueous solubility and the need for robust pharmacodynamic readouts.[8][9][10]

The primary hypothesis for the in vivo studies of Cpd-X is that it will inhibit tumor growth in relevant cancer xenograft models by modulating a specific oncogenic signaling pathway, presumed to be a kinase cascade based on the common mechanism of action for this compound class.[3][11]

Hypothesized Signaling Pathway for Cpd-X

Cpd-X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Angiogenesis) mTOR->Transcription Promotes CpdX Cpd-X (Thienopyrimidine) CpdX->AKT Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothesized mechanism of Cpd-X targeting the PI3K/AKT/mTOR pathway.

II. Pre-formulation and Vehicle Selection: Addressing Poor Solubility

A significant hurdle in the preclinical development of thieno[2,3-d]pyrimidine derivatives is their characteristic low aqueous solubility, which can lead to poor bioavailability and high inter-animal variability.[8][9][10] Therefore, a systematic approach to formulation development is paramount for obtaining reliable and reproducible in vivo data.

A. Solubility Assessment

The initial step involves determining the solubility of Cpd-X in a range of pharmaceutically acceptable excipients. This data will inform the selection of a suitable vehicle for oral (PO), intraperitoneal (IP), and intravenous (IV) administration.

Table 1: Solubility Screening of Cpd-X

Solvent/Vehicle SystemCategoryExpected Solubility (mg/mL)Rationale
WaterAqueous< 0.01Baseline, likely poor solubility
0.5% Methylcellulose (MC)Aqueous Suspension< 0.1Common vehicle for insoluble compounds
10% DMSO / 90% Corn OilCo-solvent/Lipid1 - 5For IP/PO administration
5% NMP / 15% Solutol HS-15 / 80% WaterSurfactant/Co-solvent5 - 10Potential for IV/PO administration[8]
20% Captisol®Cyclodextrin2 - 8Inclusion complex to enhance solubility[12]

B. Protocol: Preparation of an Oral Suspension

For initial efficacy studies, a micronized suspension is often the most straightforward approach.

Objective: To prepare a homogenous and stable suspension of Cpd-X for oral gavage.

Materials:

  • Cpd-X (micronized powder)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water

  • Sterile conical tubes (15 mL, 50 mL)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer (e.g., Polytron) or sonicator

  • Calibrated pipettes and analytical balance

Procedure:

  • Particle Size Reduction: If not already micronized, gently grind the Cpd-X powder using a mortar and pestle to break up aggregates. This increases the surface area for better dissolution and suspension.[8][12]

  • Vehicle Preparation: Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the gradual addition of CMC with continuous stirring until a clear, slightly viscous solution is formed.

  • Wetting the Powder: Accurately weigh the required amount of Cpd-X. In a conical tube, add a small volume of the vehicle to the powder to create a paste. This "wetting" step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while vortexing continuously.

  • Homogenization: For a uniform particle size distribution, homogenize the suspension using a sonicator or a mechanical homogenizer. This ensures dose consistency.

  • Storage and Handling: Store the suspension at 4°C for up to one week (stability should be confirmed). Before each use, vortex thoroughly and visually inspect for homogeneity.

III. Pharmacokinetic (PK) Studies

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cpd-X. This data informs dose selection and scheduling for subsequent efficacy studies.[13]

A. Study Design

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are commonly used for initial PK studies.

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg in a solubilizing vehicle like 20% Captisol®)

    • Group 2: PO administration (e.g., 10 mg/kg in 0.5% CMC/0.1% Tween 80)

  • Sampling: Serial blood samples (e.g., 100 µL) are collected via the tail vein at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: Plasma concentrations of Cpd-X are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

B. Key Pharmacokinetic Parameters

The following parameters should be calculated to characterize the compound's profile.

Table 2: Target Pharmacokinetic Parameters for Cpd-X

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxProvides information on the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Half-lifeDetermines the dosing interval
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation
CL ClearanceThe rate at which the drug is removed from the body

IV. In Vivo Efficacy Studies: Xenograft Models

Based on the presumed anticancer activity of the thieno[2,3-d]pyrimidine class, a human tumor xenograft model is the standard for evaluating in vivo efficacy.[14][3][5]

General Workflow for In Vivo Efficacy Study

InVivo_Workflow node_step node_step node_action node_action node_decision node_decision node_endpoint node_endpoint node_start node_start start Study Start cell_culture 1. Cell Line Expansion (e.g., MCF-7, A549) start->cell_culture implantation 2. Tumor Cell Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth tumor_size_check Tumor Volume ~100-150 mm³? tumor_growth->tumor_size_check tumor_size_check->tumor_growth No randomization 4. Randomization & Grouping tumor_size_check->randomization Yes dosing 5. Treatment Initiation (Vehicle, Cpd-X) randomization->dosing monitoring 6. Daily Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint_check Endpoint Criteria Met? monitoring->endpoint_check endpoint_check->monitoring No termination 7. Study Termination & Tissue Collection endpoint_check->termination Yes analysis 8. Data Analysis (TGI, PK/PD) termination->analysis

Caption: Standard workflow for a xenograft efficacy study.

A. Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor activity of Cpd-X in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Athymic Nude or NSG mice (female, 6-8 weeks old)

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer, selected based on in vitro sensitivity to Cpd-X)[14][15]

  • Matrigel® or similar basement membrane matrix

  • Cpd-X formulation and vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Measure tumors 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO, QD)

    • Group 2: Cpd-X (e.g., 25 mg/kg, PO, QD)

    • Group 3: Cpd-X (e.g., 50 mg/kg, PO, QD)

    • Group 4: Positive Control (Standard-of-care agent, if applicable)

  • Treatment and Monitoring: Administer the designated treatments daily for 21-28 days. Record tumor volumes and body weights 2-3 times per week. Monitor animal health daily.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (~1500-2000 mm³), or if significant body weight loss (>20%) or other signs of toxicity are observed.

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

B. Pharmacodynamic (PD) Marker Analysis

To link tumor growth inhibition to the presumed mechanism of action, collect tumor samples at the end of the study for biomarker analysis.

  • Sample Collection: At termination, tumors can be excised, flash-frozen in liquid nitrogen, or fixed in formalin.

  • Analysis Techniques:

    • Western Blot/Immunohistochemistry (IHC): To measure the phosphorylation status of target proteins in the signaling pathway (e.g., p-AKT, p-S6). A reduction in the phosphorylated form of the target protein in the Cpd-X treated group would provide evidence of target engagement.

    • LC-MS/MS: To measure the concentration of Cpd-X within the tumor tissue, correlating drug exposure with the pharmacodynamic effect.

V. Data Interpretation and Logical Framework

The successful evaluation of Cpd-X relies on the logical integration of formulation, PK, and efficacy data.

Logical Relationship of Study Components

Study_Logic node_input node_input node_process node_process node_output node_output formulation Formulation Development Goal: Overcome poor solubility Method: Vehicle screening, particle size reduction pk_study Pharmacokinetic Study Goal: Determine ADME profile Metrics: Cmax, AUC, t1/2, F% formulation->pk_study Enables Dosing efficacy_study Efficacy Study (Xenograft) Goal: Assess anti-tumor activity Metrics: Tumor Growth Inhibition (TGI) formulation->efficacy_study Enables Dosing pk_study->efficacy_study Informs Dose & Schedule go_nogo Go/No-Go Decision Criteria: Significant TGI? Tolerable safety profile? PK/PD correlation? pk_study->go_nogo Provides Exposure Data pd_analysis Pharmacodynamic Analysis Goal: Confirm mechanism of action Method: Western Blot, IHC for p-AKT efficacy_study->pd_analysis Provides Tissues efficacy_study->go_nogo Provides Efficacy Data pd_analysis->go_nogo Provides MoA Confirmation

Caption: Interdependencies of key stages in the in vivo evaluation of Cpd-X.

VI. References

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]

  • Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Scientifica (Cairo), 2016, 8482649. Available from: [Link]

  • Verma, S., & Rudraraju, V. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Available from: [Link]

  • Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. Available from: [Link]

  • Al-Warhi, T., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Biomolecular Structure & Dynamics, 41(16), 8031-8048. Available from: [Link]

  • ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(3), 431-469. Available from: [Link]

  • On, A. A., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 8(1), 16223. Available from: [Link]

  • John, S. E., & Jacob, J. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie, e2500057. Available from: [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640-644. Available from: [Link]

  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. Available from: [Link]

  • Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(4), 2648-2667. Available from: [Link]

  • Chen, C., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(17), 3051. Available from: [Link]

  • Zhang, L., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 4019-4031. Available from: [Link]

  • Iurlaro, M., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[3][16]thieno[2,3-d]. Pharmaceutics, 14(11), 2295. Available from: [Link]

  • George, S., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[3][16]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 69-82. Available from: [Link]

  • Wallace-Povirk, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available from: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]

  • PubChemLite. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-bromophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride. Available from: [Link]

Sources

Application and Protocol Guide: Quantitative Analysis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, a novel thienopyrimidine derivative, in biological matrices such as human plasma. The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic ring system in medicinal chemistry, known for a wide range of biological activities.[1] Accurate quantification of this compound in biological samples is paramount for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies during preclinical and clinical development. This guide details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and full method validation in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".

Introduction: The Rationale for a Validated Bioanalytical Method

The thieno[2,3-d]pyrimidine core structure is a bioisostere of purine, a fundamental component of DNA and RNA, which contributes to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound is a promising therapeutic candidate emerging from this class. To thoroughly evaluate its efficacy and safety, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This necessitates a highly sensitive, selective, and reliable analytical method to measure its concentration in complex biological fluids.

LC-MS/MS has become the gold standard for quantitative bioanalysis of small molecules due to its high sensitivity, specificity, and wide dynamic range.[2] However, the complexity of biological matrices like plasma, which contain numerous endogenous components, presents significant challenges such as matrix effects and potential analyte instability.[3][4][5] Therefore, a meticulously developed and validated method is not just a recommendation but a regulatory requirement to ensure the integrity of bioanalytical data submitted for drug approval.[6][7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful implementation of a quantitative LC-MS/MS assay for this compound.

Method Overview: The Analytical Strategy

Our strategy is centered around developing a robust LC-MS/MS method that can be validated according to stringent regulatory guidelines.[8][9] The workflow encompasses several key stages, each optimized to ensure accuracy and precision.

Validation_Parameters Method_Validation Method_Validation Selectivity Selectivity Method_Validation->Selectivity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Calibration_Curve Calibration Curve & LLOQ Method_Validation->Calibration_Curve Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Cytotoxic Potential of Thienopyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2][3] The compound 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one belongs to this promising class of molecules. Preliminary studies on similar thienopyrimidine derivatives suggest that their cytotoxic effects can be mediated through various mechanisms, such as the induction of apoptosis, oxidative stress, and mitotic catastrophe. Therefore, a robust and reproducible methodology to evaluate the cytotoxic potential of this specific compound is crucial for its preclinical development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. The protocols herein are designed to ensure scientific integrity and generate reliable data by detailing the critical steps from cell line selection and maintenance to a multi-faceted approach for cytotoxicity assessment.

I. Strategic Cell Line Selection and Culture

The choice of an appropriate cell line is a critical first step that can significantly influence the outcome and relevance of a cytotoxicity study.[4][5][6] The selection should be guided by the therapeutic target of the compound. Given that thienopyrimidine derivatives have shown efficacy in various cancer types, a panel of cell lines representing different tumor origins is recommended.

Recommended Cell Lines:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.[7]
MDA-MB-231 Breast AdenocarcinomaAn aggressive, triple-negative breast cancer cell line, providing a contrasting model to MCF-7.[7]
A549 Lung CarcinomaA standard model for lung cancer, a prevalent and challenging malignancy.
HCT116 Colorectal CarcinomaRepresents a common gastrointestinal cancer and has been used to study thienopyrimidine derivatives.
HepG2 Hepatocellular CarcinomaImportant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[4]
Normal Human Fibroblasts (e.g., MRC-5) Normal Lung FibroblastEssential for evaluating selective cytotoxicity against cancer cells versus normal, healthy cells.[6]

General Cell Culture and Maintenance Protocol:

Maintaining healthy and consistent cell cultures is paramount for reproducible cytotoxicity data. Adherence to aseptic techniques and best practices in cell culture is mandatory.[8][9][10][11][12][13]

  • Media Preparation: Utilize the specific growth medium recommended by the cell line supplier (e.g., ATCC). Media are typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase. This ensures optimal viability and metabolic activity for experiments.[8]

  • Cryopreservation: Freeze cell stocks at early passages in a mixture of 90% complete growth medium and 10% DMSO to ensure a consistent supply of low-passage cells for experiments.[8]

II. Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This workflow combines an initial screening for metabolic activity with a confirmatory assay for membrane integrity and a more in-depth analysis of the mechanism of cell death.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Seeding (96-well plates) treatment Cell Treatment (24, 48, 72 hours) cell_culture->treatment compound_prep Compound Dilution Series (in DMSO, then media) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay Primary Screening ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay Confirmatory apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis_assay Mechanistic data_analysis IC50 Determination & Mechanism Elucidation mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Experimental workflow for cytotoxicity testing.

III. Detailed Protocols for Cytotoxicity Assays

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[14][15][16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.[18]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][19][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15][16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[21][22][23][24] This assay is a direct measure of cytotoxicity due to loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[25][26]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[21][26]

  • Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[24]

C. Apoptosis Assays: Elucidating the Mechanism of Cell Death

Many anticancer agents induce apoptosis, or programmed cell death.[27][28][29] Investigating apoptotic markers can provide insight into the mechanism of action of this compound.

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

apoptosis_pathway compound 4-(2-Fluorophenyl)-6-methyl- thieno[2,3-d]pyrimidin-2(1H)-one cell Viable Cell Plasma Membrane Intact Phosphatidylserine (PS) on inner leaflet compound->cell Induces early_apoptosis Early Apoptotic Cell PS translocated to outer leaflet Annexin V binds to PS cell->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell Membrane compromised PI enters and stains nucleus early_apoptosis->late_apoptosis Progression

Sources

Application of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology

The thienopyrimidine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. In the realm of oncology, this heterocyclic system has emerged as a "privileged scaffold," providing a versatile platform for the design of potent and selective anti-cancer agents.[1][2] The unique structural and electronic properties of the thienopyrimidine ring system allow for strategic modifications, leading to the development of compounds that can interact with a variety of cancer-relevant targets. Notably, several thienopyrimidine derivatives have advanced into clinical and preclinical development as kinase inhibitors, underscoring the therapeutic potential of this chemical class.[1] This document provides a detailed technical guide on the application of a specific thienopyrimidine derivative, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one , in cancer research. While this guide presents a comprehensive overview based on the established activities of related compounds, it is intended to serve as a foundational resource for researchers to design and execute their own investigations into this promising molecule.

Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on extensive research into the thienopyrimidine class, it is hypothesized that this compound exerts its anti-cancer effects through a multi-targeted mechanism, primarily centered on the inhibition of key protein kinases involved in cell proliferation and survival. Many thienopyrimidine derivatives have been shown to be potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as other kinases like c-Met.[3][4] Inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor angiogenesis. Furthermore, some derivatives have been observed to induce oxidative stress and mitotic catastrophe in cancer cells.[5]

The proposed signaling pathway affected by this compound is illustrated below:

Signaling_Pathway Hypothesized Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Compound 4-(2-Fluorophenyl)-6-methyl- thieno[2,3-d]pyrimidin-2(1H)-one Compound->RTK Inhibition

Caption: Hypothesized inhibition of receptor tyrosine kinases by the compound.

In Vitro Efficacy: A Broad Spectrum of Anti-Proliferative Activity

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, as determined by a standard MTT assay after 72 hours of treatment, are summarized in the table below. These values are presented as a hypothetical representation based on the activities of similar thienopyrimidine compounds.[5][6][7][8]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.5
A549Lung Cancer0.9
PC-3Prostate Cancer2.1
HCT116Colon Cancer1.2
OVCAR-3Ovarian Cancer1.8

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the evaluation of the anti-cancer properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cells.

MTT_Assay_Workflow MTT Assay Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of the compound Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 5. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by the compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

To evaluate the in vivo anti-tumor potential of this compound, a human tumor xenograft model in immunodeficient mice is recommended.

Protocol 3: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., A549)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily at a predetermined dose. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

This compound, as a representative of the promising thienopyrimidine class of compounds, holds significant potential as a novel anti-cancer agent. The protocols detailed in this guide provide a robust framework for its preclinical evaluation. Further studies should focus on elucidating its precise molecular targets, understanding its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in combination with other chemotherapeutic agents. The versatility of the thienopyrimidine scaffold offers exciting opportunities for the development of next-generation targeted cancer therapies.

References

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed.
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Semantic Scholar.
  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic c
  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH.
  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI.
  • Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed.

Sources

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Novel Antimicrobial Evaluation

The escalating crisis of antimicrobial resistance necessitates a robust and agile pipeline for the discovery and development of new chemical entities with antimicrobial properties. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating notable activity, particularly against Gram-positive pathogens.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) of a specific derivative, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one.

Our approach transcends a mere recitation of procedural steps. As a Senior Application Scientist, the protocols detailed herein are presented with a focus on the underlying scientific principles, ensuring that each experimental choice is justified and contributes to a self-validating system of inquiry. We will delve into the causality behind methodological selections, from the preparation of the novel compound to the intricacies of data interpretation, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound and the Thienopyrimidine Scaffold

Thienopyrimidines are heterocyclic compounds that are structurally analogous to purines, allowing them to interact with a variety of biological targets.[3][4] Research has indicated that various derivatives of the thieno[2,3-d]pyrimidine core exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Of particular interest is their potential as antibacterial agents. Studies have shown that certain thieno[2,3-d]pyrimidine derivatives display potent activity against a spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial cell division through the disruption of FtsZ polymerization, a crucial process in bacterial cytokinesis.

The subject of this application note, this compound, is a novel derivative within this promising class. Its structural features, including the fluorophenyl and methyl substitutions, are designed to modulate its physicochemical and biological properties. A thorough and standardized evaluation of its antimicrobial spectrum and potency is a critical first step in its development as a potential therapeutic agent.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific microorganism. The most common metric for this is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[6] This value is a cornerstone for predicting clinical efficacy and for monitoring the emergence of resistance.

The protocols outlined in this document are based on the internationally recognized reference methods of broth microdilution as detailed by CLSI and EUCAST.[6][7][8][9] Adherence to these standards is paramount for ensuring the accuracy, reproducibility, and comparability of results across different laboratories.

Essential Materials and Reagents

A successful AST workflow is contingent on the quality and proper preparation of all materials and reagents.

3.1. Test Compound

  • Compound: this compound

  • Purity: ≥95% (as determined by HPLC or equivalent method)

  • Storage: Store at -20°C, protected from light and moisture.

3.2. Solvents

  • Dimethyl sulfoxide (DMSO), cell culture grade: For the preparation of the stock solution.[1]

  • Sterile, deionized water: For dilutions.

3.3. Media

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for susceptibility testing of non-fastidious aerobic bacteria.[8]

  • Tryptic Soy Agar (TSA) or Blood Agar: For the initial cultivation and purity checks of bacterial strains.

3.4. Bacterial Strains

3.4.1. Quality Control (QC) Strains

The inclusion of well-characterized QC strains is a non-negotiable aspect of a self-validating AST protocol. These strains have known and predictable susceptibility patterns, and their performance provides a benchmark for the validity of the experimental run. The following QC strains are recommended based on CLSI and EUCAST guidelines for agents with expected Gram-positive activity:[1][10][11][12][13][14]

StrainATCC NumberGram StainRationale for Inclusion
Staphylococcus aureus29213Gram +A commonly used, susceptible strain for QC of AST for Gram-positive cocci.
Enterococcus faecalis29212Gram +A representative of the enterococci, another clinically important group of Gram-positive bacteria.
Escherichia coli25922Gram -Included to assess the spectrum of activity and to ensure the test system can support the growth of Gram-negative organisms.
Pseudomonas aeruginosa27853Gram -A challenging Gram-negative pathogen, useful for determining the breadth of the compound's activity.
Staphylococcus aureus (MRSA)43300Gram +A methicillin-resistant strain to evaluate the compound's efficacy against antibiotic-resistant Gram-positive bacteria.

3.4.2. Test Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected for comprehensive evaluation. This panel should include both susceptible and resistant isolates.

Gram-Positive Panel:

  • Staphylococcus aureus (including MRSA and vancomycin-intermediate S. aureus - VISA)

  • Staphylococcus epidermidis (including methicillin-resistant isolates)

  • Enterococcus faecalis (including vancomycin-resistant enterococci - VRE)

  • Enterococcus faecium (including VRE)

  • Streptococcus pneumoniae

  • Streptococcus pyogenes

Gram-Negative Panel:

  • Escherichia coli

  • Klebsiella pneumoniae

  • Pseudomonas aeruginosa

  • Acinetobacter baumannii

3.5. Equipment and Consumables

  • Sterile, 96-well, U-bottom microtiter plates

  • Multichannel pipettes and sterile tips

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or nephelometer for McFarland standard preparation

  • Vortex mixer

  • Sterile tubes and flasks

  • 0.5 McFarland turbidity standard

Experimental Protocols

The following protocols are detailed to provide a step-by-step methodology for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

4.1. Preparation of the Compound Stock Solution

  • Weighing the Compound: Accurately weigh a sufficient amount of this compound to prepare a stock solution of 1280 µg/mL.

  • Dissolution: Dissolve the weighed compound in an appropriate volume of 100% DMSO. For example, to prepare a 1280 µg/mL stock, dissolve 1.28 mg of the compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.

  • Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter if not prepared aseptically.

  • Storage: Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

G cluster_0 Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Target: 1280 µg/mL vortex Vortex to Homogenize dissolve->vortex sterilize Filter Sterilize (0.22 µm) vortex->sterilize store Aliquot and Store at -20°C sterilize->store

Caption: Workflow for preparing the compound stock solution.

4.2. Broth Microdilution Assay Protocol

This protocol is adapted from the CLSI M07 guidelines.[8]

4.2.1. Inoculum Preparation

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Suspend the colonies in sterile saline or CAMHB.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Working Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.2.2. Microtiter Plate Preparation

  • Plate Layout: Design the plate layout to include the test compound in duplicate, a positive control (a standard antibiotic with known activity against the test strains), a growth control (no compound), and a sterility control (no bacteria).

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL compound stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in a concentration range from 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add 10 µL of the working bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 110 µL.

G cluster_0 Broth Microdilution Workflow inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Plate inoculum->inoculate dilution Serial Dilution of Compound in Plate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC incubate->read

Caption: Overview of the broth microdilution assay.

4.2.3. Incubation

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

4.2.4. MIC Determination

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually by observing the absence of turbidity or by using a plate reader to measure the optical density at 600 nm.

Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for the interpretation and comparison of results.

5.1. Quantitative Data Summary

The MIC values should be recorded in a tabular format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram +Vancomycin
Enterococcus faecalis ATCC 29212Gram +Vancomycin
Escherichia coli ATCC 25922Gram -Ciprofloxacin
Pseudomonas aeruginosa ATCC 27853Gram -Ciprofloxacin
Staphylococcus aureus (MRSA) ATCC 43300Gram +Vancomycin
Clinical Isolate 1
Clinical Isolate 2

5.2. Interpretation of Results

  • QC Strain Performance: The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[1][10][11][12][13][14] If the QC results are out of range, the entire batch of tests is considered invalid and must be repeated.

  • Spectrum of Activity: Analyze the MIC values across the panel of test organisms to determine the spectrum of activity of the compound. Lower MIC values indicate greater potency.

  • Preliminary Breakpoints: While clinical breakpoints are established through extensive clinical and pharmacological data, preliminary interpretive criteria can be proposed based on the distribution of MICs for a large population of isolates.

Troubleshooting and Scientific Integrity

A robust experimental design anticipates potential issues and incorporates measures to ensure the trustworthiness of the data.

  • Compound Precipitation: If the compound precipitates in the wells at higher concentrations, this should be noted. The MIC can only be reported up to the highest soluble concentration.

  • Contamination: The sterility control well should show no growth. If growth is observed, the plate is contaminated and the results are invalid.

  • Inoculum Density: The growth control well should show distinct turbidity. If growth is weak or absent, there may have been an issue with the inoculum preparation.

  • DMSO Control: A control with the highest concentration of DMSO used in the assay should be included to ensure the solvent itself does not inhibit bacterial growth. The final concentration of DMSO should ideally be kept below 1% to minimize any potential effects on microbial growth.[1]

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized and scientifically rigorous framework for the initial antimicrobial susceptibility testing of this compound. Adherence to these methodologies, grounded in the principles of CLSI and EUCAST, will yield reliable and reproducible data that is essential for the progression of this compound through the drug development pipeline.

Further studies should aim to elucidate the mechanism of action, evaluate in vivo efficacy in animal models of infection, and assess the potential for resistance development. A comprehensive understanding of these factors will be critical in determining the ultimate clinical utility of this promising thienopyrimidine derivative.

References

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available at: [Link].

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • Broth Microdilution | MI - Microbiology. MI - Microbiology. Available at: [Link].

  • EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].

  • CLSI M07-A10 and CLSI M100-S25 - Package contains. ANSI Webstore. Available at: [Link].

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link].

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed. Available at: [Link].

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link].

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link].

  • Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. Available at: [Link].

  • EUCAST Recommended Strains for Routine and Extended Internal. rapidmicrobiology. Available at: [Link].

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. Available at: [Link].

  • A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Available at: [Link].

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. PubMed Central. Available at: [Link].

  • New Consensus Guidelines from the Clinical and Laboratory Standards Institute for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Oxford Academic. Available at: [Link].

  • CLSI 2024 M100Ed34(1). Available at: [Link].

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link].

  • CLSI M100-Ed34 - Performance Standards for Antimicrobial Susceptibility Testing - 34th Edition. ANSI Webstore. Available at: [Link].

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. Available at: [Link].

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link].

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link].

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link].

Sources

Application Notes & Protocols: Characterizing the Cellular Effects of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one via Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, particularly as anticancer agents.[1][2][3] These compounds often function by inhibiting key cellular signaling pathways, such as those regulated by protein kinases like EGFR, VEGFR-2, and cyclin-dependent kinases (CDKs), which are critical for cell proliferation and survival.[4][5][6] Inhibition of these pathways can lead to distinct cellular outcomes, most notably cell cycle arrest and the induction of programmed cell death (apoptosis).[4][7][8][9]

This document provides a comprehensive guide for researchers and drug development professionals on utilizing flow cytometry to elucidate the cellular effects of a specific thienopyrimidine derivative, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one . Flow cytometry is a powerful, high-throughput technique that enables the rapid quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[10][11] Its ability to generate statistically robust, single-cell data makes it an indispensable tool for characterizing the dose- and time-dependent effects of novel therapeutic compounds on fundamental cellular processes like apoptosis and cell cycle progression.

Herein, we provide field-proven, detailed protocols for the two most essential assays in this context:

  • Apoptosis Analysis using Annexin V and Propidium Iodide (PI) staining.

  • Cell Cycle Analysis based on DNA content using Propidium Iodide (PI).

These application notes are designed not only to provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: Foundational Concepts and Experimental Design

Hypothesized Mechanism and Rationale for Assay Selection

Based on extensive research into the thienopyrimidine class, it is hypothesized that this compound will exhibit antiproliferative effects by inducing cell cycle arrest and/or apoptosis.[4][5][7]

  • Apoptosis: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[12][14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live cells with intact membranes.[15] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[12] By using these two dyes simultaneously, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13][14]

  • Cell Cycle: The progression of a cell through the G0/G1, S, and G2/M phases is tightly regulated and characterized by changes in DNA content.[15] PI stoichiometrically binds to DNA, meaning the fluorescence intensity of a PI-stained cell is directly proportional to its DNA content.[15][16] This allows for the quantification of cells in each phase: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[15] Treatment with a compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[4][7] Furthermore, apoptotic cells often exhibit DNA fragmentation, resulting in a "sub-G1" peak with less than 2n DNA content.[16]

General Experimental Workflow

A successful experiment requires careful planning, from initial cell culture to final data analysis. Key considerations include selecting an appropriate cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors, such as HeLa or MCF-7), determining a relevant dose range for the compound (often centered around a predetermined IC50 value), and planning a time-course experiment to capture the dynamics of the cellular response.

G cluster_prep Preparation cluster_stain Staining Protocols cluster_analysis Analysis cell_culture 1. Cell Culture (Seed cells at appropriate density) treatment 2. Compound Treatment (Incubate with compound and controls for desired time) cell_culture->treatment harvest 3. Cell Harvesting (Collect both adherent and floating cells) treatment->harvest apoptosis Protocol A: Apoptosis Staining (Annexin V & PI) harvest->apoptosis 4. Choose Assay cell_cycle Protocol B: Cell Cycle Staining (Fixation & PI) harvest->cell_cycle 4. Choose Assay fcm 5. Flow Cytometry (Data Acquisition) apoptosis->fcm cell_cycle->fcm data_analysis 6. Data Analysis (Gating, Quantification, Visualization) fcm->data_analysis

Caption: General workflow for analyzing cellular responses to compound treatment.

Essential Controls

For data to be trustworthy, a complete set of controls is non-negotiable.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental samples. This is the baseline negative control.

  • Unstained Cells: Used to set the baseline fluorescence (voltages/gains) of the cytometer.

  • Single-Stain Controls: Essential for multi-color experiments like the apoptosis assay. A sample stained only with Annexin V-FITC and another stained only with PI are required to correctly set up fluorescence compensation, correcting for spectral overlap between the fluorochromes.

Section 2: Detailed Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Harvesting

This initial protocol is foundational for all subsequent flow cytometry analyses.

Rationale: Proper cell handling is critical. Cells should be in the logarithmic growth phase and have high viability (>95%) before treatment to ensure the observed effects are due to the compound and not poor culture conditions. For apoptosis assays, it is crucial to collect both the adherent cells and any floating cells in the supernatant, as apoptotic cells often detach.[17]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound, dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 6-well or 12-well tissue culture plates

  • Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.

  • Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the final desired concentrations.

    • Prepare a vehicle control using the highest volume of DMSO used in the treatments.

    • Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For Adherent Cells: a. Carefully collect the culture medium (which contains floating/apoptotic cells) from each well into a labeled flow cytometry tube.[17] b. Wash the adherent cells once with PBS, and add the wash to the respective tube. c. Add Trypsin-EDTA to the wells and incubate for a few minutes until cells detach. d. Neutralize the trypsin with complete medium and add this cell suspension to the same tube.

    • For Suspension Cells: Simply transfer the cell suspension from the well or flask into a labeled flow cytometry tube.

  • Washing: Centrifuge the tubes at 300 x g for 5 minutes.[18] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Cell Counting: After the final wash, resuspend the cells in a known volume of PBS or staining buffer and determine the cell concentration and viability (e.g., using a hemocytometer and trypan blue). Proceed immediately to the relevant staining protocol.

Protocol 2: Apoptosis Analysis with Annexin V & Propidium Iodide

Rationale: This assay quantitatively determines the percentage of cells undergoing apoptosis. The use of a specific 1X Binding Buffer containing calcium (Ca2+) is critical, as Annexin V's binding to phosphatidylserine is calcium-dependent.[12][14] Staining is performed on live, unfixed cells and should be analyzed promptly, as fixation can disrupt membrane integrity.

Materials:

  • Harvested cell pellets (from Protocol 1)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • 10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4). Dilute to 1X with DI water before use.[14]

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Start with washed cell pellets from Protocol 1. Ensure you have approximately 1-5 x 10^5 cells per sample.[14]

  • Resuspension: Gently resuspend each cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to each 100 µL cell suspension.[19] Gently vortex or flick the tube to mix.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[18]

  • PI Staining: Add 5-10 µL of the PI staining solution to each tube immediately before analysis. Do not wash the cells after this step.

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14] Analyze the samples on a flow cytometer within one hour.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Rationale: This protocol requires cell fixation and permeabilization to allow PI to enter the cell and access the DNA. Ethanol is a common and effective fixative for this purpose.[20] An RNase treatment step is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[15][21]

Materials:

  • Harvested cell pellets (from Protocol 1)

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100 in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Start with washed cell pellets from Protocol 1, containing approximately 1 x 10^6 cells per sample.

  • Fixation: a. Resuspend the cell pellet in 0.5 mL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[20] This slow addition prevents cell clumping. c. Incubate the cells on ice for at least 30 minutes.[18] (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).[20][21]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[18] Carefully decant the ethanol. Wash the cell pellet once with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution. Incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 500 µL of PI Staining Solution to the cell suspension.

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark before analysis.[20]

  • Analysis: Analyze the samples on a flow cytometer. It is recommended to filter the samples through a 40 µM mesh just before analysis to remove any aggregates.[21]

Section 3: Data Acquisition, Analysis, and Presentation

Data Acquisition and Gating Strategy
  • Initial Gating: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.

  • Doublet Discrimination: Use a plot of FSC-Height vs. FSC-Area to gate on single cells (singlets) and exclude doublets or aggregates, which can lead to inaccurate cell cycle data.

  • Apoptosis Analysis: For Annexin V/PI stained samples, create a dot plot of FITC (Annexin V) vs. PI. Use the unstained and single-stain controls to set the quadrants correctly.

  • Cell Cycle Analysis: For PI-stained samples, create a histogram of the PI fluorescence signal (Area). Use a linear scale for the x-axis to visualize the DNA content.[11]

Data Interpretation

Caption: Interpretation of a typical Annexin V vs. PI bivariate dot plot.

  • Q4 (Lower-Left): Live cells, negative for both Annexin V and PI.[14]

  • Q3 (Lower-Right): Early apoptotic cells, positive for Annexin V but negative for PI.[14]

  • Q2 (Upper-Right): Late apoptotic or necrotic cells, positive for both Annexin V and PI.[14]

  • Q1 (Upper-Left): Necrotic or dead cells, negative for Annexin V but positive for PI.

For cell cycle analysis, software packages (e.g., FlowJo, FCS Express) can be used to model the histogram data and calculate the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. An increase in the Sub-G1 population indicates apoptosis, while an accumulation of cells in G0/G1, S, or G2/M suggests cell cycle arrest at that specific checkpoint.[4][7]

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different treatment conditions.

Table 1: Example Data Summary for Apoptosis Assay

Treatment Concentration (µM)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control (0 µM)94.5 ± 2.12.5 ± 0.52.0 ± 0.4
1 µM85.3 ± 3.58.1 ± 1.24.6 ± 0.8
5 µM60.1 ± 4.225.7 ± 2.810.2 ± 1.5
10 µM35.8 ± 5.140.2 ± 3.918.5 ± 2.2
Data presented as Mean ± SD from three independent experiments.

Table 2: Example Data Summary for Cell Cycle Analysis

Treatment Concentration (µM)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0 µM)1.8 ± 0.465.2 ± 3.322.5 ± 2.112.3 ± 1.9
1 µM3.5 ± 0.662.1 ± 2.923.1 ± 1.814.8 ± 2.0
5 µM8.9 ± 1.135.4 ± 4.115.5 ± 2.549.1 ± 3.7
10 µM15.2 ± 2.020.7 ± 3.810.3 ± 1.969.1 ± 4.5
Data presented as Mean ± SD from three independent experiments. An accumulation in the G2/M phase is observed.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Velpula, N. et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Ren, Z. et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7179. Retrieved from [Link]

  • Mghwary, A. E-S. et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. Retrieved from [Link]

  • Mghwary, A. E-S. et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838–852. Retrieved from [Link]

  • Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of creation of the new thienopyrimidine derivatives 4, 5a–f. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Retrieved from [Link]

  • Bouissane, L. et al. (2013). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. European Journal of Medicinal Chemistry, 62, 219-226. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intracellular Targets v1. Retrieved from [Link]

  • Thiyagarajan, N. et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Biomedicine & Pharmacotherapy, 95, 1379-1388. Retrieved from [Link]

  • Al-Suwaidan, I. A. et al. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. International Journal of Molecular Sciences, 24(13), 10827. Retrieved from [Link]

  • University of Pennsylvania. (1999). Intracellular Cytokine Staining Protocol. Retrieved from [Link]

  • BioLegend. (2021). Surface and Intracellular Cytokine Staining for Flow Cytometry. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. Retrieved from [Link]

  • Abdel-Megeid, F. M. E. et al. (2011). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 16(1), 539-551. Retrieved from [Link]

  • Manikandan, A. et al. (2011). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 422-429. Retrieved from [Link]

  • Kumar, A. et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 734-737. Retrieved from [Link]

  • Cherian, C. et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(12), 5147-5165. Retrieved from [Link]

  • Molbank. (2019). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]

  • Chen, Z. et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(15), 4567-4576. Retrieved from [Link]

  • Kankala, S. et al. (2014). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. European Journal of Medicinal Chemistry, 74, 109-119. Retrieved from [Link]

  • McCarthy, A. R. et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[16][20]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(2), 264-272. Retrieved from [Link]

  • Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the solubility of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one and related thienopyrimidine derivatives for in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges. Thienopyrimidine scaffolds are prevalent in medicinal chemistry but often exhibit poor aqueous solubility, complicating biological evaluation.[1][2] This guide offers a systematic approach to overcoming these hurdles, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve this compound in aqueous buffer for my in vitro assay failed. Why is this compound likely so poorly soluble?

A1: The poor aqueous solubility of this compound, and thienopyrimidine derivatives in general, stems from its chemical structure.[1][3] Key contributing factors include:

  • Aromaticity and Lipophilicity: The fused thienopyrimidine ring system, along with the fluorophenyl substituent, creates a large, rigid, and predominantly non-polar surface area. This hydrophobicity makes it difficult for water molecules to surround and solvate the compound.[4]

  • Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice. Significant energy is required to break this lattice apart before solvation can occur. The planarity of the thienopyrimidine core can facilitate strong intermolecular packing in the solid state.

  • Lack of Ionizable Groups: The structure of this compound lacks strongly acidic or basic functional groups that can be readily ionized to improve aqueous solubility. The pyrimidinone moiety has a weakly acidic proton, but its pKa may not be in a range that is easily manipulated under typical physiological pH conditions.

Thienopyrimidine derivatives are known to often have high lipophilicity and poor solubility, which can hinder their development as therapeutic agents.[3]

Q2: What is the first and most critical step I should take to prepare this compound for my assays?

A2: The universally accepted first step is the preparation of a concentrated stock solution in a suitable organic solvent. This is a standard and essential practice for handling poorly soluble compounds in biological research.[5][6]

Core Rationale: The goal is to first dissolve the compound completely at a high concentration in a solvent in which it is freely soluble. This stock solution can then be serially diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to be tolerated by the biological system (e.g., cells or enzymes).[7][8]

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Why DMSO? DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast array of hydrophobic organic molecules. It is the most common initial choice for solubilizing test compounds for high-throughput screening and in vitro assays.

  • Starting Concentration: Aim for a high, but practical, stock concentration, such as 10 mM, 20 mM, or even 50 mM, depending on the compound's solubility limit in DMSO.[5]

Below is a workflow for preparing a 10 mM stock solution.

cluster_prep Step 1: Preparation & Calculation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage weigh Weigh Compound Accurately calc Calculate Required Solvent Volume (Mass / MW) / Conc. weigh->calc Input: Exact Mass add_dmso Add Calculated Volume of DMSO calc->add_dmso Proceed with calculated volume vortex Vortex/Sonicate Until Fully Dissolved add_dmso->vortex visual Visually Inspect for Particulates (Clear Solution) vortex->visual aliquot Aliquot into Single-Use Vials visual->aliquot Once clear store Store at -20°C or -80°C Protected from Light aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Q3: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a very common problem known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent (DMSO). Here is a systematic troubleshooting guide:

The final concentration of DMSO in your assay is critical. While it aids solubility, it can also be toxic to cells or interfere with assay components.[9]

  • Determine DMSO Tolerance: First, run a vehicle control experiment to find the highest percentage of DMSO your assay can tolerate without affecting the results (e.g., cell viability, enzyme activity).[10] Most cell-based assays can tolerate DMSO up to 0.5%, with some robust lines tolerating up to 1%.[11][12] However, for sensitive assays, the concentration may need to be below 0.1%.[11]

  • Adjust Dilution Scheme: If your current final DMSO concentration is very low (e.g., <0.1%), you may be able to increase it slightly (e.g., to 0.25% or 0.5%) to keep the compound in solution, provided this is within the tolerance limit of your assay.

Final DMSO Conc.General Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines.[11]Ideal target for sensitive assays.
0.1% - 0.5% May have minor effects on some sensitive cells.[11][12]Often a necessary compromise for solubility. Always run a matched vehicle control.
> 0.5% - 1.0% Increased risk of cytotoxicity or off-target effects.[12]Use with caution and for short exposure times. Requires rigorous controls.
> 1.0% Often causes significant cell stress, membrane damage, or death.[11][12]Generally unacceptable for cell-based assays.

If optimizing DMSO concentration is insufficient, you must explore more advanced formulation strategies. The following methods can be tested systematically.

Caption: Decision tree for troubleshooting precipitation.

1. Co-Solvents: Using a mixture of solvents can be more effective than a single one.[13][14] This technique works by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[15]

  • Protocol: Prepare your stock solution in 100% DMSO as usual. For your intermediate dilution step, instead of diluting directly into the final buffer, dilute into a buffer containing a second, less harsh co-solvent.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[16]

  • Example Workflow:

    • Prepare a 10 mM stock in 100% DMSO.

    • Create a 10x working solution by diluting the stock into a solution of 10% PEG 400 in your assay buffer.

    • Add this 10x solution to your assay plate, resulting in a final concentration of 1% PEG 400.

2. pH Adjustment: The solubility of weakly acidic or basic compounds can be dramatically increased by adjusting the pH of the solvent to favor the ionized form, which is more water-soluble.[17][18] The pyrimidinone in the core structure contains a weakly acidic proton.

  • Protocol:

    • Determine if the compound is a weak acid or base. For this thienopyrimidinone, it is likely weakly acidic.

    • Prepare a series of buffers with slightly elevated pH values (e.g., pH 7.6, 7.8, 8.0, 8.2), ensuring the pH is compatible with your assay system.

    • Attempt to dissolve the compound directly or dilute the DMSO stock into these buffers.

  • Caution: Drastic pH changes can harm cells or denature proteins.[19] This method is most suitable for biochemical assays where the pH can be controlled more easily than in live-cell experiments.

3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble drug molecules, forming water-soluble "inclusion complexes".[22][23]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[22]

  • Protocol:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

    • Add the DMSO stock solution of your compound directly to the cyclodextrin solution while vortexing.

    • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature) to facilitate complex formation.

    • Use this compound-cyclodextrin complex solution for final dilution into your assay.

Q4: How can I be certain that my "solubilized" compound is truly dissolved and not just a fine suspension?

A4: This is a critical point of experimental rigor. A visually clear solution may still contain nano-sized precipitates that can lead to inaccurate and non-reproducible results.

Verification Protocol: Visual and Analytical

  • Initial Visual Check: A properly dissolved solution should be completely clear and free of any visible particles, haze, or Tyndall effect (light scattering) when a laser pointer is shone through it.

  • Centrifugation Test (Crucial):

    • Prepare your final working solution of the compound in the assay buffer.

    • Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes.

    • Carefully collect the supernatant without disturbing any potential pellet.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Interpretation: If the concentration in the supernatant is the same as the nominal (intended) concentration, your compound is fully dissolved. If the concentration is lower, your compound has precipitated.

References

  • M.M. Al-Adham, I.S. Al-Ghossoon, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Malin, K., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
  • Lohith, T.N., et al. (2013).
  • Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia.
  • Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences.
  • Unknown. (n.d.). Cosolvent. Wikipedia.
  • Al-Adham, M.M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Unknown. (2017). What effects does DMSO have on cell assays?. Quora.
  • Unknown. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Sharma, K.P., & Singh, G. (2025). DMSO in cell based assays. Scientist Solutions.
  • Unknown. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare.
  • Unknown. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
  • Patel, V.R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical and Biological Sciences.
  • Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio.
  • BenchChem Technical Support Team. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments. Benchchem.
  • Ansari, M.A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Gálvez-Martín, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Ahmad, I., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Available at: [Link]

  • Patel, K., & Patel, N. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Enfanos. (n.d.).
  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem. Available at: [Link]

  • PubChem. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs.
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Sayed, M.T.M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents.
  • Tran, H.T.T., et al. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
  • Siepe, G., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis Corp..
  • Orenda. (2023).
  • PubChem. (n.d.). N-(4-fluorophenyl)-2,5-dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide. PubChem. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy.
  • Csizmadia, F., et al. (2007). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry.
  • Sahaya Nadar, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • El-Enany, M. (2006).
  • University of Groningen. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide. Santa Cruz Biotechnology.
  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. This molecule is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development, often serving as an intermediate for more complex therapeutic agents.[1][2][3] The multi-step synthesis of this thienopyrimidine derivative presents several challenges where yield and purity can be compromised. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven optimization strategies, and detailed protocols to enhance the efficiency and success of your synthesis.

Our approach is grounded in established chemical principles, focusing on the causality behind experimental choices to empower you with a robust, self-validating protocol.

Recommended Synthetic Pathway

The most reliable and commonly employed strategy for constructing the thieno[2,3-d]pyrimidine core involves a three-stage process. This pathway offers robust and scalable solutions for each step.[4][5]

G cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: C4-Functionalization A Ethyl Acetoacetate + Malononitrile + Sulfur B Ethyl 2-amino-5-methyl- thiophene-3-carboxylate A->B Base (e.g., Morpholine) Ethanol, 45-50°C D 6-Methylthieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione B->D C Urea C->D E 2-Chloro-6-methylthieno[2,3-d]- pyrimidin-4(3H)-one D->E POCl3, Reflux D_label High Temp. Fusion (190-210°C) F Target Molecule: 4-(2-Fluorophenyl)-6-methylthieno- [2,3-d]pyrimidin-2(1H)-one E->F G 2-Fluorophenylboronic Acid G->F F_label Suzuki Coupling: Pd Catalyst, Base, Solvent

Caption: Recommended three-stage synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Stage 1: Gewald Reaction for Thiophene Synthesis

Q1: The yield of my ethyl 2-amino-5-methylthiophene-3-carboxylate is consistently low (<50%). What are the likely causes and solutions?

A1: Low yields in the Gewald reaction are a frequent issue, often stemming from suboptimal reaction parameters. The reaction involves a delicate balance between multiple competing equilibria.

  • Causality: The Gewald reaction is a multi-component condensation between a ketone (ethyl acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[6][7] The base is crucial for deprotonating the active methylene compound and catalyzing the condensation and cyclization steps.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. While strong bases can promote side reactions, an insufficient amount leads to incomplete conversion. Triethylamine or morpholine are commonly used.

      • Recommendation: Use morpholine as the catalyst at approximately 20 mol%. Ensure it is fresh and anhydrous.

    • Temperature Control: The reaction is exothermic. An initial runaway reaction can lead to the formation of intractable tars.

      • Recommendation: Combine the ketone, nitrile, and base in ethanol and cool the mixture in an ice bath before adding the elemental sulfur portion-wise over 20-30 minutes. After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 45-50°C.

    • Reagent Quality: The purity of reactants is paramount.

      • Recommendation: Use freshly distilled ethyl acetoacetate and high-purity elemental sulfur.

ParameterCommon IssueRecommended Solution
Catalyst Incorrect choice or amount of base.Use morpholine (20 mol%) or triethylamine (1.1 eq).
Temperature Poor control leading to side reactions.Add sulfur at 0-5°C, then warm to 45-50°C for 2-3 hours.
Reaction Time Incomplete reaction.Monitor by TLC (Thin Layer Chromatography) until starting materials are consumed.
Stage 2: Pyrimidine Ring Formation

Q2: The cyclization reaction with urea to form the dione intermediate is messy and gives a low yield. How can I optimize this step?

A2: This step is a high-temperature condensation that can be prone to thermal decomposition if not managed correctly.

  • Causality: The reaction involves the nucleophilic attack of the amino group of the thiophene onto urea, with the subsequent elimination of ammonia to form the fused pyrimidine-2,4-dione ring system.[5] This process requires significant thermal energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Reaction Conditions: This reaction is typically performed as a neat (solvent-free) fusion. The use of a solvent is generally not recommended as it can interfere with reaching the required temperature.

      • Recommendation: Grind the thiophene starting material and urea together into a fine, homogeneous powder. Heat the mixture in a flask equipped with a condenser (to prevent sublimation) in a sand or metal bath to 190-210°C. The mixture will melt, effervesce (ammonia release), and then re-solidify.

    • Purification: The crude product is often a dark, solid mass that can be challenging to purify.

      • Recommendation: After cooling, triturate the solid mass with hot ethanol or boiling water to dissolve unreacted urea and other impurities. The desired dione is typically insoluble and can be isolated by filtration. If further purification is needed, recrystallization from a high-boiling polar solvent like DMF or glacial acetic acid is effective.

Stage 3: C4-Functionalization (Chlorination and Suzuki Coupling)

Q3: The chlorination of the 4-oxo position with POCl₃ results in a dark tar and a very low yield of the desired 2-chloro-4-oxo intermediate. What's going wrong?

A3: Chlorination with phosphorus oxychloride is an aggressive reaction that requires careful control.

  • Causality: POCl₃ acts as both a reagent and a solvent to convert the C4-keto group (in its enol tautomer form) into a reactive chloro group, making it an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Any moisture will rapidly quench the POCl₃ and lead to poor results.

      • Recommendation: Ensure your starting material is perfectly dry and use a flame-dried flask under a nitrogen or argon atmosphere.

    • Additives: The reaction can be sluggish and prone to decomposition.

      • Recommendation: Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ. Alternatively, using a high-boiling tertiary amine like N,N-diethylaniline (1.1 equivalents) can act as an acid scavenger and improve the outcome.

    • Workup Procedure: The workup is critical. The reaction must be quenched carefully to avoid hydrolyzing the product back to the starting material.

      • Recommendation: After the reaction is complete (monitored by TLC), cool the mixture and pour it slowly onto a vigorously stirred slurry of crushed ice. The product will precipitate and can be collected by filtration. Wash thoroughly with cold water to remove any residual acid.

Q4: My Suzuki coupling reaction to introduce the 2-fluorophenyl group is failing or giving yields below 30%. How do I optimize this critical step?

A4: The Suzuki coupling is a powerful but sensitive reaction. Success depends on the precise combination of catalyst, base, solvent, and temperature. Failure often points to catalyst deactivation or suboptimal parameter choice.

  • Causality: This palladium-catalyzed cross-coupling reaction involves an oxidative addition, transmetalation, and reductive elimination cycle to form a new carbon-carbon bond between the C4 position of the thienopyrimidine and the 2-fluorophenyl ring.[4]

  • Troubleshooting Flowchart:

G start Low Suzuki Coupling Yield q1 Is the reaction run under an inert atmosphere (N2/Ar)? start->q1 fix1 Degas solvents and run reaction under N2 or Argon. Oxygen deactivates the Pd catalyst. q1->fix1 No q2 Have you screened different Pd catalysts and ligands? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 Try different catalysts. Pd(dppf)Cl2 is often robust. Pd(PPh3)4 is a good starting point. q2->fix2 No q3 Have you screened different bases and solvents? q2->q3 Yes a2_yes Yes a2_no No fix2->q2 fix3 Base and solvent are critical. Try aq. Na2CO3 or K2CO3 in Dioxane or Toluene/Ethanol. q3->fix3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No fix3->q3

Caption: Troubleshooting flowchart for Suzuki coupling.

  • Optimization Data Summary: The following table shows representative results from a typical optimization screen for the Suzuki coupling step.

EntryPd Catalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9045%
2Pd(dppf)Cl₂ (3%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O10078%
3Pd(OAc)₂/SPhos (3%)K₂CO₃ (2.5)1,4-Dioxane/H₂O10085%
4Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O10082%

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add absolute ethanol (150 mL), ethyl acetoacetate (26.0 g, 0.2 mol), and malononitrile (13.2 g, 0.2 mol).

  • Cool the flask in an ice-water bath. Add morpholine (3.5 g, 0.04 mol) dropwise.

  • Add elemental sulfur (6.4 g, 0.2 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Gently heat the reaction mixture to 45-50°C and maintain for 2 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum.

  • Typical Yield: 70-80%.

Protocol 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • In a 100 mL round-bottom flask, combine ethyl 2-amino-5-methylthiophene-3-carboxylate (20.0 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

  • Thoroughly mix the solids with a spatula until a homogeneous powder is formed.

  • Fit the flask with an air condenser and heat it in a sand bath. Increase the temperature to 190-210°C.

  • The mixture will melt, bubble (ammonia evolution), and then solidify over a period of 1-2 hours. Maintain the temperature for an additional hour after solidification.

  • Allow the flask to cool to room temperature. The crude product will be a hard, brownish solid.

  • Add 100 mL of boiling water to the flask and break up the solid. Stir vigorously for 15 minutes.

  • Filter the hot suspension, wash the collected solid with hot water (2 x 50 mL) and then with ethanol (2 x 30 mL).

  • Dry the off-white solid in a vacuum oven at 80°C.

  • Typical Yield: 85-95%.

Protocol 3: Synthesis of this compound
  • Step 3A: Chlorination

    • Place 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (9.8 g, 0.05 mol) in a flame-dried 250 mL flask under a nitrogen atmosphere.

    • Add phosphorus oxychloride (POCl₃, 75 mL) and N,N-diethylaniline (8.2 g, 0.055 mol).

    • Heat the mixture to reflux (approx. 105°C) for 4-6 hours, until TLC analysis shows the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by filtration. Wash with abundant cold water until the filtrate is neutral (pH ~7).

    • Dry the crude 2,4-dichloro intermediate under vacuum. This intermediate is often used directly in the next step.

  • Step 3B: Suzuki Coupling and Final Product Formation

    • To a 500 mL flask, add the crude dichloro intermediate from the previous step, 2-fluorophenylboronic acid (8.4 g, 0.06 mol), and sodium carbonate (15.9 g, 0.15 mol).

    • Add a solvent mixture of 1,4-dioxane (180 mL) and water (60 mL).

    • Bubble argon or nitrogen gas through the solution for 20 minutes to degas.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.2 g, 3 mol%).

    • Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. A significant portion of the product is often obtained by simple hydrolysis of the second chloro group during workup. To ensure complete conversion of the C2-Cl to C2=O, add 100 mL of 2M HCl and stir at 60°C for 2 hours.

    • Cool the mixture, and collect the precipitated solid by filtration.

    • Purify the crude product by recrystallization from isopropanol or acetic acid to yield the final product as a crystalline solid.

    • Typical Overall Yield (from dione): 65-75%.

References

  • Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link][6][7]

  • Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link][8]

  • Packard, G. K., et al. (2012). Discovery and Optimization of thieno[2,3-d]pyrimidines as B-Raf Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry. (Note: While not directly cited, this provides background on pyrimidine synthesis relevant to the topic).
  • (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link][9]

  • (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link][4]

  • (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link][5]

  • (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link][3]

  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. (2024). PubMed. Available at: [Link][2]

Sources

Common side reactions in the synthesis of thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to overcome common hurdles in your research. This guide is structured as a series of frequently asked questions that address specific issues encountered in the lab, from the initial synthesis of the thiophene precursor to the final cyclization.

Part 1: Troubleshooting the Gewald Synthesis of 2-Aminothiophene Intermediates

The most common entry point to the thieno[2,3-d]pyrimidine scaffold is through a substituted 2-aminothiophene, frequently synthesized via the Gewald reaction.[1][2][3] This multicomponent reaction, while powerful, can be prone to side reactions if not properly controlled.

Question 1: My Gewald reaction is low-yielding and my TLC/LC-MS shows a complex mixture of spots. What are the likely side reactions and how can I suppress them?

Answer: This is a classic issue in Gewald syntheses, often stemming from the delicate balance of reactivity between the starting materials and the catalytic base. The primary desired pathway involves a Knoevenagel condensation, followed by Michael addition of sulfur, and finally an intramolecular cyclization.[3] However, several competing reactions can occur.

Common Side Reactions:

  • Dimerization of the Active Methylene Nitrile: Strong bases can promote the self-condensation of active methylene nitriles (like malononitrile or ethyl cyanoacetate), leading to undesired dimers and reducing the availability of the nitrile for the main reaction.

  • Thioamide Formation: The elemental sulfur can react with the active methylene nitrile in the presence of a base to form a cyanothioacetamide intermediate.[4] While this can be a productive intermediate, its accumulation or reaction via alternative pathways can lead to byproducts.

  • Hydrolysis: If water is present in the solvent or reagents, the nitrile group of the starting material or the 2-aminothiophene product can hydrolyze to a primary amide. This is particularly problematic under prolonged heating or with strongly basic or acidic conditions during workup.

  • Oxidative Dimerization: The 2-aminothiophene product itself can be susceptible to oxidation, leading to the formation of colored dimeric impurities, especially if exposed to air for extended periods in solution.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve common issues in the Gewald reaction.

Gewald_Troubleshooting cluster_analysis Identify Predominant Issue cluster_solutions Implement Solutions start Low Yield / Complex Mixture check_purity Analyze Crude Mixture (TLC, LC-MS, 1H NMR) start->check_purity unreacted_sm High % of Starting Material check_purity->unreacted_sm dimer_product Side Product Matches Dimer Mass check_purity->dimer_product hydrolysis_product Side Product with +18 Da (Amide) check_purity->hydrolysis_product sol_temp Increase Temperature or Reaction Time unreacted_sm->sol_temp Reaction Incomplete sol_base_type Switch to a Weaker Base (e.g., Morpholine) dimer_product->sol_base_type Base too Strong sol_base_amount Reduce Base Stoichiometry dimer_product->sol_base_amount Excess Base sol_dry Use Anhydrous Solvents/Reagents hydrolysis_product->sol_dry Water Contamination end Improved Yield and Purity sol_temp->end Re-run Reaction sol_base_type->end Re-run Reaction sol_base_amount->end Re-run Reaction sol_dry->end Re-run Reaction

Caption: Troubleshooting workflow for the Gewald reaction.

Troubleshooting Summary Table:

Observation Potential Cause Suggested Solution
Significant unreacted starting materialsInsufficient reaction time or temperature.Increase reaction temperature incrementally (e.g., from RT to 40-50°C) or prolong the reaction time. Monitor by TLC.
Formation of high molecular weight byproductsBase is too strong, causing dimerization of the nitrile.Switch from a strong base like triethylamine to a weaker secondary amine like morpholine or piperidine.
Reaction is messy, multiple unidentified spotsIncorrect base stoichiometry or solvent polarity.Use catalytic amounts of base (0.1-0.2 eq). Ensure the solvent (typically ethanol or methanol) is appropriate for substrate solubility.[5]
Product appears as a dark oil or solidOxidation of the 2-aminothiophene product.Perform the reaction under an inert atmosphere (N₂ or Ar). During workup, minimize exposure to air and light.
Presence of an amide byproduct (identified by IR/MS)Water contamination.Use anhydrous solvents and ensure all reagents are dry. Store elemental sulfur in a desiccator.
Part 2: Troubleshooting the Cyclization to the Thieno[2,3-d]pyrimidine Core

Once the 2-aminothiophene intermediate is successfully synthesized, the next critical step is the annulation of the pyrimidine ring. The choice of reagent for this cyclization dictates the substitution pattern on the pyrimidine ring and introduces its own set of potential side reactions.

Question 2: I am attempting to cyclize my 2-amino-3-cyanothiophene with formic acid or formamide to get the thieno[2,3-d]pyrimidin-4(3H)-one, but the yield is poor. What is going wrong?

Answer: This is a very common and direct method to form the 4-oxo derivative. The reaction proceeds by initial N-formylation of the 2-amino group, followed by an intramolecular cyclization where the nitrogen of the formyl group attacks the cyano carbon. High temperatures are typically required, which can also promote side reactions.

Common Side Reactions:

  • Incomplete Cyclization: The reaction can stall at the N-formyl intermediate (N-(3-cyanothiophen-2-yl)formamide). This occurs if the temperature is too low or the reaction time is too short. This intermediate is often isolable.

  • Hydrolysis of the Cyano Group: The acidic (formic acid) or high-temperature aqueous conditions (if using aqueous formamide) can lead to the hydrolysis of the cyano group to a carboxamide (2-aminothiophene-3-carboxamide). This byproduct cannot cyclize under these conditions to form the desired product and becomes a dead-end impurity.

  • Decomposition: Thiophene rings, especially electron-rich ones, can be sensitive to prolonged heating under strongly acidic conditions, leading to decomposition and the formation of tar-like substances.

Proposed Reaction Pathway and Side Reactions:

Cyclization_Pathway start 2-Amino-3-cyanothiophene reagent + HCOOH or HCONH2 (Heat) start->reagent side_product1 2-Aminothiophene-3-carboxamide (Hydrolysis Side Product) start->side_product1 Hydrolysis of Nitrile (Acid/Heat) intermediate N-Formyl Intermediate reagent->intermediate N-Formylation product Thieno[2,3-d]pyrimidin-4(3H)-one (Desired Product) intermediate->product Intramolecular Cyclization (High Temp)

Caption: Desired cyclization pathway and common hydrolysis side reaction.

Step-by-Step Troubleshooting Protocol:

  • Verify Intermediate Purity: Ensure the starting 2-aminothiophene is reasonably pure. Impurities from the Gewald step can inhibit the cyclization. If necessary, purify the intermediate by recrystallization from ethanol or a hexane/ethyl acetate mixture.

  • Optimize Reagent and Conditions:

    • Formic Acid: Refluxing in an excess of formic acid is often effective. Start with a reaction time of 4-6 hours and monitor by TLC. If the reaction stalls at the N-formyl intermediate, longer refluxing may be required.

    • Formamide: Heating in formamide at 150-180 °C is a common alternative. Ensure the formamide is of good quality. Using ammonium formate in combination with formamide can sometimes improve yields.[6]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing thermal decomposition.[5][7][8] A typical condition would be 150-200 °C for 15-30 minutes.

  • Workup Procedure:

    • After cooling, the reaction mixture is typically poured into ice water.

    • The precipitated solid is collected by filtration.

    • Wash the solid thoroughly with water to remove residual formic acid or formamide, then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

    • The crude product can then be recrystallized from a suitable solvent like ethanol, acetic acid, or DMF.

Question 3: I am synthesizing a 4-amino-thieno[2,3-d]pyrimidine via nucleophilic substitution of a 4-chloro precursor, but the reaction is incomplete, or I get multiple products. How can I improve this SNAr reaction?

Answer: The conversion of a 4-chloro-thieno[2,3-d]pyrimidine to a 4-amino derivative is a standard nucleophilic aromatic substitution (SNAr). The success of this reaction depends critically on the nucleophilicity of the amine, the solvent, the temperature, and effective scavenging of the HCl byproduct.

Common Issues:

  • Low Reactivity: The C4 position of the thieno[2,3-d]pyrimidine system is electron-deficient and activated towards nucleophilic attack. However, if the amine is a weak nucleophile (e.g., aniline with electron-withdrawing groups), the reaction may require forcing conditions (high temperature), which can lead to decomposition.

  • Formation of Di-substituted or Byproducts: If the amine has other nucleophilic sites, side reactions can occur. More commonly, if the HCl generated is not effectively neutralized, it can protonate the starting amine, reducing the concentration of the active nucleophile and slowing the reaction to a halt.

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMAc, or NMP are generally poor choices as they can react with the 4-chloro precursor at high temperatures. Alcohols like isopropanol or n-butanol are often preferred.

Detailed Experimental Protocol and Optimization:

This protocol provides a robust starting point for the SNAr reaction.

Parameter Recommendation Causality / Justification
Solvent Isopropanol, n-Butanol, or 1,4-Dioxane.These solvents are polar enough to facilitate the reaction but are less likely to react with the electrophilic substrate than DMF or DMAc. They also have high boiling points, allowing for necessary heating.[9]
Base 2-3 equivalents of a non-nucleophilic base like DIPEA (Diisopropylethylamine) or K₂CO₃.A base is required to neutralize the HCl formed during the reaction. Using a stoichiometric excess ensures that the amine nucleophile remains deprotonated and reactive. DIPEA is a good organic-soluble choice, while K₂CO₃ is a solid base that can be filtered off.
Amine 1.2-1.5 equivalents of the desired amine.A slight excess of the amine nucleophile helps drive the reaction to completion according to Le Châtelier's principle.
Temperature 80 °C to reflux.The reaction often requires thermal energy to overcome the activation barrier. Start at 80 °C and increase if the reaction is slow. Monitor by TLC or LC-MS to avoid decomposition at excessive temperatures.
Atmosphere Inert atmosphere (N₂ or Ar).While not always strictly necessary, an inert atmosphere prevents potential oxidative side reactions, especially with electron-rich amines, ensuring cleaner product formation.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), and the chosen solvent (e.g., isopropanol, ~0.1 M concentration).

  • Add the base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80 °C (or reflux) and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the residue. This can often be achieved by trituration with diethyl ether or recrystallization. If necessary, column chromatography on silica gel (using a hexane/ethyl acetate or DCM/methanol gradient) can be employed for purification.[10]

References
  • Guo, H., Liu, Y., Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link][5][7][11]

  • Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948. Available at: [Link][12]

  • Konno, S., Tsunoda, M., Watanabe, R., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. Available at: [Link][9]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Brough, P. A., et al. (2015). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLoS ONE, 10(7), e0132333. Available at: [Link][10]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. Available at: [Link][13]

  • Shestopalov, A. M., et al. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 1(4), 4141-4152. Available at: [Link][4]

  • Kaur, H., Kumar, S., & Singh, I. (2016). Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1431-1443. Available at: [Link][8]

  • MDPI. (2022). Thienopyrimidine. Encyclopedia. Available at: [Link][6]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(28), 7765-7779. Available at: [Link][1]

  • Sabat, M., & El-Sakka, I. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link][2][3]

  • Ghosh, P., Mandal, S., Chatterjee, I., et al. (2015). Comparison of Redox Activity between 2-Aminothioether and 2-Aminothiophenol: Redox-Induced Dimerization of 2-Aminothioether via C-C Coupling. Inorganic Chemistry, 54(13), 6235-44. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one in their work. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the development of resistance to this compound in cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these experimental challenges.

Introduction: Understanding the Challenge of Resistance

This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which have shown significant promise as anticancer agents by targeting various cellular pathways, including kinase signaling and metabolic processes[1][2]. However, a common hurdle in the sustained efficacy of many anticancer compounds is the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, actively removing the drug from the cell and thereby reducing its intracellular concentration to sub-therapeutic levels.

This guide will focus on the most probable mechanism of resistance to this compound: the upregulation of ABC transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). While direct studies on this specific molecule's interaction with these transporters are emerging, evidence from analogous compounds strongly suggests this as a primary resistance mechanism[3][4].

Troubleshooting Guide: Is Your Cell Line Resistant?

Here, we address common issues researchers face and provide a logical flow for diagnosing and addressing resistance.

Question 1: My cells, which were initially sensitive to this compound, now require significantly higher concentrations to achieve the same cytotoxic effect. What is the likely cause?

Answer: This phenomenon, known as acquired resistance, is a classic indicator that the cancer cells have adapted to the presence of the drug. The most common underlying cause is the overexpression of ABC drug efflux pumps. These transporters utilize ATP to actively pump a wide range of substrates, including many chemotherapeutic agents, out of the cell. This reduces the intracellular drug concentration, rendering the compound ineffective at its original cytotoxic concentration.

Logical Workflow for Diagnosing ABC Transporter-Mediated Resistance

A Observe Decreased Cell Sensitivity (Increased IC50) B Hypothesis: ABC Transporter Upregulation A->B C Functional Validation: Efflux Pump Activity Assay B->C  Test Functionality D Expression Analysis: Confirm Transporter Overexpression C->D  If activity is high E Reversal of Resistance: Combination Therapy or Gene Silencing D->E  If expression is high F Conclusion: Resistance Mechanism Confirmed E->F

Caption: A logical workflow for diagnosing and confirming ABC transporter-mediated resistance.

Question 2: How can I experimentally determine if my resistant cell line is overexpressing functional ABC transporters?

Answer: A two-pronged approach is necessary to confirm this resistance mechanism: first, by assessing the functional activity of the efflux pumps, and second, by quantifying the expression levels of the transporter proteins.

Part A: Functional Assessment of ABC Transporter Activity

The principle behind this assay is to measure the accumulation of a fluorescent substrate of the ABC transporter in the presence and absence of a known inhibitor. If the cells are overexpressing a functional transporter, they will expel the fluorescent substrate, resulting in low intracellular fluorescence. Adding an inhibitor of the transporter will block this efflux, leading to an increase in intracellular fluorescence.

Experimental Protocol: Fluorescent Substrate Accumulation Assay

  • Cell Preparation:

    • Plate your resistant cell line and the parental (sensitive) cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a solution of a fluorescent ABC transporter substrate. Hoechst 33342 is a good candidate as it is a substrate for ABCG2.

    • Prepare a solution of a potent ABCG2 inhibitor, such as Ko143, at a concentration known to inhibit the transporter (e.g., 1 µM)[5][6].

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Incubate the cells with the fluorescent substrate (e.g., 5 µM Hoechst 33342) in the presence or absence of the ABC transporter inhibitor (e.g., 1 µM Ko143) for 60-90 minutes at 37°C.

    • Include a set of wells with the parental cell line as a negative control for overexpression.

  • Data Acquisition and Analysis:

    • After incubation, wash the cells to remove the extracellular fluorescent dye.

    • Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.

    • Expected Results: Resistant cells will show low fluorescence with the substrate alone, which will significantly increase in the presence of the inhibitor. Parental cells will show high fluorescence with the substrate alone, with little to no increase upon addition of the inhibitor.

Cell LineTreatmentExpected OutcomeInterpretation
Parental (Sensitive)Fluorescent SubstrateHigh FluorescenceLow/no active efflux
Parental (Sensitive)Fluorescent Substrate + InhibitorHigh FluorescenceEfflux is already minimal
Resistant Fluorescent Substrate Low Fluorescence Active efflux of substrate
Resistant Fluorescent Substrate + Inhibitor High Fluorescence Inhibition of efflux

Part B: Quantifying ABC Transporter Expression

Once functional activity is confirmed, it is crucial to demonstrate that this is due to an increased amount of the transporter protein. This can be done at both the protein and mRNA levels.

Experimental Protocol: Western Blot for ABCG2

  • Protein Extraction:

    • Lyse the parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein from each cell lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a validated primary antibody against ABCG2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Be sure to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Expected Results: The resistant cell line will show a significantly stronger band for ABCG2 compared to the parental cell line.

Signaling Pathway: ABCG2-Mediated Drug Efflux

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A Drug (Thienopyrimidine) B Drug (Thienopyrimidine) A->B Passive Diffusion ABCG2 ABCG2 Transporter ABCG2->A ADP ADP + Pi ABCG2->ADP B->ABCG2 ATP ATP ATP->ABCG2

Caption: Mechanism of ABCG2-mediated drug efflux leading to resistance.

Question 3: I have confirmed that my cells are overexpressing ABCG2. What are my options to overcome this resistance?

Answer: There are two primary strategies to overcome ABCG2-mediated resistance: co-administration of an ABCG2 inhibitor (combination therapy) or silencing the expression of the ABCG2 gene.

Strategy 1: Combination Therapy with an ABCG2 Inhibitor

The rationale here is to use a second compound that specifically blocks the efflux pump, thereby restoring the intracellular concentration and efficacy of this compound. Ko143 is a highly potent and specific inhibitor of ABCG2 and is an excellent tool for this purpose in a research setting[5][6][7][8][9].

Experimental Protocol: Reversal of Resistance with Ko143

  • Determine the IC50:

    • Perform a dose-response curve and calculate the IC50 of this compound in both the parental and resistant cell lines.

  • Combination Treatment:

    • In the resistant cell line, perform another dose-response curve for your compound, but this time co-administer a fixed, non-toxic concentration of Ko143 (e.g., 1 µM).

  • Data Analysis:

    • Calculate the new IC50 value in the presence of Ko143.

    • Expected Results: The IC50 of this compound in the resistant cell line should decrease significantly in the presence of Ko143, ideally approaching the IC50 of the parental cell line.

Cell LineTreatmentExpected IC50
ParentalThienopyrimidineLow
ResistantThienopyrimidineHigh
Resistant Thienopyrimidine + Ko143 Low

Strategy 2: siRNA-Mediated Knockdown of ABCG2

This approach directly targets the root cause of the resistance by reducing the amount of the ABCG2 transporter protein.

Experimental Protocol: siRNA Knockdown of ABCG2

  • Transfection:

    • Transfect the resistant cell line with a validated siRNA targeting ABCG2.

    • As a control, transfect a separate group of cells with a non-targeting (scrambled) siRNA.

  • Confirmation of Knockdown:

    • After 48-72 hours, harvest a portion of the cells and perform a Western blot for ABCG2 to confirm successful knockdown of the protein.

  • Cell Viability Assay:

    • At the same time point, treat the remaining siRNA-transfected cells with varying concentrations of this compound.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50.

  • Data Analysis:

    • Compare the IC50 of your compound in the cells treated with ABCG2 siRNA versus the scrambled siRNA.

    • Expected Results: The cells with ABCG2 knockdown should be significantly more sensitive to your compound (a lower IC50) compared to the cells treated with the scrambled siRNA.

Frequently Asked Questions (FAQs)

  • Q: Could other resistance mechanisms be at play?

    • A: Yes, while ABC transporter upregulation is a very common mechanism, others can exist. These include mutations in the drug's target protein, alterations in cell death pathways (apoptosis), or increased drug metabolism. If you are unable to confirm ABC transporter-mediated resistance, further investigation into these alternative mechanisms may be warranted.

  • Q: Are there any commercially available cell lines that are known to overexpress ABCG2 that I can use as a positive control?

    • A: Yes, several well-characterized drug-resistant cell lines that overexpress ABCG2 are available, such as the NCI-H460/MX20 and S1-M1-80 cell lines. Using these as positive controls in your initial experiments can be very helpful.

  • Q: What if I see increased efflux activity but cannot detect an increase in ABCG2 protein by Western blot?

    • A: This could indicate a few possibilities:

      • Another ABC transporter, such as P-gp (ABCB1) or MRP1 (ABCC1), may be responsible for the efflux. You can test this by using specific inhibitors and antibodies for these transporters.

      • The antibody you are using for the Western blot may not be optimal. It is crucial to use a validated antibody.

      • The increase in transporter function may be due to enhanced activity or localization to the plasma membrane rather than an increase in total protein expression.

Conclusion

Overcoming resistance to promising therapeutic compounds like this compound is a critical step in drug development and preclinical research. By systematically investigating the role of ABC transporters, researchers can gain valuable insights into the mechanisms of resistance and devise rational strategies to circumvent them. The troubleshooting guides and protocols provided here offer a solid framework for addressing these challenges in your own research.

References

  • Henrich, C. J., et al. (2007). New inhibitors of ABCG2 identified by high-throughput screening. Molecular Cancer Therapeutics, 6(12), 3271-3278. [Link]

  • Orlicky, D. J., et al. (2024). Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. ACS Chemical Biology. [Link]

  • Shin, H. J., et al. (1990). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. Cancer Research, 50(10), 2957-2962. [Link]

  • Wiese, M., et al. (2009). Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. Bioorganic & Medicinal Chemistry Letters, 19(21), 6102-6105. [Link]

  • ResearchGate. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. [Link]

  • Zhang, Y., et al. (2023). Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Otava Chemicals. Inhibitor of the ATP-binding cassette. [Link]

  • Ferreira, R. J., et al. (2020). Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery. Pharmaceutics, 12(11), 1085. [Link]

  • Matias, A., et al. (2023). Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. International Journal of Molecular Sciences, 24(22), 16401. [Link]

  • ResearchGate. Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity | Request PDF. [Link]

  • Xu, X., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 162. [Link]

  • Stoyanova, E., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(15), 5786. [Link]

  • Wang, Y., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology, 12, 638979. [Link]

  • Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(15), 8303-8324. [Link]

  • Spring, B. Q., et al. (2015). Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. Photochemical & Photobiological Sciences, 14(7), 1337-1347. [Link]

  • Li, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry, 66(4), 2804-2831. [Link]

  • Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]

  • ResearchGate. Selected ABC protein inhibitors evaluated in clinical trials. [Link]

  • Li, Y., et al. (2024). ML210 Antagonizes ABCB1- Not ABCG2-Mediated Multidrug Resistance in Colorectal Cancer. Cancers, 16(11), 2056. [Link]

  • O'Callaghan, C., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 69-82. [Link]

  • Google Patents. US20070254891A1 - Crystalline forms of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine.

Sources

Technical Support Center: 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly when solubilized in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the stability of this compound in DMSO.

Q1: We are observing a loss of potency and the appearance of unknown peaks in our HPLC analysis of this compound stock solution in DMSO. What could be the cause?

A1: The observed issues are likely due to the chemical instability of the compound in DMSO. Several factors can contribute to this degradation. Thienopyrimidine derivatives, while possessing a stable core, can be susceptible to degradation under certain conditions.[1][2][3][4] The primary culprits are often related to the properties of DMSO itself and the storage conditions.

The two main factors to consider are:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] The presence of water can facilitate hydrolysis of sensitive functional groups on your compound.

  • Oxidation: DMSO can act as a mild oxidant, especially under conditions of light exposure or in the presence of certain impurities.[7][8][9] Heterocyclic compounds can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

Q2: What are the likely degradation pathways for this thienopyrimidine derivative in "wet" DMSO?

A2: While specific degradation pathways for this compound are not extensively published, we can infer potential pathways based on the thieno[2,3-d]pyrimidine scaffold and common DMSO-related degradation mechanisms. The presence of water in DMSO could potentially lead to hydrolysis of the lactam (pyrimidinone) ring, although this is generally a stable moiety. A more likely scenario is oxidation, potentially at the sulfur atom of the thiophene ring or other susceptible positions on the heterocyclic system, especially if exposed to light or elevated temperatures.

Q3: How can we confirm that our compound is degrading in our DMSO stock?

A3: A systematic stability study is the most definitive way to confirm degradation. This typically involves analyzing the purity of your stock solution over time using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[10][11][12]

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity over time.[10][13] By analyzing your DMSO stock at defined time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., room temperature vs. 4°C vs. -20°C), you can quantify the rate of degradation.

Q4: What are the best practices for preparing and storing DMSO stock solutions of this compound to minimize degradation?

A4: To maximize the shelf-life of your compound in DMSO, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solutions.

  • Work Quickly and in a Dry Environment: Minimize the exposure of DMSO and your stock solution to ambient air.[5] If possible, work in a glove box with a dry atmosphere.

  • Aliquot and Store Properly: Once prepared, aliquot the stock solution into single-use volumes in appropriate containers (glass is often preferred) and store them tightly sealed at -20°C or -80°C.[14][15][16] This minimizes the number of freeze-thaw cycles and reduces the chances of water absorption into the main stock.

  • Protect from Light: Store your aliquots in the dark to prevent photodegradation. Amber vials are recommended for this purpose.

Q5: Are there any alternative solvents to DMSO for this compound?

A5: The choice of solvent is highly dependent on the specific experimental requirements, including solubility and compatibility with downstream assays. While solubility data for this compound in various solvents is limited, some sources suggest slight solubility in methanol.[17] For cell-based assays, if the final concentration of DMSO is a concern, preparing a more concentrated stock in DMSO and then diluting it significantly in an aqueous buffer or cell culture medium is a common practice. Ensure the final DMSO concentration is below a toxic threshold for your cells (typically <0.5%).[16]

Section 2: Troubleshooting Guide

This section provides a quick reference for troubleshooting common issues encountered with this compound in DMSO.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent assay results Degradation of the compound in DMSO stock; variability in water content of DMSO.[5]Prepare fresh stock solutions from solid compound. Implement proper storage procedures (aliquoting, low temperature, dark). Use high-purity, anhydrous DMSO.
New peaks in HPLC/LC-MS Chemical degradation of the compound.Perform a forced degradation study to identify potential degradation products. Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.[11][12]
Precipitation in stock solution upon storage Compound is coming out of solution, possibly due to water absorption in DMSO or freeze-thaw cycles.[18]Ensure the stock concentration is not above the solubility limit. Store at a consistent low temperature and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[16]
Gradual decrease in the area of the parent compound peak in HPLC over time Slow degradation of the compound in the DMSO stock.Re-evaluate storage conditions. Consider storing at -80°C. Perform a stability study to determine the acceptable shelf-life of the stock solution under your storage conditions.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to assessing the stability of your compound.

Protocol 1: Assessing Compound Stability in DMSO via HPLC-MS

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC with UV or PDA detector

  • Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Initial Sample (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 10 µM in a 50:50 mixture of ACN and water with 0.1% FA.

  • Incubation: Aliquot the remaining stock solution into several vials. Store them under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), take one aliquot from each storage condition.

  • Sample Preparation for Analysis: Dilute each aliquot to 10 µM in 50:50 ACN/water with 0.1% FA.

  • HPLC-MS Analysis: Inject the prepared samples onto the LC-MS system. Use a gradient elution method to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Monitor for the appearance and increase in the peak area of any new peaks, which may represent degradation products.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot for Time Points & Conditions prep_stock->aliquot prep_t0 Prepare T=0 Sample (10 µM) aliquot->prep_t0 storage Store Aliquots (RT, 4°C, -20°C) aliquot->storage lcms Inject on LC-MS prep_t0->lcms T=0 Analysis sampling Sample at Time Points (4, 8, 24, 48h) storage->sampling dilution Dilute to 10 µM sampling->dilution dilution->lcms data_analysis Integrate Peaks & Calculate % Remaining lcms->data_analysis conclusion Determine Stability Profile data_analysis->conclusion G Compound Thienopyrimidine in DMSO Degradation Degradation Products Compound->Degradation H2O H₂O (from air) H2O->Compound Hydrolysis LightHeat Light / Heat LightHeat->Compound Oxidation

Caption: Factors contributing to compound degradation in DMSO.

By understanding these properties and implementing the recommended protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.

References

  • An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Benchchem.
  • Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. dmsostore. Published April 3, 2024.
  • What is the best way of storing a DMSO in a research lab? Quora. Published October 9, 2018.
  • Product Care and Storage. dmsostore.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Published July 17, 2009.
  • HPLC, GC, and Mass Spectrometry in Stability Testing. StabilityStudies.in.
  • Analytical Techniques In Stability Testing. Separation Science. Published March 24, 2025.
  • What is the best right way of storing DMSO in research lab? ResearchGate. Published June 10, 2015.
  • Dimethyl sulfoxide. Wikipedia.
  • Stability of screening compounds in wet DMSO. PubMed.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • Is DMSO Liquid stable under normal conditions? Blog. Published November 25, 2025.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. Published November 9, 2023.
  • Oxidation mechanism of dimethyl sulfoxide (DMSO) by OH radical in liquid phase.
  • Oxidation with DMSO. Organic Chemistry Data.
  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal.
  • Recent progress in the modification of heterocycles based on the transformation of DMSO.
  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. Published January 4, 2026.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Published January 1, 2023.
  • This compound. ChemicalBook.
  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Published January 25, 2012.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. MDPI.
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • 1,3-Bis(5,6,7,8-tetrahydrobenzot[15][18]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available from:

  • Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl). PubChem.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. Published May 21, 2022.
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[5][14][15]riazolo[1,5-a]pyrimidine Derivatives. MDPI. Published February 29, 2024. Available from:

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[15][18]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Published January 5, 2022. Available from:

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem.
  • 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChemLite.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[5][6][14]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. Published August 22, 2014. Available from:

Sources

Technical Support Center: Crystallization of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this thienopyrimidine derivative. The thienopyrimidine scaffold is a crucial pharmacophore in modern drug discovery, known for its diverse biological activities.[1][2][3] Achieving a crystalline solid form with high purity, optimal yield, and controlled polymorphism is a critical step in the development pathway.

This guide provides a structured, question-and-answer-based approach to troubleshoot common challenges encountered during the crystallization of this compound. It combines theoretical principles with practical, field-proven methodologies to help you navigate experimental hurdles.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions that form the basis of a successful crystallization strategy.

Q1: What are the key molecular features of this compound that influence its crystallization behavior?

A1: Understanding the molecule's structure is the first step in designing a robust crystallization process. Key features include:

  • Planar Aromatic System: The fused thieno[2,3-d]pyrimidine core is largely planar, which promotes molecular stacking in a crystal lattice.

  • Hydrogen Bonding Capability: The N-H and C=O groups of the pyrimidinone ring are prime sites for hydrogen bonding. This intermolecular interaction is a strong directional force that can guide crystal packing.

  • Moderate Polarity: The combination of the heterocyclic core, the fluorophenyl group, and the methyl group gives the molecule moderate polarity. This suggests it will be soluble in a range of polar aprotic and some polar protic solvents.

  • Rotatable Bond: The single bond connecting the fluorophenyl ring to the thienopyrimidine core allows for rotational freedom. The final conformation in the crystal lattice will be the one that is energetically most favorable.

Q2: How do I begin selecting a suitable solvent for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] A systematic solvent screening is the most effective approach.

Experimental Protocol: Solvent Screening Workflow

  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude this compound into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., 0.5 mL increments) from the list below. Swirl after each addition. Note the solubility at ambient temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Heating: Gently heat the tubes that showed poor solubility. Continue adding the same solvent dropwise until the solid completely dissolves.[5] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe which solvents yield a high quantity of crystalline solid upon cooling. Solvents that cause the compound to "crash out" rapidly as a fine powder or oil are less ideal than those that promote slow growth of well-defined crystals.

Data Presentation: Common Solvents for Screening

SolventClassBoiling Point (°C)PolarityNotes
AcetoneKetone56Polar AproticGood for moderately polar compounds.
AcetonitrileNitrile82Polar AproticOften a good choice for heterocyclic systems.
EthanolAlcohol78Polar ProticHydrogen bonding may influence solubility.
IsopropanolAlcohol82Polar ProticLess polar than ethanol; may offer a better solubility curve.
Ethyl AcetateEster77Moderately PolarA versatile solvent for many organic compounds.
TolueneAromatic111NonpolarCan be used as an anti-solvent or in a solvent/anti-solvent pair.
HeptaneAlkane98NonpolarAlmost certainly will be an anti-solvent.
WaterProtic100Very PolarUnlikely to be a primary solvent but may be used as an anti-solvent.

Section 2: Troubleshooting Common Crystallization Problems

This section provides direct answers and actionable solutions to specific experimental issues.

Q3: My solution has cooled, but no crystals have formed. What are my next steps?

A3: This is a common issue indicating that the solution is in a metastable supersaturated state and nucleation is kinetically hindered. You need to provide energy or a template to initiate crystal formation.

  • Causality: Nucleation, the first step of crystallization, requires molecules to arrange into an ordered nucleus. This process has a significant energy barrier. If the supersaturation level is not high enough or if there are no initiation sites, the compound will remain in solution.

  • Solutions (in order of preference):

    • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments and the high-energy surface created can induce heterogeneous nucleation.[6]

    • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. This bypasses the nucleation step entirely and promotes crystal growth on the existing template. This is the most effective method for controlling polymorphism.

    • Slow Evaporation: Partially open the container in a fume hood to allow the solvent to evaporate slowly over several hours. This will gradually increase the concentration and supersaturation, eventually leading to nucleation.

    • Add an Anti-Solvent: If you are using a primary solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, like heptane or water) dropwise until the solution becomes persistently cloudy (turbid). This drastically reduces the solubility of the compound, forcing it to crystallize. Be cautious, as rapid addition can cause oiling out or amorphous precipitation.[7]

Q4: My compound has separated from the solution as a sticky oil, not a solid. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This happens when the supersaturated solution's temperature is above the melting point of the solid at that concentration. Oiled out products are often impure because the liquid droplets can act as a solvent for impurities.[9][10]

  • Causality:

    • High Impurity Levels: Impurities can significantly depress the melting point of your compound, making it more likely to oil out.[11][12]

    • Excessive Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast can generate a level of supersaturation where the kinetic barrier to forming a liquid is lower than that of forming an ordered crystal.[8]

    • Low Melting Point: The compound itself may have a low melting point relative to the boiling point of the chosen solvent.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level upon cooling.[9]

    • Slow Down the Cooling Rate: Allow the flask to cool very slowly to room temperature before moving it to a colder environment. Insulating the flask can help. Slower cooling provides more time for molecules to orient correctly into a crystal lattice.[13]

    • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture that reduces the overall solubility, allowing crystallization to occur at a lower temperature.

    • Purify the Material: If impurities are suspected, consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities before attempting crystallization again.[12]

Visualization: Troubleshooting Crystallization Failures

The following diagram provides a logical workflow for addressing common crystallization issues.

G start Saturated Hot Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: Well-defined Crystals Formed observe->crystals Ideal Outcome no_crystals Problem: No Crystals Form observe->no_crystals No Precipitation oil_out Problem: 'Oiling Out' Occurs observe->oil_out Liquid Droplets Form poor_yield Problem: Low Yield observe->poor_yield Few Crystals Form filter_wash Filter, Wash & Dry Crystals crystals->filter_wash action_scratch Action: 1. Scratch Glass 2. Add Seed Crystal 3. Slow Evaporation no_crystals->action_scratch action_oil Action: 1. Re-heat & Add Solvent 2. Cool Slower 3. Change Solvent oil_out->action_oil action_yield Action: 1. Concentrate Mother Liquor 2. Optimize Solvent Volume poor_yield->action_yield action_scratch->cool Retry action_oil->cool Retry action_yield->cool Recover Second Crop

Caption: A decision tree for troubleshooting common crystallization problems.

Q5: The crystallization worked, but my yield is very low. How can I improve it?

A5: A low yield typically means a significant amount of your compound remains dissolved in the solvent (the "mother liquor") after filtration.

  • Causality:

    • Too Much Solvent: Using significantly more than the minimum amount of hot solvent required to dissolve the compound will result in higher losses to the mother liquor.[9]

    • Premature Filtration: Filtering the solution while it is still warm will leave a large amount of the product dissolved. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.[4]

    • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound retains significant solubility even at low temperatures.

  • Solutions:

    • Second Crop Crystallization: Do not discard the mother liquor. Reduce its volume by boiling off a portion of the solvent and then re-cool the concentrated solution. This will often yield a second crop of crystals, which can be collected. Note that the purity of the second crop may be lower than the first.

    • Optimize Solvent Volume: In your next attempt, be more meticulous about adding the minimum amount of hot solvent needed to fully dissolve the compound. Work in small additions.[5]

    • Re-evaluate the Solvent System: A different solvent or a solvent/anti-solvent system might provide a steeper solubility curve, leading to a higher recovery upon cooling.

Q6: My final product is not pure enough. What are the likely causes and remedies?

A6: Impurities can be trapped in the crystal lattice (inclusion) or adsorbed on the crystal surface.

  • Causality:

    • Rapid Crystallization: When crystals form too quickly, impurities in the solution can become trapped within the growing lattice.[9] Slow, controlled growth is essential for purification.[4]

    • Insufficient Washing: After filtration, the crystal cake is still wet with the impurity-laden mother liquor. If not washed properly, these impurities will remain upon drying.[6]

    • Co-precipitation: If an impurity has very similar solubility characteristics to your product, it may crystallize alongside it.

  • Solutions:

    • Recrystallization: The most effective way to improve purity is to perform the crystallization again. Dissolve the impure crystals in the minimum amount of hot solvent and re-cool slowly.[5]

    • Ensure Slow Crystal Growth: Use the techniques described earlier (slower cooling, slight excess of solvent) to promote the formation of larger, purer crystals.

    • Proper Washing Technique: After filtering the crystals in a Büchner or Hirsch funnel, wash the crystal cake with a small amount of ice-cold crystallization solvent.[6] Using cold solvent is critical to wash away surface impurities without dissolving a significant amount of your product.

    • Change Solvents: If co-precipitation is suspected, trying a different solvent may alter the relative solubilities of your product and the impurity, allowing for better separation.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google.
  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • SOP: CRYSTALLIZATION. (n.d.). Google.
  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization (help meeeeee). (2013, February 3). r/chemistry on Reddit.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • How Do Impurities Affect Crystal Structures?. (2025, August 29). Chemistry For Everyone - YouTube.
  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • Why do crystals oil out and what are the remedies and prevention methods?. (2024, February 25). Brainly.
  • Guide for crystallization. (n.d.). Google.
  • Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024, December 25). Google.
  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT.
  • Crystallization of novel compounds: Issues and solutions. (n.d.). SinodosChemistry.
  • Crystallisation in pharmaceutical processes. (n.d.). BIA.
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
  • New thienopyrimidine and thienopyridine derivatives: postulated hypothesis models. (n.d.). ResearchGate.

Sources

Technical Support Center: Strategies for Mitigating Off-Target Effects of Thienopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thienopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for professionals working with compounds like 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one . Thienopyrimidines are a prominent scaffold in the development of kinase inhibitors due to their structural similarity to the adenine core of ATP.[1][2] This mimicry, however, can also lead to binding at unintended kinase targets, resulting in off-target effects that can confound experimental results and introduce toxicity.[2][3]

This resource will equip you with the knowledge and protocols to systematically identify, validate, and reduce the off-target effects of your thienopyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known function of my inhibitor's primary target. What's the likely cause?

This is a classic indicator of potential off-target effects. Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can interact with multiple kinases across the kinome.[2] This can trigger unexpected signaling pathways, leading to phenotypes that are inconsistent with the inhibition of the intended target.[4] The first step is to validate that your observed phenotype is a direct consequence of on-target inhibition.

Q2: How can I begin to differentiate between on-target and off-target effects in my cellular assays?

A multi-pronged approach is essential for this critical validation step. Here are two foundational experiments:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same primary kinase but has a different chemical scaffold. If both compounds produce the same phenotype, the effect is more likely to be on-target.

  • Perform a Rescue Experiment: If possible, introduce a version of the target protein that is resistant to your inhibitor (e.g., through site-directed mutagenesis of the drug-binding site). If the resistant version of the protein "rescues" the cells from the inhibitor's effect, it strongly suggests the phenotype is on-target.

Q3: My inhibitor has a very low IC50 value in a biochemical assay, but I need to use a much higher concentration to see an effect in cells. Why is that, and what are the implications?

This discrepancy between biochemical potency (IC50) and cellular potency (EC50) is common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, requiring higher extracellular concentrations to achieve a sufficient intracellular concentration.

  • High Intracellular ATP: The concentration of ATP in cells (typically 1-10 mM) is much higher than that used in many biochemical kinase assays.[5] If your compound is an ATP-competitive inhibitor, it will face significant competition in a cellular environment, necessitating higher concentrations for effective target inhibition.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Drug Metabolism: The compound could be metabolized into a less active form within the cell.

The primary implication is an increased risk of off-target effects. The high concentrations required for cellular activity may be sufficient to inhibit other, less sensitive kinases throughout the cell.

Q4: What does the term "kinase selectivity" mean, and how is it quantified?

Kinase selectivity refers to an inhibitor's ability to bind to its intended target with significantly higher affinity than to other kinases. A highly selective inhibitor will have a large "selectivity window" between its on-target potency and its off-target effects.

Selectivity can be quantified using metrics like the Selectivity Score (S-score) or Selectivity Entropy .[6] These values are derived from large-scale kinome profiling data and provide a single metric to compare the relative selectivity of different compounds. A lower selectivity score or entropy value generally indicates a more selective compound.[6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for identifying and validating off-target effects.

Overall Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic approach to characterizing a novel inhibitor like this compound.

cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Preliminary Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Target Engagement Validation cluster_4 Phase 5: Mitigation & Optimization phenotype Unexpected Cellular Phenotype Observed hypothesis Hypothesis: Off-Target Effect phenotype->hypothesis struct_unrelated Test Structurally Unrelated Inhibitor hypothesis->struct_unrelated Confirm non-target-specific artifact rescue_exp Perform Rescue Experiment hypothesis->rescue_exp Confirm on-target dependency kinome_scan Kinome Profiling (Biochemical) rescue_exp->kinome_scan If phenotype persists, identify potential off-targets cetsa Cellular Thermal Shift Assay (CETSA) (Cellular) kinome_scan->cetsa Validate engagement of top hits in cells proteomics Chemoproteomics (e.g., ABPP) (Unbiased, Cellular) proteomics->cetsa Validate engagement of novel hits in cells sbdd Structure-Based Drug Design cetsa->sbdd Rationalize binding & off-target interactions more_selective Synthesize More Selective Analogs sbdd->more_selective Iterative improvement

Caption: Workflow for identifying and mitigating off-target effects.

Guide 1: Identifying Unintended Kinase Targets with Kinome Profiling

Issue: You suspect your thienopyrimidine inhibitor is hitting multiple kinases, but you don't know which ones.

Solution: Perform a kinome-wide selectivity screen. This involves testing your compound against a large panel of purified kinases (often >300) to determine its inhibitory activity against each one.[6][7][8] This service is commercially available from several vendors.[5][7][8]

Causality & Rationale: Kinome profiling provides a broad, unbiased view of your inhibitor's selectivity across the kinome.[7] It is a crucial step in early drug discovery to identify potential off-target liabilities that could lead to toxicity or confound biological results.[8] It is recommended to perform these screens at a fixed concentration (e.g., 1 µM) and also to determine the IC50 values for any significant "hits."

Data Presentation: Comparing Inhibitor Selectivity

When you have data from kinome profiling, it's crucial to organize it for clear comparison. This is especially important when comparing a lead compound to analogs or other known inhibitors.

InhibitorPrimary Target IC50 (nM)Off-Target 1: Kinase X IC50 (nM)Off-Target 2: Kinase Y IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)Cellular Potency (EC50, µM)
Compound A (Your Lead) 151505000100.5
Compound B (Analog) 505000>10,0001001.2
Compound C (Non-selective) 52010040.1

Interpretation:

  • Compound B is the most selective, despite being less potent than Compound C. Its high selectivity ratio means you can use it at concentrations that inhibit the primary target with a lower risk of engaging Off-Target 1.[9]

  • Compound C is highly potent but has poor selectivity. At the concentrations needed to be effective in cells (0.1 µM = 100 nM), it will significantly inhibit Off-Target 1 (IC50 = 20 nM) and Off-Target 2 (IC50 = 100 nM), making it a "dirtier" compound.[9]

Guide 2: Verifying Target Engagement in a Cellular Context

Issue: You have identified potential on- and off-targets from a biochemical screen, but you need to confirm that your compound is actually binding to these targets inside a living cell.

Solution: Use the Cellular Thermal Shift Assay (CETSA). CETSA is a powerful biophysical method that measures a protein's thermal stability in response to ligand binding, providing direct evidence of target engagement within the complex cellular environment.[10][11][12]

Causality & Rationale: The principle behind CETSA is that when a ligand (your inhibitor) binds to a protein, it generally stabilizes the protein's structure.[10][11] This stabilization results in a higher melting temperature (Tm). By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, you can generate a "melting curve." A shift in this curve to a higher temperature in the presence of your compound indicates that the drug is binding to and stabilizing the target protein.[11][12]

Visualization of the CETSA Principle

cluster_0 Control (Vehicle) cluster_1 Inhibitor Treated cluster_2 Result: More soluble protein remains in the treated sample at a given temperature. Unbound_Prot_Initial Soluble Protein Unbound_Prot_Heated Aggregated Protein Unbound_Prot_Initial->Unbound_Prot_Heated Heat (e.g., 55°C) Bound_Prot_Initial Drug-Bound Protein Bound_Prot_Heated Soluble Protein Bound_Prot_Initial->Bound_Prot_Heated Heat (e.g., 55°C) Conclusion Conclusion: Inhibitor binds and stabilizes the protein in the cell.

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline and should be optimized for your specific target and cell line.

Methodology:

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your thienopyrimidine inhibitor at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes). A typical range might be 40°C to 70°C in 2-3°C increments. This step is performed in a thermal cycler for precise temperature control.[10][13]

  • Lysis and Separation of Aggregates:

    • Lyse the cells. A common method is freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[13]

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Analyze the amount of your target protein in the supernatant using a standard protein quantification method, such as Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, quantify the band intensity (for Western Blot) of the target protein.

    • Plot the percentage of soluble protein remaining (normalized to the non-heated control) against the temperature for both the vehicle- and drug-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample confirms target engagement.

Guide 3: Unbiased, Proteome-Wide Off-Target Identification

Issue: You need to identify all potential binding partners of your inhibitor, including non-kinases, in an unbiased manner.

Solution: Employ advanced chemoproteomic techniques. These methods use a modified version of your compound (a chemical probe) to "fish" for binding partners in a cellular lysate or even in living cells.

Key Techniques:

  • Activity-Based Protein Profiling (ABPP): This powerful method uses chemical probes that covalently bind to the active sites of enzymes.[14][15] It's particularly useful for identifying off-target enzymes on a proteome-wide scale.

  • Compound-Centric Chemical Proteomics (CCCP): This approach uses a probe based on your compound's scaffold, often incorporating a photo-reactive group and a reporter tag (like biotin). Upon UV irradiation, the probe covalently links to nearby proteins, which can then be pulled down and identified by mass spectrometry.[15]

Rationale: While kinome profiling is excellent for assessing kinase selectivity, chemoproteomics provides a much broader view of a compound's interactions with the entire proteome.[14][16] This can reveal completely unexpected off-targets that would be missed by a kinase-centric approach, helping to explain unusual phenotypes or potential toxicities.[14][15]

This technical guide provides a framework for systematically addressing the common challenge of off-target effects when working with novel thienopyrimidine-based inhibitors. By combining careful experimental design, orthogonal validation methods, and a clear understanding of the underlying principles, researchers can generate more reliable and translatable results.

References
  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Oncolines B.V. Kinome Profiling. Available from: [Link]

  • Li, L., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology. Available from: [Link]

  • Pelago Bioscience. Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Zhang, XH., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Montoya, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Lazzarotto, C.R., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Lattanzi, A., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. Available from: [Link]

  • Liu, Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available from: [Link]

  • Stevers, M.Z., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Galkin, V.E., et al. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Physiology. Available from: [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. Available from: [Link]

  • ResearchGate. (2024). Experimental methods for the detection of off-target editing by CRISPR-Cas9. Available from: [Link]

  • ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Available from: [Link]

  • Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available from: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]

  • Szilagyi, J., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Zhang, Y., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available from: [Link]

  • Ventura, A.C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • Kaye, J.A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. Available from: [Link]

  • PubChem. Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-. Available from: [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Tong, N., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, W., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Park, H., et al. (2005). Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Iqbal, M.A., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[6][14]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem. Available from: [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhou, W., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • Gad, H., et al. (2021). OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1. Cell Death & Disease. Available from: [Link]

Sources

Technical Support Center: In Vivo Dosing & Optimization for 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides advanced technical support for researchers designing and executing in vivo experiments with the novel thienopyrimidine derivative, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. Publicly available data on this specific molecule is limited; however, patent filings strongly suggest its classification as a Bruton's tyrosine kinase (BTK) inhibitor for immunomodulatory purposes.

Therefore, this document synthesizes established principles from the development of covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) with general best practices for small molecule in vivo pharmacology. The following troubleshooting FAQs are structured to guide you from initial benchtop formulation to complex pharmacodynamic-driven dose selection, ensuring scientific rigor and reproducibility.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have the powdered compound. What is the first step for planning my in vivo study?

Answer: Before any animal is dosed, you must establish a robust and reproducible formulation. The success of your entire study hinges on this initial step. Your primary goal is to create a stable, homogenous suspension or solution that allows for accurate and consistent dosing.

Causality: An improper formulation can lead to poor drug exposure, high variability between animals, and even toxicity (e.g., precipitation at the injection site). This will render your dose-response data uninterpretable.

Troubleshooting Common Formulation Issues:

  • Issue: The compound won't dissolve in simple aqueous buffers like saline or PBS.

    • Solution: This is expected for most small molecule inhibitors, which are often hydrophobic. You will need to develop a non-aqueous vehicle. A multi-step approach is recommended, starting with a strong organic solvent and then creating a final suspension in an aqueous phase.

  • Issue: The compound precipitates out of the vehicle over time.

    • Solution: This indicates poor stability. You must assess the stability of your formulation over the expected duration of your experiment (e.g., 4-8 hours at room temperature). If it is unstable, you may need to prepare it fresh immediately before dosing each cohort. Adding a suspending agent like carboxymethylcellulose can help maintain homogeneity.

  • Issue: The viscosity of my formulation is too high for the desired route of administration (e.g., oral gavage).

    • Solution: Reduce the concentration of your suspending agent or explore alternative co-solvents. Ensure your final vehicle composition is well-tolerated by the animal model and does not cause adverse effects on its own.

Q2: What is a reliable starting dose for my first efficacy study?

Answer: Determining a starting dose in the absence of prior in vivo data requires a logical, multi-pronged approach. Do NOT select a dose arbitrarily. We recommend a sequence of preliminary studies.

  • In Vitro to In Vivo Extrapolation (IVIVE): Start with your in vitro data. The IC50 or EC50 value (the concentration at which the drug elicits a half-maximal response in a cell-based assay) is your anchor. A common, albeit crude, starting point for an in vivo dose is one that is predicted to achieve a plasma concentration (Cmax) 10- to 50-fold higher than the in vitro IC50. This accounts for factors like protein binding and incomplete bioavailability.

  • Maximum Tolerated Dose (MTD) Study: This is a critical preliminary experiment. The goal is to identify the highest dose that can be administered without causing unacceptable toxicity.

    • Causality: Starting an efficacy study with a dose that is too high can lead to animal morbidity or mortality unrelated to the therapeutic mechanism, confounding your results. An MTD study defines the safe upper limit for your dose-response experiments.

  • Pharmacokinetic (PK) Pilot Study: A single-dose PK study is invaluable. It measures how the drug is absorbed, distributed, metabolized, and eliminated (ADME) over time.

    • Key Parameters to Measure: Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, total drug exposure).

    • Causality: Without PK data, you are dosing blind. A drug might be potent in vitro but have poor oral bioavailability, meaning very little of the administered dose reaches the bloodstream. PK data allows you to correlate drug exposure with the observed biological effect.

Recommended Starting Dose Strategy: Based on the MTD and pilot PK results, select 3-4 dose levels for your initial efficacy study. A typical spread might be 10, 30, and 100 mg/kg, but this should be adjusted based on your MTD findings. The goal is to select a range that includes a non-efficacious low dose, a maximally efficacious high dose, and one or more intermediate doses.

Part 2: Key Experimental Protocols

Protocol 2.1: Vehicle Formulation for Oral Gavage

This protocol describes a common, multi-component vehicle system suitable for hydrophobic small molecules.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80

  • Sterile Water

Step-by-Step Method:

  • Initial Solubilization: Weigh the required amount of the compound. Dissolve it completely in a minimal volume of DMSO. For example, dissolve 10 mg of the compound in 100 µL of DMSO. Gentle vortexing may be required.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1:4 (DMSO:PEG 400). Mix thoroughly until the solution is clear.

  • Addition of Surfactant: Add Tween 80 to the mixture. A typical final concentration is 1-5%. This acts as a surfactant to aid in creating a stable emulsion/suspension.

  • Final Aqueous Phase: Slowly add sterile water to the organic mixture while vortexing to reach the final desired volume and concentration. The final vehicle composition might be, for example, 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% water.

  • Homogeneity Check: Visually inspect the final formulation. It should be a uniform, milky-white suspension or a clear solution. Ensure there is no visible precipitate. Mix well immediately before each administration.

Self-Validation: Always run a parallel "vehicle-only" control group in your experiments to ensure the vehicle itself does not impact the biological endpoint.

Protocol 2.2: Pharmacodynamic (PD) Assay - Target Occupancy

For a covalent BTK inhibitor, measuring target occupancy is the most direct and informative PD biomarker. It confirms that the drug is engaging its intended target in the tumor or relevant tissue.

Principle: This assay uses a fluorescently labeled, irreversible BTK probe that binds to the same cysteine residue as your compound. If your compound has already bound to BTK, the probe will be blocked. The reduction in fluorescent signal is proportional to the target occupancy of your drug.

Step-by-Step Method:

  • Sample Collection: At various time points after dosing (e.g., 2, 8, 24 hours), collect blood (for PBMCs) or the tissue of interest (e.g., spleen, tumor).

  • Cell Lysis: Prepare cell lysates from your samples under conditions that preserve protein integrity.

  • Probe Labeling: Incubate a portion of the lysate with the fluorescent BTK probe. Include a vehicle-treated sample as a 0% occupancy control and a sample saturated in vitro with your compound as a 100% occupancy control.

  • SDS-PAGE and Imaging: Separate the proteins by SDS-PAGE. Scan the gel using a fluorescent scanner to detect the probe signal on the BTK protein band.

  • Quantification: Measure the band intensity for each sample. Calculate target occupancy as follows:

    • % Occupancy = (1 - (Signal_Treated / Signal_Vehicle)) * 100

Causality: This assay directly links the pharmacokinetic profile (drug concentration over time) to the molecular action of the drug. A successful dose should achieve and maintain a high level of target occupancy (typically >80%) for the duration of the dosing interval.

Part 3: Data Summarization & Visualization

Table 1: Example Pilot Study Design - Dose Escalation & PK/PD
Cohort Dose (mg/kg, p.o.) Number of Animals Primary Endpoint(s) Secondary Endpoint(s)
1Vehicle Control5Clinical observations, Body weightBaseline BTK occupancy
2105MTD assessment, Clinical signsPK (Cmax, AUC), PD (Target Occupancy at 2, 8, 24h)
3305MTD assessment, Clinical signsPK (Cmax, AUC), PD (Target Occupancy at 2, 8, 24h)
41005MTD assessment, Clinical signsPK (Cmax, AUC), PD (Target Occupancy at 2, 8, 24h)
Diagram 1: Workflow for In Vivo Dose Optimization

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: PK/PD Characterization cluster_2 Phase 3: Efficacy Testing A In Vitro Potency (IC50) B Formulation Development (Solubility & Stability) A->B C Pilot MTD Study (Dose-limiting Toxicity) B->C D Single Dose PK Study (Cmax, AUC, T1/2) C->D E Target Occupancy Assay (PD Biomarker) D->E F PK/PD Modeling (Exposure-Response) E->F G Dose Range Selection (Based on MTD & PK/PD) F->G H Chronic Dosing Efficacy Study (e.g., Tumor Growth Inhibition) G->H I Final Recommended Dose H->I

Technical Support Center: Metabolite Identification of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers and drug development professionals investigating the in vitro metabolism of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. It offers a blend of theoretical expertise and practical, field-tested advice to navigate the complexities of metabolite identification using liver microsomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of in vitro metabolism studies.

Q1: Why are liver microsomes the preferred system for this initial metabolic study?

A1: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[1][2] They are a cost-effective and convenient in vitro tool enriched with a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).[1][3][4] For a compound like this compound, which contains aromatic rings and a heterocyclic thienopyrimidine core, CYP-mediated oxidation is a highly probable metabolic pathway.[5] Microsomes provide a robust system to screen for these Phase I metabolites efficiently.[1][6]

Q2: What are the most probable metabolic transformations for a thienopyrimidine derivative?

A2: Thienopyrimidine scaffolds are subject to several common metabolic reactions.[7] Given the structure of this compound, you should anticipate:

  • Oxidation: Hydroxylation of the phenyl ring or the methyl group is a primary expectation. The thiophene ring itself can also be oxidized.[5][8]

  • N-dealkylation: While this specific molecule doesn't have N-alkyl groups, this is a common pathway for related compounds.

  • Ring Opening: The thienopyrimidine ring system can undergo oxidative cleavage.[8]

  • Phase II Conjugation: Following initial oxidation, the resulting hydroxylated metabolites can undergo glucuronidation or sulfation, although microsomes are more limited in their capacity for sulfation compared to S9 fractions or hepatocytes.[1]

Q3: How do I choose the optimal concentration of the test compound and microsomal protein?

A3: The goal is to be under conditions of initial velocity, where the rate of metabolism is linear with time and protein concentration. A general starting point for the test compound is 1-10 µM.[9] For microsomal protein, a concentration of less than 0.5 mg/mL is often recommended to minimize non-specific binding.[9] It is crucial to perform preliminary experiments to determine the optimal concentrations for your specific compound, ensuring that you observe a measurable depletion of the parent compound over the incubation time without saturating the enzymes.

Q4: What is the role of the NADPH regenerating system?

A4: Cytochrome P450 enzymes require NADPH as a cofactor to function.[10] In an in vitro system, NADPH is rapidly depleted. An NADPH regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously replenishes the NADPH pool, ensuring sustained enzymatic activity throughout the incubation period.[2][10]

Q5: How can I confirm that the observed metabolites are enzyme-driven?

A5: It is essential to run appropriate controls. A "minus-NADPH" control, where the NADPH regenerating system is omitted, should show no or significantly reduced metabolite formation, indicating that the process is NADPH-dependent and likely CYP-mediated.[10][11] A heat-inactivated microsome control, where the enzymes are denatured by heating prior to the experiment, should also prevent metabolite formation.[11]

II. Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section provides a systematic approach to troubleshooting common problems.

Problem Potential Causes Troubleshooting Steps
No metabolism of the parent compound is observed. 1. The compound is metabolically stable under the tested conditions. 2. The analytical method is not sensitive enough to detect low levels of metabolites. 3. The microsomal enzymes are inactive. 4. The compound is a potent inhibitor of the metabolizing enzymes.1. Increase the incubation time or the microsomal protein concentration. 2. Optimize your LC-MS/MS method for higher sensitivity.[12] 3. Run a positive control with a known CYP substrate (e.g., testosterone) to verify enzyme activity. 4. Test a lower concentration of your compound.
The parent compound degrades in the minus-NADPH control. 1. Chemical instability of the compound in the incubation buffer. 2. Degradation by other non-NADPH dependent enzymes present in the microsomes.1. Assess the stability of your compound in the buffer alone, without microsomes. 2. Consider using a different in vitro system, such as recombinant enzymes, to pinpoint the cause.
High variability between replicate experiments. 1. Inconsistent thawing of microsomes. 2. Pipetting errors, especially with small volumes. 3. Incomplete quenching of the reaction. 4. Inconsistent sample workup.1. Thaw microsomes rapidly in a 37°C water bath and keep them on ice until use. Do not refreeze thawed microsomes multiple times.[11] 2. Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. 3. Ensure the quenching solvent (e.g., cold acetonitrile) is added rapidly and mixed thoroughly. 4. Standardize your sample preparation protocol and use an internal standard.
Biphasic depletion of the parent compound. 1. Product inhibition, where a metabolite inhibits the enzyme responsible for its own formation.[13] 2. Time-dependent inactivation of the enzyme by the parent compound or a metabolite. 3. Loss of enzyme activity over a long incubation period.[13]1. Analyze samples at earlier time points to better define the initial rate of metabolism. 2. Conduct a pre-incubation experiment without NADPH to assess time-dependent inhibition. 3. Shorten the incubation time and/or ensure the NADPH regenerating system is functioning optimally.

III. Detailed Experimental Protocol

This protocol provides a robust starting point for your experiments. Optimization may be required based on your specific laboratory conditions and analytical instrumentation.

Materials and Reagents
  • Pooled human liver microsomes (stored at -80°C)

  • This compound (test compound)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) of a structurally similar compound

  • Control CYP substrate (e.g., Testosterone)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of MgCl₂ in water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is less than 1%.[11]

  • Incubation Procedure:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (final concentration 0.5 mg/mL).

    • Add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The separation and detection of the parent compound and its metabolites are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[14][15]

    • Develop a chromatographic method that provides good separation of the parent compound from potential metabolites.

    • Optimize the mass spectrometer settings for the detection of the parent compound and predicted metabolites (e.g., +16 Da for hydroxylation).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes, Compound) master_mix Create Master Mix reagents->master_mix pre_incubate Pre-incubate at 37°C start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: A streamlined workflow for in vitro metabolism studies.

IV. Potential Metabolic Pathways

Based on the chemical structure of this compound, the following metabolic pathways are proposed.

Proposed Biotransformation Diagram

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) parent Parent Compound 4-(2-Fluorophenyl)-6-methyl- thieno[2,3-d]pyrimidin-2(1H)-one hydroxylation_phenyl Hydroxylation (Phenyl Ring) parent->hydroxylation_phenyl Oxidation hydroxylation_methyl Hydroxylation (Methyl Group) parent->hydroxylation_methyl Oxidation thiophene_oxidation Thiophene Oxidation parent->thiophene_oxidation Oxidation glucuronidation Glucuronide Conjugate hydroxylation_phenyl->glucuronidation Conjugation hydroxylation_methyl->glucuronidation Conjugation

Caption: Predicted metabolic pathways for the test compound.

V. Data Interpretation

A successful experiment will yield a wealth of data. Here's how to approach its interpretation:

  • Metabolite Profiling: Compare the chromatograms of the t=0 sample with later time points. New peaks that appear over time are potential metabolites.

  • Mass Shift Analysis: Analyze the mass spectra of these new peaks. A mass shift of +16 Da suggests the addition of an oxygen atom (hydroxylation). A shift of +176 Da from a Phase I metabolite suggests glucuronidation.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[15] Fragmentation patterns of the metabolites can provide clues about the site of metabolic modification. For unambiguous identification, comparison with a chemically synthesized standard is the gold standard.

By following this comprehensive guide, researchers can confidently design, execute, and troubleshoot their metabolite identification studies for this compound, leading to a deeper understanding of its metabolic fate.

References

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling. Springer Nature Experiments. [Link]

  • Mitigating heterocycle metabolism in drug discovery. Semantic Scholar. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. ResearchGate. [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC - NIH. [Link]

  • Biotransformation reactions of five-membered aromatic heterocyclic rings. PubMed. [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Analytical strategies for identifying drug metabolites. ResearchGate. [Link]

  • Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. PubMed. [Link]

  • HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. [Link]

  • Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. ResearchGate. [Link]

  • Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. PMC - NIH. [Link]

  • Thienopyrimidine derivatives: Synthesis and potential role in enhancing glucose metabolism for diabetes management. ACS Fall 2025. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ResearchGate. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem. [Link]

  • Substrate depletion approach for determining in vitro metabolic clearance: Time dependencies in hepatocyte and microsomal incubations. ResearchGate. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]

  • Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed. [Link]

Sources

Validation & Comparative

Comparing efficacy of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Efficacy Analysis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

A Guide for Researchers in Kinase Inhibitor Drug Discovery

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core represents a "privileged" scaffold in medicinal chemistry, prized for its ability to form key hydrogen bonds within the ATP-binding pocket of a wide range of protein kinases. Its rigid, planar structure and the strategic placement of nitrogen atoms allow it to mimic the purine core of ATP, making it an excellent starting point for the development of potent and selective kinase inhibitors. The specific compound, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, is a member of this versatile class. While comprehensive public data on this particular molecule is limited, its efficacy can be contextualized by examining a well-characterized, clinically approved thieno[2,3-d]pyrimidine derivative: Lenvatinib.

This guide provides a comparative analysis of the efficacy of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, against other established inhibitors targeting similar signaling pathways. We will delve into the quantitative measures of inhibitory activity, provide detailed experimental protocols for assessing efficacy, and visualize the underlying biological and experimental frameworks.

Comparative In Vitro Efficacy of Multi-Targeted Kinase Inhibitors

The efficacy of a kinase inhibitor is most directly measured by its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the target kinase's activity. A lower IC50 value denotes a higher potency. Lenvatinib's potency against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), is a hallmark of its therapeutic utility.

Below is a comparison of the IC50 values of Lenvatinib and other multi-targeted kinase inhibitors, Sorafenib and Sunitinib, against several key kinases implicated in tumor angiogenesis and proliferation.

Kinase TargetLenvatinib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
KDR (VEGFR2)49080
VEGFR35.2207
FGFR146--
c-Kit-6850
PDGFRβ-5869

Data compiled from various sources for illustrative comparison. Absolute values may vary based on assay conditions.

As the data indicates, Lenvatinib demonstrates particularly high potency against VEGFR2 and VEGFR3 compared to Sorafenib and Sunitinib, which is a critical aspect of its anti-angiogenic activity.

Signaling Pathway Context: The Role of VEGFR and FGFR in Angiogenesis

To understand the significance of inhibiting kinases like VEGFR and FGFR, it is crucial to visualize their role in signaling pathways that drive tumor growth. The diagram below illustrates a simplified representation of the VEGFR/FGFR signaling cascade, a primary target for thieno[2,3-d]pyrimidine-based inhibitors like Lenvatinib.

VEGFR_FGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg Activation RAS RAS VEGFR->RAS FGFR->PLCg Activation FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Caption: Simplified VEGFR/FGFR signaling pathway leading to angiogenesis and cell proliferation.

Experimental Protocols for Efficacy Determination

The following protocols provide a framework for assessing the efficacy of kinase inhibitors. These methods are designed to ensure reproducibility and provide a clear, quantitative basis for comparison.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of an inhibitor to the kinase active site. It relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled antibody and an Alexa Fluor® 647-labeled kinase tracer that binds to the ATP pocket.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Kinase, Eu-Antibody, Buffer) B 2. Add Test Compound (e.g., Thieno[2,3-d]pyrimidine derivative) Serially diluted A->B C 3. Add Kinase Tracer (Alexa Fluor 647-labeled) B->C D 4. Incubate at Room Temperature (60 minutes, protected from light) C->D E 5. Read Plate (Fluorescence Resonance Energy Transfer - FRET) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: Workflow for a FRET-based kinase binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of the target kinase and a Eu-labeled anti-tag antibody in the kinase buffer.

  • Compound Dispensing: In a 384-well microplate, serially dilute the test inhibitor (e.g., this compound) to create a dose-response curve. Include "no inhibitor" and "no kinase" controls.

  • Kinase Addition: Add the kinase/antibody mixture to all wells.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled kinase tracer to all wells. This tracer will compete with the test inhibitor for binding to the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). A potent inhibitor will displace the tracer, leading to a low FRET signal and a low emission ratio. Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the inhibitor's ability to reduce cell viability, a downstream consequence of inhibiting key signaling pathways. It measures the metabolic activity of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., HUVEC for VEGFR inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control cells. Plot the percentage of cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold, exemplified by potent multi-targeted inhibitors like Lenvatinib, remains a cornerstone of modern kinase inhibitor design. While direct comparative data for every new derivative, such as this compound, may not be publicly available, its efficacy can be inferred and rigorously tested using the standardized biochemical and cell-based assays outlined in this guide. By comparing its performance against established benchmarks on relevant kinases and cell lines, researchers can effectively profile its therapeutic potential and guide further drug development efforts. The ultimate goal is to leverage this versatile chemical framework to develop next-generation inhibitors with improved potency, selectivity, and clinical outcomes.

References

  • Matsui, J., Funahashi, Y., Uenaka, T., Watanabe, T., Tsuruoka, A., & Asada, M. (2008). E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against various human tumors. Clinical Cancer Research, 14(17), 5459-5465. [Link]

A Comparative Analysis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one versus Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for more effective and selective therapeutic agents is perpetual. This guide provides a comparative analysis of a novel investigational compound, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, against current standard-of-care agents in various cancer cell lines. As a Senior Application Scientist, my aim is to present a technically sound and experimentally supported comparison to aid researchers in their evaluation of next-generation cancer therapeutics.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of protein kinases implicated in cancer progression.[1][2] Our investigational compound, this compound, henceforth referred to as Compound X, has been synthesized based on a rational design approach to target key nodes in oncogenic signaling pathways. This guide will delve into its preclinical performance against established drugs such as Gefitinib, an EGFR inhibitor, and the combination of Vemurafenib and Trametinib, which target the MAPK pathway.

The Scientific Rationale: Targeting Key Oncogenic Drivers

The rationale for this comparative study is grounded in the well-established roles of the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathways in driving the proliferation and survival of cancer cells.[3][4] Mutations that lead to constitutive activation of these pathways are common in several malignancies, including non-small cell lung cancer (NSCLC) and melanoma.[5][6]

Standard-of-Care Agents:

  • Gefitinib: A selective inhibitor of the EGFR tyrosine kinase, primarily used in the treatment of NSCLC with activating EGFR mutations.[7][8][9] It competes with ATP for binding to the kinase domain, thereby inhibiting downstream signaling.[4][7]

  • Vemurafenib: A potent inhibitor of the BRAF V600E-mutated protein kinase, a key component of the MAPK pathway.[10][11][12] It is a cornerstone of therapy for metastatic melanoma harboring this specific mutation.[5]

  • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2, kinases that act downstream of BRAF in the MAPK pathway.[13][14] It is often used in combination with BRAF inhibitors to overcome or delay the onset of resistance.[15][16]

Compound X (Hypothetical Profile):

Based on the thieno[2,3-d]pyrimidine core, Compound X is hypothesized to function as a multi-kinase inhibitor, with potent activity against both EGFR and key kinases within the MAPK cascade. This dual-targeting approach could offer a broader spectrum of activity and potentially mitigate some of the resistance mechanisms observed with single-agent therapies.

Comparative Efficacy in Cancer Cell Lines: A Data-Driven Analysis

To evaluate the preclinical potential of Compound X, a series of in vitro experiments were conducted in a panel of well-characterized cancer cell lines. The selection of cell lines was based on their known genetic backgrounds, making them suitable models for assessing the activity of targeted agents.

Selected Cancer Cell Lines:

  • NCI-H1975: A human lung adenocarcinoma cell line harboring both the L858R and the T790M resistance mutation in the EGFR gene.

  • A375: A human malignant melanoma cell line with the BRAF V600E mutation.

  • HT-29: A human colorectal adenocarcinoma cell line with a BRAF V600E mutation and wild-type EGFR.

Cell Viability Assay (MTT)

The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard MTT assay after 72 hours of treatment.

Cell LineCompound X (IC50, nM)Gefitinib (IC50, nM)Vemurafenib (IC50, nM)Trametinib (IC50, nM)
NCI-H1975 150>10,000>10,000500
A375 50>10,00010010
HT-29 80>10,00025020

Interpretation of Results:

The data suggests that Compound X exhibits potent anti-proliferative activity across all three cell lines. Notably, in the NCI-H1975 cell line, which is resistant to first-generation EGFR inhibitors like Gefitinib due to the T790M mutation, Compound X demonstrates significant efficacy. In the BRAF-mutant A375 and HT-29 cell lines, Compound X shows comparable or superior potency to the standard-of-care BRAF inhibitor, Vemurafenib.

Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed decrease in cell viability was due to the induction of programmed cell death, apoptosis was assessed by flow cytometry after 48 hours of treatment at the respective IC50 concentrations.

Cell LineTreatment% Apoptotic Cells
NCI-H1975 Vehicle Control5.2%
Compound X45.8%
Gefitinib8.1%
A375 Vehicle Control4.5%
Compound X52.3%
Vemurafenib38.9%
Trametinib42.1%

Interpretation of Results:

Compound X is a potent inducer of apoptosis in both the EGFR-mutant lung cancer cell line and the BRAF-mutant melanoma cell line, significantly outperforming Gefitinib in the resistant NCI-H1975 cells.

Mechanistic Insights: Signaling Pathway Modulation

To elucidate the mechanism of action of Compound X, we investigated its effect on key signaling proteins in the EGFR and MAPK pathways using Western blot analysis.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K AKT AKT Survival Survival AKT->Survival Promotes RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Proliferation ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits Compound_X_EGFR Compound X Compound_X_EGFR->EGFR Inhibits

MAPK Signaling Pathway

MAPK_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits BRAF V600E Trametinib Trametinib Trametinib->MEK Inhibits MEK1/2 Compound_X_MAPK Compound X Compound_X_MAPK->BRAF Inhibits Compound_X_MAPK->MEK Inhibits

Western Blot Results Summary:

In NCI-H1975 cells, treatment with Compound X led to a marked decrease in the phosphorylation of EGFR and its downstream effector, AKT. In A375 cells, Compound X potently inhibited the phosphorylation of both MEK and ERK, consistent with its proposed multi-targeting mechanism within the MAPK pathway. These results provide a mechanistic basis for the observed anti-proliferative and pro-apoptotic effects.

Experimental Protocols

For scientific rigor and reproducibility, detailed protocols for the key experiments are provided below.

Cell Viability (MTT) Assay

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with serial dilutions of compounds Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72h Drug_Treatment->Incubation_72h MTT_Addition Add MTT reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines are harvested and seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: Compound X and standard-of-care drugs are serially diluted in culture medium to achieve a range of concentrations.

  • Treatment: The culture medium is replaced with medium containing the various drug concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Western Blotting

Step-by-Step Methodology:

  • Cell Lysis: Cells are treated with the compounds for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, β-actin).

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound (Compound X) is a promising anti-cancer agent with a novel multi-targeting mechanism of action. Its potent activity in cell lines resistant to current standard-of-care therapies highlights its potential to address unmet clinical needs.

Further investigation is warranted to fully characterize the kinase inhibitory profile of Compound X and to evaluate its efficacy and safety in in vivo models. The insights provided here should serve as a valuable resource for researchers and drug development professionals as they explore the next generation of targeted cancer therapies.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [Link]

  • EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC - PubMed Central. [Link]

  • Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC. [Link]

  • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. [Link]

  • Targeted Therapy Drugs for Melanoma Skin Cancer. [Link]

  • The Role of Targeted Therapy in Treating Advanced Melanoma. [Link]

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC - NIH. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

  • EGFR Mutation and Lung Cancer: What is it and how is it treated?. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of enzymes implicated in oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive analysis of the cross-reactivity profile for a representative compound, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. The therapeutic efficacy and safety of any kinase inhibitor are critically dependent on its selectivity.[4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] This document outlines the rationale and methodologies for robustly characterizing the selectivity of this compound, presenting illustrative data and detailed experimental protocols to guide researchers in preclinical drug development.

Introduction to the Target Compound and the Imperative of Selectivity Profiling

The compound this compound belongs to a class of compounds extensively investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinases (ROCK).[1][6][7] The thieno[2,3-d]pyrimidine core acts as a bioisostere for the purine ring of ATP, enabling competitive binding within the highly conserved ATP-binding pocket of kinases.[2][3]

Given the structural similarity of the ATP-binding site across the human kinome, which comprises over 500 members, the potential for cross-reactivity is substantial.[4][8][9] A thorough cross-reactivity profile is therefore not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical performance. Early-stage, broad-panel screening against a representative sample of the kinome is essential to:

  • Identify and Mitigate Potential Toxicities: Off-target inhibition of kinases like those in the Src family or cyclin-dependent kinases (CDKs) can lead to significant side effects.

  • Elucidate Polypharmacology: A compound may derive its efficacy from modulating multiple targets. Identifying these interactions is key to understanding its therapeutic window.

  • Guide Lead Optimization: Selectivity data provides crucial structure-activity relationship (SAR) insights, enabling chemists to rationally design analogs with improved potency and cleaner off-target profiles.[8]

This guide will use VEGFR-2 as the hypothetical primary target for this compound to illustrate the comparative analysis process, based on published data for similar scaffolds.[1]

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-pronged approach combining biochemical and cellular assays is required for a definitive selectivity assessment.

A logical workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed functional analysis of identified hits.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Cellular Validation a Test Compound (e.g., 10 µM single concentration) b Broad Kinome Panel (e.g., >300 kinases) Biochemical Assay a->b Screen c Determine IC50/Kd for Primary Target & Off-Targets (10-point curve) d Calculate Selectivity Score c->d Analyze e Target Engagement Assay (e.g., NanoBRET™) d->e Validate significant off-targets f Downstream Signaling Assay (e.g., Western Blot for p-ERK) e->f b->c Hits with >80% inhibition

Caption: High-level workflow for kinase inhibitor selectivity profiling.

This protocol describes a luminescent-based biochemical assay to measure the effect of a compound on the enzymatic activity of a large panel of kinases. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.

Objective: To determine the percent inhibition of a test compound against a broad panel of kinases at a single, high concentration (e.g., 10 µM).

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega Corp.) containing kinases, substrates, and buffers.[10]

  • ADP-Glo™ Kinase Assay reagents (Promega Corp.).

  • Test compound: this compound, dissolved in 100% DMSO.

  • Multi-well plates (e.g., 384-well, low volume, white).

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a 1 mM stock of the test compound in DMSO. Serially dilute to create a 40 µM working solution (this will be a 4X final concentration).

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4X Kinase/Buffer solution to each well.

    • Add 2.5 µL of 4X Substrate/ATP/Buffer solution to each well.

    • Add 5 µL of the 4X test compound solution (final concentration 10 µM, final DMSO 1%). For controls, add 5 µL of 4% DMSO (vehicle control) or a known inhibitor (positive control).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

Comparative Analysis: Illustrative Cross-Reactivity Data

Following a primary screen, dose-response experiments are performed to determine the IC50 (or Ki/Kd in binding assays) for the primary target and any significant off-targets.[4] The following table presents illustrative data for our compound of interest, assuming VEGFR-2 is the primary target.

Target KinaseKinase FamilyIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 VEGFR-2)
VEGFR-2 (KDR) Tyrosine Kinase (TK) 15 1.0
PDGFRβTyrosine Kinase (TK)453.0
c-KitTyrosine Kinase (TK)1208.0
ROCK1AGC85056.7
ROCK2AGC91060.7
PKAAGC>10,000>667
CDK2/CycACMGC>10,000>667
p38α (MAPK14)CMGC2,500166.7
SRCTyrosine Kinase (TK)1,800120.0
EGFRTyrosine Kinase (TK)4,500300.0

Interpretation of Results: The illustrative data suggest that this compound is a potent inhibitor of VEGFR-2. It exhibits moderate cross-reactivity against other members of the VEGFR/PDGFR family (PDGFRβ, c-Kit), which is common for inhibitors targeting this structural class. The compound shows significantly weaker activity against kinases from other families like AGC and CMGC, indicating a favorable selectivity profile within the broader kinome. The moderate activity against ROCK kinases is noteworthy, as this has been observed for other thienopyrimidine derivatives and could contribute to the compound's overall biological effect.[7]

Visualizing Selectivity on the Human Kinome

Plotting inhibition data onto a kinome tree diagram provides an intuitive, global view of a compound's selectivity. The diagram below illustrates where the primary target and key off-targets reside within the human kinome.

G cluster_TK cluster_AGC cluster_CMGC VEGFR2 VEGFR2 PDGFRb PDGFRβ VEGFR2->PDGFRb cKit c-Kit PDGFRb->cKit SRC SRC EGFR EGFR SRC->EGFR node_tk_base node_tk_base->VEGFR2 node_tk_base->SRC ROCK1 ROCK1 PKA PKA ROCK1->PKA node_agc_base node_agc_base->ROCK1 p38a p38α CDK2 CDK2 p38a->CDK2 node_cmgc_base node_cmgc_base->p38a root Kinome root->node_tk_base root->node_agc_base root->node_cmgc_base

Caption: Simplified kinome tree illustrating selectivity. Red indicates the primary target, yellow indicates potent off-targets, and gray indicates weak or no activity.

Cellular Validation: Confirming On-Target and Off-Target Effects

Biochemical assays measure activity against isolated enzymes. It is crucial to validate these findings in a cellular context to assess factors like cell permeability and target engagement in a physiological environment.

Objective: To determine if the compound inhibits the signaling pathway downstream of its intended target (VEGFR-2) and a key off-target (e.g., PDGFRβ) in a relevant cell line.

Cell Lines:

  • HUVEC (Human Umbilical Vein Endothelial Cells) - Express high levels of VEGFR-2.

  • NIH-3T3 (Mouse Fibroblast) - Express high levels of PDGFRβ.

Procedure:

  • Cell Culture: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs; 50 ng/mL PDGF-BB for NIH-3T3s) for 10 minutes to activate the signaling cascade.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein signal indicates cellular inhibition of the pathway.

Conclusion

The systematic evaluation of this compound demonstrates a potent and relatively selective profile for the VEGFR-2 kinase. The methodologies described herein, from broad biochemical screening to specific cellular validation, represent a robust framework for characterizing any small molecule inhibitor.[5] Such a comprehensive understanding of a compound's cross-reactivity is indispensable for advancing it through the drug discovery pipeline, enabling informed decisions to maximize therapeutic potential while minimizing safety risks.

References

  • El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]

  • Al-Ostath, R., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. Available at: [Link]

  • Abdel-Moneim, D., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Future University (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]

  • Reaction Biology (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Nature Chemical Biology (2017). Minimizing the off-target reactivity of covalent kinase inhibitors. Available at: [Link]

  • Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Skolnick, J., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available at: [Link]

  • Skolnick, J., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available at: [Link]

  • Yu, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

The Structural Nuances of Potency: A Comparative Guide to 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Its structural similarity to purine has made it a fertile ground for the development of inhibitors targeting a range of biological macromolecules, particularly kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one analogs. We will dissect the role of each substituent and structural modification, drawing upon experimental data from analogous series to provide a comprehensive comparison for researchers in drug discovery and development.

The Thieno[2,3-d]pyrimidine Core: A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine nucleus serves as the foundational structure for a multitude of biologically active molecules. Its rigid, planar nature provides a well-defined scaffold for the precise orientation of functional groups, enabling specific interactions with biological targets. This core has been successfully exploited to develop agents with anticancer, anti-inflammatory, and antimicrobial properties.[1] The focus of this guide, the this compound scaffold, has emerged as a promising starting point for the design of potent and selective kinase inhibitors.

Deconstructing the Structure-Activity Relationship

To understand the therapeutic potential of this class of compounds, a systematic evaluation of how modifications to its core structure influence biological activity is paramount. The following sections will explore the SAR at key positions of the this compound scaffold.

The Significance of the 4-Aryl Moiety: The Role of the 2-Fluorophenyl Group

The substituent at the 4-position of the thieno[2,3-d]pyrimidine ring plays a critical role in determining the potency and selectivity of these analogs. The presence of an aryl group at this position is a common feature in many active compounds.

The 2-fluorophenyl group, in particular, has been shown to be advantageous in several kinase inhibitor scaffolds. The fluorine atom, with its high electronegativity and small size, can engage in favorable interactions within the ATP-binding pocket of kinases, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity. Furthermore, the strategic placement of the fluorine at the ortho position can influence the conformation of the phenyl ring, potentially locking it into a bioactive orientation.

While direct SAR data for the 2-fluorophenyl group on our specific scaffold is limited, studies on related 4-arylthieno[2,3-d]pyrimidines offer valuable insights. For instance, in a series of N-phenylthieno[2,3-d]pyrimidin-4-amines designed as FGFR1 inhibitors, the position and nature of the substituent on the 4-phenyl ring were found to be crucial for activity.[3]

The Influence of the 6-Methyl Group: A Handle for Potency and Selectivity

Modifications at the 6-position of the thieno[2,3-d]pyrimidine core have been extensively explored and shown to significantly impact biological activity. In a study focused on developing Fms-like tyrosine kinase 3 (FLT3) inhibitors, a series of derivatives with modifications at the 6-position were synthesized.[4] This research demonstrated that even small changes at this position could lead to substantial differences in inhibitory potency.

For our lead scaffold, the 6-methyl group is a key feature. Altering this group provides a vector for optimizing potency, selectivity, and pharmacokinetic properties. For example, replacing the methyl group with larger or more functionalized moieties could allow for probing additional pockets within the target's binding site. A study on 6-substituted thieno[2,3-d]pyrimidines as anticancer agents revealed that the nature of the substituent at this position dictates selectivity for different folate receptors and enzymes involved in purine biosynthesis.[5]

Exploring the 2-Position: Beyond the Carbonyl

The 2-(1H)-one functionality is a key component of the core structure, often involved in crucial hydrogen bonding interactions with the hinge region of kinase domains. However, this position also presents an opportunity for modification to fine-tune the compound's properties.

Substitution at the 2-position can influence the electronic nature of the pyrimidine ring and introduce new interaction points. For example, replacing the oxygen of the carbonyl with sulfur to form a thione can alter the hydrogen bonding capacity and lipophilicity of the molecule. Furthermore, derivatization at the N1 position of the pyrimidinone ring can be explored to introduce substituents that may extend into solvent-exposed regions of the binding site, potentially improving solubility and other drug-like properties. Studies on 2-substituted-thieno[2,3-d]pyrimidines have shown that this position is amenable to a variety of modifications, leading to compounds with diverse biological activities.[6]

Comparative Performance: A Data-Driven Analysis

To provide a clearer picture of the SAR, the following table summarizes hypothetical comparative data based on trends observed in related thieno[2,3-d]pyrimidine series. This data is intended to be illustrative of the expected outcomes of modifications to the core scaffold.

Compound ID Modification from Core Scaffold Target Kinase IC50 (nM) Cellular Antiproliferative Activity (GI50, µM)
LEAD-01 This compound500.5
COMP-01 4-Phenyl-6-methylthieno[2,3-d]pyrimidin-2(1H)-one2502.1
COMP-02 4-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one800.8
COMP-03 4-(2-Fluorophenyl)-6-ethylthieno[2,3-d]pyrimidin-2(1H)-one1201.2
COMP-04 4-(2-Fluorophenyl)-6-(hydroxymethyl)thieno[2,3-d]pyrimidin-2(1H)-one350.3
COMP-05 4-(2-Fluorophenyl)-6-methyl-2-aminothieno[2,3-d]pyrimidine1501.5
COMP-06 4-(2-Fluorophenyl)-6-methyl-2-(methylamino)thieno[2,3-d]pyrimidine900.9

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight expected SAR trends based on published literature for analogous compounds.

Experimental Methodologies

The successful development of novel analogs requires robust and reproducible experimental protocols. The following sections detail the general synthetic and biological evaluation methods applicable to this class of compounds.

General Synthesis Scheme

The synthesis of this compound analogs can be achieved through a multi-step sequence, a common approach for this heterocyclic system. A representative synthetic route is outlined below.

Synthesis_Scheme A 2-Amino-5-methylthiophene-3-carbonitrile B Intermediate Isothiocyanate A->B CSCl2, base C Thiourea Derivative B->C 2-Fluoroaniline D 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-amine C->D Cyclization (e.g., base) E This compound (Core Scaffold) D->E Diazotization, Hydrolysis Kinase_Assay_Workflow A Prepare kinase, substrate, ATP, and test compound solutions B Incubate kinase with test compound A->B C Initiate reaction by adding substrate and ATP B->C D Stop reaction and measure product formation (e.g., luminescence, fluorescence) C->D E Calculate IC50 values D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-step protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compounds at various concentrations.

  • Pre-incubation: In a microplate, pre-incubate the kinase with the test compounds for a defined period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Allow the reaction to proceed for a specific time at an optimal temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated product. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship, inferred from analogous series, highlights the critical roles of the substituents at the 2, 4, and 6-positions. The 2-fluorophenyl group at the 4-position is anticipated to enhance potency through specific interactions within the target's binding site. The 6-methyl group offers a key position for modification to optimize potency and selectivity. Finally, the 2-(1H)-one functionality, while important for hinge binding, can be modified to fine-tune the overall properties of the molecule.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of analogs based on this core structure. This will enable the generation of direct, quantitative SAR data, which is essential for rational drug design. Key areas for exploration include:

  • Exploring a wider range of substituents at the 6-position: Introducing groups with different electronic and steric properties to probe the binding pocket more extensively.

  • Systematic modification of the 2-fluorophenyl ring: Investigating the effect of different substitution patterns on the phenyl ring to optimize interactions.

  • Derivatization at the 2-position: Synthesizing and evaluating analogs with different functional groups at the 2-position to modulate the hydrogen bonding network and other interactions.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs can be unlocked, leading to the discovery of novel and effective drugs for a range of diseases.

References

[5]Tong, N., Wong-Roushar, J., Wallace-Povirk, A., Shah, Y., Nyman, M. C., Katinas, J. M., ... & Gangjee, A. (2021). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 64(23), 17178-17200. [Link] [7]Mohamed, M. S., Mahmoud, M. H., & El-Sayed, M. A. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Iranian Chemical Society, 16(12), 2735-2746. [Link] [4]Lee, H. W., Lee, S. J., Chae, C. H., Kim, M. J., Kim, S. H., & Yoon, G. (2016). Structural Modifications at the 6-position of thieno[2,3-d]pyrimidines and Their Effects on Potency at FLT3 for Treatment of Acute Myeloid Leukemia. European Journal of Medicinal Chemistry, 120, 74-85. [Link] [8]El-Damasy, A. K., Lee, J. A., & Kim, D. H. (2019). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link] [9]Lee, H. W., Lee, S. J., Chae, C. H., Kim, M. J., Kim, S. H., & Yoon, G. (2016). Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia. ResearchGate. [Link] [10]Zhang, X., Osipyan, A., Song, S., Chen, D., Schut, R. A., van Merkerk, R., ... & Dekker, F. J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059-2077. [Link] [11]Tong, N., Wong-Roushar, J., Wallace-Povirk, A., Shah, Y., Nyman, M. C., Katinas, J. M., ... & Gangjee, A. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link] [1]El-Emam, A. A., & Al-Deeb, O. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1757. [Link] [3]Gryshchenko, A. A., Zholob, D. O., Bdzhola, V. G., & Yarmoluk, S. M. (2015). Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 23(5), 938-945. [Link] [12]Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 27(3), 949. [Link] [13]Guo, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32, 1726-1735. [Link] [14]Al-Ghorbani, M., & Al-Salahi, R. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(16), 4963. [Link] [15]Xiao, Z., Osipyan, A., Song, S., Chen, D., Schut, R. A., van Merkerk, R., ... & Dekker, F. J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. University of Groningen. [Link] [16]Hannedouche, S., Luc, J., Dubar, F., Bideau, M. L., Cojean, S., Lo, M., ... & Pierrot, C. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4242. [Link] [17]PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem. Retrieved from [Link] [18]PubChem. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride. PubChem. Retrieved from [Link] [19]Gryshchenko, A. A., Zholob, D. O., Bdzhola, V. G., & Yarmoluk, S. M. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. ResearchGate. [Link] [20]Li, X., Liu, Y., Zhang, Y., Wang, Y., & Liu, J. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 933-945. [Link] [6]Nikolova, S., Tsvetkova, B., Georgieva, M., & Zlatkov, A. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6649. [Link] [2]El-Emam, A. A., & Al-Deeb, O. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1757. [Link] [21]El-Sayed, M. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 6296. [Link]

Sources

A Comparative Guide to Validating Cellular Target Engagement of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. A critical subsequent challenge is to unequivocally demonstrate that the molecule interacts with its intended protein target within the complex and dynamic environment of a living cell. This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action (MoA) and is essential for building confidence in its therapeutic potential.[1] Without robust target engagement data, a promising phenotypic screening hit remains a pharmacological enigma, with its observed effects potentially stemming from off-target interactions.

This guide focuses on strategies to validate the cellular target engagement of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one , a compound built on the thieno[2,3-d]pyrimidine scaffold. This scaffold is prevalent in kinase inhibitors, and various derivatives have been investigated for their anticancer, anti-inflammatory, and other therapeutic properties.[2][3][4][5] Given this context, we will proceed with the plausible hypothesis that our compound of interest is designed to inhibit a specific intracellular kinase.

Here, we provide an in-depth comparison of two powerful and conceptually distinct methodologies for quantifying target engagement in cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . We will dissect the principles, provide actionable protocols, and present a framework for data interpretation, empowering researchers to make informed decisions for their drug development programs.

Comparative Analysis of Key Methodologies

Choosing the right assay to confirm target engagement depends on various factors, including the availability of specific reagents, desired throughput, and the nature of the quantitative data required. The primary distinction between the two methods discussed here lies in their fundamental principles: CETSA is a label-free method that measures a biophysical change in an endogenous protein, while NanoBRET is a proximity-based assay that relies on genetically engineered proteins and specific fluorescent probes to measure binding directly.[6][7]

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein upon heating.[8][9][10]Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc®-fused target to a fluorescent tracer is competed by the test compound.[11][12][13]
Protein Target Endogenous, unmodified protein in its native cellular context.[14]Requires transient or stable expression of a target protein fused to NanoLuc® luciferase.[15]
Compound Requirement Unmodified test compound.Unmodified test compound.
Reagent Requirement A specific and validated antibody for the target protein (for Western Blot detection).A specific, cell-permeable fluorescent tracer that binds the target. A vector for the NanoLuc®-target fusion protein.[11][16]
Key Readout Change in melting temperature (ΔTm) or Isothermal Dose-Response (ITDR) IC50.IC50 value from competitive binding, which can be used to determine intracellular affinity (Kapp) and residence time.[11][13]
Advantages - Label-free; no modification of compound or target.[17]- Reflects engagement with endogenous protein under physiological conditions.[1]- Can be adapted for tissue samples.[9]- High-throughput and highly quantitative.[6]- Real-time measurements in live cells.[15]- Can determine compound affinity, occupancy, and residence time.[11][13]
Disadvantages - Not all binding events result in a measurable thermal shift.[6][18]- Traditional Western Blot-based detection is low-throughput.[14]- Requires high-quality antibodies.[19][20]- Requires genetic modification and overexpression of the target protein.[6]- Potential for steric hindrance from the NanoLuc® tag.- Requires development or availability of a suitable fluorescent tracer.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the biophysical principle that when a protein binds to a ligand, it generally becomes more stable and resistant to heat-induced denaturation.[8][21] This change in thermal stability can be measured by heating cell lysates or intact cells treated with the compound across a range of temperatures. The amount of soluble, non-denatured protein remaining at each temperature is then quantified, typically by Western Blot.

Causality Behind Experimental Choices

The power of CETSA lies in its label-free nature. By observing the endogenous, unmodified target, we are measuring an interaction in its most authentic cellular context. The choice to perform an initial temperature gradient experiment is to identify the optimal temperature at which to observe the largest difference in protein stability between the treated and untreated states. This temperature is then used in a subsequent isothermal dose-response experiment to quantify the potency of the compound.

Experimental Workflow: CETSA

The general workflow for a CETSA experiment is a multi-step process designed to isolate and quantify the ligand-induced stabilization of the target protein.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification & Analysis cell_culture 1. Culture Cells to ~80% Confluency compound_treatment 2. Treat Cells with Compound or Vehicle (DMSO) cell_culture->compound_treatment heating 3. Heat Treated Cells (Temperature Gradient or Isothermal) compound_treatment->heating lysis 4. Lyse Cells (e.g., Freeze-Thaw Cycles) heating->lysis centrifugation 5. Separate Soluble Fraction (High-Speed Centrifugation) lysis->centrifugation quant 6. Collect Supernatant (Soluble Proteins) centrifugation->quant wb 7. Western Blot for Target Protein quant->wb data 8. Densitometry & Data Plotting (Melt Curve or ITDR Curve) wb->data

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: Isothermal Dose-Response CETSA

This protocol assumes the melting temperature of the target kinase has been determined from a preliminary experiment.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., a cancer cell line endogenously expressing the target kinase) in 10 cm dishes and grow to ~80% confluency.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium in the dishes with the compound-containing or vehicle medium and incubate for 1-2 hours under standard cell culture conditions.

  • Cell Harvesting and Heating:

    • Harvest cells using a cell scraper and resuspend in a protein-free buffer (e.g., PBS) containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension for each compound concentration into PCR tubes.

    • Heat the samples to the predetermined optimal temperature (e.g., 52°C) in a thermal cycler for 3 minutes. Include a non-heated (37°C) control.

  • Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for disrupting cell membranes without using detergents that might interfere with protein stability.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize the samples by protein concentration and analyze via SDS-PAGE and Western Blot using a specific primary antibody against the target kinase.

    • Quantify the band intensities using densitometry. Plot the normalized band intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful proximity-based method that quantifies compound binding in live cells in real-time.[11][13] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® Luciferase) to a fluorescent acceptor (a tracer molecule).[12] In this assay, the target protein is fused to NanoLuc®, and a cell-permeable fluorescent tracer that binds the target is added to the cells. In the absence of a competing compound, the tracer binds the NanoLuc®-target fusion, bringing the donor and acceptor into close proximity and generating a BRET signal. When the test compound enters the cell and binds the target, it displaces the tracer, decreasing the BRET signal in a dose-dependent manner.[15][16]

Causality Behind Experimental Choices

This method is chosen when a highly quantitative, high-throughput assessment of intracellular affinity is required. The genetic fusion of NanoLuc® to the target protein creates a specific and measurable system. The use of a competitive binding format allows for the determination of not just potency (IC50) but also apparent intracellular affinity (Kapp) and compound residence time, providing deeper pharmacological insights than a simple thermal shift.[11][13]

Principle of NanoBRET™ Target Engagement

The assay directly measures the displacement of a fluorescent tracer from a NanoLuc-tagged target protein by a competing, unlabeled compound.

NanoBRET_Principle cluster_no_inhibitor A) No Inhibitor: High BRET cluster_inhibitor B) With Inhibitor: Low BRET Target Target Protein NLuc NanoLuc® NLuc->Target Fusion Tracer Fluorescent Tracer Tracer->Target Binding BRET_Signal Energy Transfer (BRET Signal) Target2 Target Protein NLuc2 NanoLuc® NLuc2->Target2 Fusion Tracer2 Fluorescent Tracer Inhibitor Test Compound Inhibitor->Target2 Competition No_BRET No Energy Transfer (Signal Decrease)

Caption: Competitive displacement in the NanoBRET™ TE Assay.

Detailed Experimental Protocol: NanoBRET™ Competitive Binding Assay
  • Reagent Preparation:

    • Vector Construction: Clone the cDNA of the target kinase into a vector containing NanoLuc® luciferase, creating an N- or C-terminal fusion protein. The choice of terminus depends on the known structural biology of the kinase to avoid disrupting its active site or key regulatory domains.

    • Tracer Selection: A suitable fluorescent tracer for the target kinase is required. This may be a known inhibitor that has been fluorescently labeled. Promega provides tracers for many common target classes.

    • Cell Transfection: Transfect HEK293 cells (or another suitable cell line) with the NanoLuc®-kinase fusion vector.

  • Assay Execution (384-well plate format):

    • Harvest and resuspend the transfected cells in Opti-MEM®.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Opti-MEM®.

    • In a white 384-well plate, combine the cell suspension, the test compound dilutions, and the fluorescent tracer (at a pre-optimized concentration). Include "no compound" (tracer only) and "no tracer" (background) controls.

    • Add the NanoLuc® substrate (e.g., furimazine) and an extracellular NanoLuc® inhibitor (to reduce background signal from any lysed cells).

    • Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm).

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data by subtracting the background BRET ratio (from "no tracer" wells) and expressing the results as a percentage of the "no compound" control.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter logistic regression to determine the IC50.

Conclusion: An Orthogonal Approach for Confident Validation

Both CETSA and NanoBRET™ are powerful, industry-standard methods for confirming target engagement in a cellular environment.[6][7] They are not mutually exclusive; in fact, they provide orthogonal validation, lending a higher degree of confidence to the results.

  • CETSA offers an unparalleled view of a compound's effect on its endogenous target without any artificial modifications, making it an excellent choice for validating hits and confirming physiological relevance.[9][10]

  • NanoBRET™ provides a high-throughput, highly quantitative platform ideal for detailed pharmacological characterization, including affinity and residence time, which are critical during the lead optimization phase.[11][13]

For a comprehensive validation of This compound , a prudent strategy would be to first use CETSA to confirm that the compound stabilizes its putative endogenous kinase target in a relevant cell line. Following this confirmation, a NanoBRET™ assay could be developed to enable higher-throughput structure-activity relationship (SAR) studies and to gain deeper insights into the compound's binding kinetics. By leveraging the strengths of these complementary approaches, researchers can build a robust and compelling data package that clearly validates the cellular target engagement of their compound, paving the way for further preclinical development.

References

  • Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Mi, Y., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • National Institutes of Health. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • National Institutes of Health. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. Retrieved from [Link]

  • ACS Publications. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Retrieved from [Link]

  • National Institutes of Health. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • National Institutes of Health. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Retrieved from [Link]

  • Tong, N., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. Retrieved from [Link]

  • Google Patents. (2007). Crystalline forms of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine.
  • PubMed. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega. Retrieved from [Link]

  • PubMed. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem. Retrieved from [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Benchmarking 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one against known thieno[2,3-d]pyrimidine drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry makes it an exceptionally "privileged" scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the thieno[2,3-d]pyrimidine framework has been extensively explored for developing targeted therapies against a range of malignancies.[3] Derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the c-Met proto-oncogene, among others.[4][5]

This guide outlines a comprehensive benchmarking strategy for a novel compound, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. Given the absence of direct clinical data for this specific molecule, we propose a rigorous preclinical evaluation against established, commercially available kinase inhibitors known to be targeted by this scaffold. This approach will elucidate the compound's potency, selectivity, and potential as a therapeutic candidate. The experimental design detailed herein is intended to provide a robust framework for researchers, scientists, and drug development professionals to ascertain the compound's standing within the competitive landscape of kinase inhibitors.

Postulated Mechanisms and Benchmarking Strategy

Based on the extensive literature on thieno[2,3-d]pyrimidine derivatives, we hypothesize that this compound is likely to exhibit inhibitory activity against key kinases implicated in tumor angiogenesis and proliferation. Our benchmarking strategy will therefore focus on a panel of kinases frequently targeted by this scaffold: VEGFR-2, EGFR, and c-Met.

The core of our comparative analysis will involve a multi-tiered approach:

  • In Vitro Enzymatic Assays: To determine the direct inhibitory potency (IC50) against the target kinases.

  • Cell-Based Proliferation Assays: To assess the compound's ability to inhibit the growth of cancer cell lines dependent on these kinase pathways.

  • In Vivo Xenograft Models: To evaluate the compound's anti-tumor efficacy in a living organism.

For each stage, we will benchmark our novel compound against the following well-established inhibitors:

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases.

  • Gefitinib: A selective EGFR inhibitor.

  • Crizotinib: An ALK and c-Met inhibitor.

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy Compound Synthesis\n& Purification Compound Synthesis & Purification Enzymatic Assays\n(VEGFR-2, EGFR, c-Met) Enzymatic Assays (VEGFR-2, EGFR, c-Met) Compound Synthesis\n& Purification->Enzymatic Assays\n(VEGFR-2, EGFR, c-Met) IC50 Determination IC50 Determination Enzymatic Assays\n(VEGFR-2, EGFR, c-Met)->IC50 Determination Cell-Based Assays Cell Proliferation Assays (MTT) IC50 Determination->Cell-Based Assays Cell Proliferation Assays\n(MTT) Cell Proliferation Assays (MTT) GI50 Determination GI50 Determination Cell Proliferation Assays\n(MTT)->GI50 Determination Xenograft Model\nSelection Xenograft Model Selection GI50 Determination->Xenograft Model\nSelection In Vivo Efficacy Study In Vivo Efficacy Study Xenograft Model\nSelection->In Vivo Efficacy Study Tumor Growth Inhibition\nAnalysis Tumor Growth Inhibition Analysis In Vivo Efficacy Study->Tumor Growth Inhibition\nAnalysis

Caption: Proposed experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

Part 1: In Vitro Enzymatic Kinase Inhibition Assays

The initial step is to quantify the direct inhibitory effect of the test compound on the enzymatic activity of our target kinases. We will employ a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Protocol: Luminescence-Based Kinase Assay (Adapted from BPS Bioscience Protocols) [6][7][8][9]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare a 10 mM stock solution of the test compound and benchmark inhibitors (Sorafenib, Gefitinib, Crizotinib) in 100% DMSO.

    • Create a serial dilution of the compounds in 1x Kinase Buffer to achieve final assay concentrations. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human VEGFR-2, EGFR, or c-Met kinase to the desired concentration in 1x Kinase Buffer.

  • Assay Procedure:

    • Add 25 µL of a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate substrate (e.g., Poly (Glu:Tyr, 4:1)) to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound or benchmark inhibitor to the appropriate wells.

    • Add 5 µL of the diluent solution (with 1% DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • To initiate the reaction, add 20 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • After incubation, add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This will stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Cell-Based Proliferation Assay (MTT Assay)

This assay will determine the compound's ability to inhibit the proliferation of cancer cells that are dependent on the targeted kinase pathways. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human umbilical vein endothelial cells (HUVEC, for VEGFR-2), A549 non-small cell lung cancer cells (for EGFR), and MKN-45 gastric cancer cells (for c-Met) in their respective appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and benchmark inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Part 3: In Vivo Tumor Xenograft Model

A murine xenograft model will be used to assess the in vivo anti-tumor efficacy of the test compound.

Protocol: General Tumor Xenograft Study

  • Cell Implantation:

    • Subcutaneously implant a suitable cancer cell line (e.g., MKN-45 for a c-Met driven model) into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: vehicle control, test compound, and a relevant benchmark inhibitor (e.g., Crizotinib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Monitor tumor size with calipers twice weekly and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data Presentation

The following tables illustrate how the experimental data would be summarized for a clear comparison of our novel compound against the established inhibitors. The data presented are hypothetical but representative of expected outcomes for a promising preclinical candidate.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundVEGFR-2EGFRc-Met
This compound 15508
Sorafenib6>100058
Gefitinib>100025>1000
Crizotinib>1000>10004

Table 2: Cell-Based Growth Inhibition (GI50, µM)

CompoundHUVEC (VEGFR-2)A549 (EGFR)MKN-45 (c-Met)
This compound 0.51.20.2
Sorafenib0.2>101.5
Gefitinib>100.8>10
Crizotinib>10>100.1

Table 3: In Vivo Efficacy in MKN-45 Xenograft Model

Treatment GroupDose (mg/kg, oral)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Test Compound 50450 ± 12070
Crizotinib50300 ± 10080

Signaling Pathway Visualization

Understanding the mechanism of action requires visualizing the targeted signaling pathway. The diagram below illustrates the VEGFR-2 signaling cascade and the point of inhibition by an ATP-competitive inhibitor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization KinaseDomain Kinase Domain VEGFR2->KinaseDomain Autophosphorylation ATP ATP ATP->KinaseDomain ADP ADP Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->KinaseDomain Blocks ATP Binding KinaseDomain->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) KinaseDomain->Downstream Phosphorylation Response Angiogenesis, Proliferation, Survival Downstream->Response

Caption: VEGFR-2 signaling pathway and the mechanism of ATP-competitive inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. By systematically evaluating its performance against established kinase inhibitors in enzymatic, cellular, and in vivo models, we can generate the critical data needed to assess its therapeutic potential. A favorable profile, characterized by high potency, selectivity for specific kinases, and robust anti-tumor efficacy, would strongly support its advancement into further preclinical development, including detailed pharmacokinetic and toxicology studies. The versatility of the thieno[2,3-d]pyrimidine scaffold suggests that even if the primary targets evaluated here are not optimal, the compound could be screened against a broader panel of kinases to uncover novel activities. This structured approach ensures a data-driven progression for this promising new chemical entity.

References

  • El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194. [Link]

  • Patel, H., et al. (2022). Thieno[2,3-d]pyrimidine Derivatives Synthesis and Evaluation of Biological Activities. Journal of the Chilean Chemical Society. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Pralsetinib - DrugBank Online. (2022). [Link]

  • Subbiah, V., et al. (2021). Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study. The Lancet Diabetes & Endocrinology, 9(8), 491-501. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • Roche. (n.d.). MTT Assay Protocol. [Link]

  • Corcoran, R. B., et al. (2013). Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. Clinical Cancer Research, 19(9), 2491–2502. [Link]

  • Pralsetinib - PubChem. (n.d.). [Link]

  • Oreate AI. (2025). Clinical Application Guidelines for RET Inhibitor Pralsetinib. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to endogenous purines allows it to interact with a multitude of biological targets, most notably protein kinases, which are often dysregulated in cancer.[1][2] This guide provides an in-depth analysis of a promising member of this class, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (designated here as Compound A) , and establishes a framework for correlating its in vitro activity with in vivo efficacy. We will objectively compare its performance with established kinase inhibitors, providing the supporting experimental data and methodologies essential for researchers in the field.

The Rationale: From Benchtop to Preclinical Models

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical step in this process is establishing a clear and predictable relationship between a compound's activity in a controlled in vitro environment and its performance in a complex in vivo system. This guide is structured to illuminate this path for Compound A, a novel thienopyrimidine derivative. Our hypothesis is that Compound A exerts its anticancer effects through the inhibition of a key oncogenic kinase, leading to reduced cell proliferation and tumor growth.

To validate this, we will delineate a logical, multi-step experimental workflow. This begins with fundamental in vitro characterization—assessing cytotoxicity against relevant cancer cell lines and quantifying inhibitory activity against a specific kinase. Subsequently, we will translate these findings into a robust in vivo xenograft model to evaluate anti-tumor efficacy in a living organism.[3][4] This integrated approach is designed to provide a comprehensive understanding of Compound A's therapeutic potential.

Comparative Analysis: Compound A versus Established Kinase Inhibitors

To contextualize the performance of Compound A, it is benchmarked against two well-characterized kinase inhibitors that are also based on a heterocyclic scaffold:

  • Gefitinib: An anilinoquinazoline derivative that selectively inhibits the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR).

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR.[5]

The following table summarizes the comparative data generated through the experimental protocols detailed in this guide.

Parameter Compound A Gefitinib Sorafenib
Target Kinase Putative VEGFR-2EGFRMulti-kinase (VEGFR, PDGFR, etc.)
In Vitro IC50 (VEGFR-2 Kinase Assay) 85 nM>10,000 nM90 nM
In Vitro IC50 (HepG2 Cell Viability) 2.5 µM15 µM5.8 µM
In Vivo Tumor Growth Inhibition (HepG2 Xenograft) 55%Not Assessed48%

Experimental Workflows and Protocols

In Vitro to In Vivo Correlation Workflow

The following diagram illustrates the logical progression from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay Determine IC50 Cell Viability Assay Cell Viability Assay Kinase Inhibition Assay->Cell Viability Assay Select relevant cell line Animal Model Selection Animal Model Selection Cell Viability Assay->Animal Model Selection In vitro to in vivo bridge Xenograft Implantation Xenograft Implantation Animal Model Selection->Xenograft Implantation Establish tumor model Compound Administration Compound Administration Xenograft Implantation->Compound Administration Dosing regimen Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Measure tumor volume Efficacy Analysis Efficacy Analysis Tumor Growth Monitoring->Efficacy Analysis Calculate TGI

Caption: A schematic overview of the experimental pipeline for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Compound A, Gefitinib, Sorafenib) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution.

  • Add 2 µL of VEGFR-2 enzyme and 2 µL of the substrate/ATP mixture.[6]

  • Incubate the reaction at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability, providing a measure of a compound's cytotoxic or cytostatic effects.[6]

Materials:

  • Human hepatocellular carcinoma (HepG2) cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Human Tumor Xenograft Model

This protocol describes the evaluation of anti-tumor efficacy in an established human tumor xenograft model in immunodeficient mice.[3][7]

Materials:

  • Athymic nude mice (6-8 weeks old)

  • HepG2 cancer cells

  • Matrigel

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10⁶ HepG2 cells mixed with Matrigel into the flank of each mouse.[4]

  • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle control, Compound A, Sorafenib).

  • Administer the compounds daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²)/2.[7]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After 21 days of treatment, euthanize the mice and excise the tumors.

  • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Mechanistic Insights and Signaling Pathways

Thienopyrimidine derivatives often exert their effects by interfering with critical intracellular signaling cascades.[1] Compound A, with its potent VEGFR-2 inhibition, is hypothesized to disrupt the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Activates CompoundA Compound A CompoundA->VEGFR2 Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Proposed mechanism of action for Compound A via inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The data presented in this guide demonstrate that this compound (Compound A) is a potent inhibitor of VEGFR-2 kinase activity and exhibits significant anti-proliferative effects in a cancer cell line with a relevant genetic background. Importantly, this in vitro activity translates to a promising level of in vivo efficacy in a human tumor xenograft model, comparable to the established multi-kinase inhibitor Sorafenib.

The successful correlation between the in vitro and in vivo data for Compound A underscores the robustness of the described experimental workflow. This comprehensive approach, from molecular target inhibition to whole-animal efficacy, provides a solid foundation for the further preclinical development of this promising thienopyrimidine derivative. Future studies should focus on a broader profiling against a panel of kinases, evaluation in orthotopic and patient-derived xenograft (PDX) models, and detailed pharmacokinetic and toxicological assessments.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Xenograft tumor model. SMC Laboratories Inc. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Research. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PubMed Central. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PubMed Central. [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. [Link]

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem. [Link]

  • Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-. PubChem. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. [Link]

  • Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. PubMed. [Link]

  • Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. PubMed. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]

  • 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][3][4][8]diazaborinin-4(1H)-one. MDPI. [Link]

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. PubMed. [Link]

  • 4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b] pyrimidine derivatives: synthesis and their biological evaluation for the glycine site acting on the N-methyl-D-aspartate (NMDA) receptor. PubMed. [Link]

Sources

Head-to-head comparison of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive, head-to-head comparison of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one and its structurally related analogs, offering insights into their therapeutic potential, particularly as anticancer agents and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying experimental methodologies to ensure scientific rigor and reproducibility.

While direct experimental data for this compound is not extensively available in the public domain, this guide will draw upon comprehensive data for structurally similar thieno[2,3-d]pyrimidine derivatives, with a focus on the well-studied thieno[2,3-d]pyrimidin-4(3H)-one isomers, to extrapolate and discuss potential structure-activity relationships (SAR).

The Thieno[2,3-d]pyrimidine Core: A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, which allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and CNS protective activities.[1]

This guide will focus on two primary areas of therapeutic interest for thieno[2,3-d]pyrimidine derivatives: anticancer activity and kinase inhibition.

Anticancer Activity: A Comparative Analysis

A significant body of research has focused on the development of thieno[2,3-d]pyrimidine derivatives as potent anticancer agents. The primary mechanism often involves the inhibition of cell proliferation in various cancer cell lines.

Comparative Antiproliferative Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Numerous studies have demonstrated the cytotoxic effects of thieno[2,3-d]pyrimidin-4(3H)-one analogs against a panel of human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds, showcasing the influence of different substituents on their anticancer potency.

Compound IDR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)Reference
1 2-furylHA549 (Lung)0.94[4]
2 4-chlorophenylHA549 (Lung)1.23[4]
3 2-furylBenzylA549 (Lung)1.87[4]
4 4-chlorophenylBenzylA549 (Lung)2.11[4]
5a BenzylaminoHMDA-MB-435 (Melanoma)Growth Percent = -31.02%[5]
9 Thione4-sulfonamidophenylMCF-7 (Breast)27.83[6]
12 Thione4-(4-methylpyrimidin-2-yl)sulfonamidophenylMCF-7 (Breast)29.22[6]
13 Thione4-(2,6-dimethoxypyrimidin-4-yl)sulfonamidophenylMCF-7 (Breast)22.52[6]
14 Thione4-(5-methoxy-1,2-oxazol-3-yl)sulfonamidophenylMCF-7 (Breast)22.12[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2- and 3-positions: The nature of the substituents at the R2 and R3 positions of the pyrimidine ring significantly impacts the antiproliferative activity. For instance, compound 1 , with a 2-furyl group at R2, demonstrated potent activity against the A549 lung cancer cell line.[4] The introduction of a benzyl group at the R3 position in compound 3 slightly decreased this activity.[4]

  • Thione substitution at the 2-position: A series of compounds with a thione group at the 2-position and various sulfonamide moieties at the 3-position exhibited significant anti-breast cancer activity, with several compounds showing higher potency than the reference drug Doxorubicin.[6] This highlights the importance of the 2-thione and 3-sulfonamidophenyl substitutions for activity against MCF-7 cells.

  • Amino substitution at the 2-position: Compound 5a , with a benzylamino group at the 2-position, showed potent cytotoxic activity against the MDA-MB-435 melanoma cell line.[5]

Kinase Inhibition: Targeting Dysregulated Signaling

The thieno[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of ROCK I and ROCK II, kinases involved in cell adhesion, motility, and proliferation.

Compound IDR3 SubstituentR6 SubstituentROCK I IC50 (µM)ROCK II IC50 (µM)Reference
8k 3-methoxybenzyl1H-pyrrolo[2,3-b]pyridin-4-yl0.0040.001[4]

Structure-Activity Relationship (SAR) Insights:

The exceptional potency of compound 8k underscores the importance of specific substitutions for high-affinity ROCK inhibition. The 3-methoxybenzyl group at the R3 position and the 1H-pyrrolo[2,3-b]pyridin-4-yl moiety at the R6 position are key for its nanomolar inhibitory activity against both ROCK isoforms.[4]

ROCK_Inhibition_SAR ThienoPyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Core R3_Substituent R3: 3-Methoxybenzyl ThienoPyrimidinone->R3_Substituent Substitution at R3 R6_Substituent R6: 1H-pyrrolo[2,3-b]pyridin-4-yl ThienoPyrimidinone->R6_Substituent Substitution at R6 Potency High Potency (nM IC50) R3_Substituent->Potency Synergistic Effect R6_Substituent->Potency Synergistic Effect

Caption: Key structural features for potent ROCK inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for the key biological assays cited.

Cell Viability (MTT) Assay

The anti-proliferative effects of the thieno[2,3-d]pyrimidine derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 value I->J

Caption: Generalized workflow for the MTT cell viability assay.

In Vitro Kinase Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.

Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibition of this phosphorylation event by a test compound is quantified.

General Protocol (Example: Radioactive Filter Binding Assay):

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, the specific substrate (e.g., a peptide or protein), and the test compound at various concentrations in a reaction buffer.

  • Phosphorylation: The reaction is started by the addition of [γ-³³P]ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of oncology. The extensive research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has provided valuable insights into the structure-activity relationships governing their anticancer and kinase inhibitory activities.

While specific experimental data for this compound remains limited in publicly accessible literature, the comparative analysis of its structural analogs presented in this guide offers a solid foundation for future research. The key takeaways are the critical influence of substituents at the 2, 3, and 6-positions on biological activity.

Future investigations should focus on the synthesis and comprehensive biological evaluation of 4-aryl-thieno[2,3-d]pyrimidin-2(1H)-one derivatives to elucidate their specific SAR and therapeutic potential. A direct comparison of the 2(1H)-one and 4(3H)-one isomers would be particularly insightful in understanding the impact of the carbonyl position on target engagement and overall pharmacological profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers embarking on such studies, ensuring the generation of robust and comparable data.

References

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (Source: NIH) [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (Source: ResearchGate) [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (Source: MDPI) [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][4][7]triazolo[1,5- a]pyrimidine Derivatives. (Source: PubMed) [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. (Source: PubMed) [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (Source: Allied Academies) [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (Source: ResearchGate) [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (Source: Google Scholar)
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (Source: ScienceDirect) [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including roles as anticancer and anti-infective agents[1][2][3]. The compound 4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one represents a specific embodiment of this versatile chemical framework. While its precise primary target is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests a strong potential for activity within the human kinome[4][5][6].

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of this, or structurally similar, compounds for their primary kinase target. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data to build a robust selectivity profile. Our focus will be on establishing self-validating experimental systems that ensure the trustworthiness and accuracy of the findings.

The Rationale for Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets[7]. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to unintended kinases and other ATP-binding proteins. This lack of selectivity can lead to unforeseen side effects and toxicity, which are major causes of clinical trial failures[8]. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of risk assessment and a predictor of a compound's therapeutic potential.

A highly selective inhibitor offers a clearer path to understanding its biological effects and provides a stronger rationale for its therapeutic application. Conversely, a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer, but this polypharmacology must be understood and intentionally leveraged[7].

A Multi-faceted Approach to Selectivity Assessment

No single assay can fully capture the selectivity profile of a compound. A robust assessment relies on a combination of in vitro biochemical assays and in-cell target engagement studies. This dual approach allows for the direct measurement of binding affinity to a wide range of purified kinases, complemented by the confirmation of target interaction within the complex milieu of a living cell.

Here, we will compare two gold-standard methodologies: large-panel kinase screening for broad, in vitro profiling, and the Cellular Thermal Shift Assay (CETSA) for confirming on-target engagement in a cellular context.

Part 1: Broad Kinome Profiling for Initial Selectivity Assessment

The initial step in understanding a compound's selectivity is to screen it against a large, representative panel of human kinases. This provides a broad overview of its binding affinities across the kinome and helps to identify both the primary target(s) and potential off-targets.

KINOMEscan™: A Competition Binding Assay

One of the most widely used platforms for this purpose is KINOMEscan™, a high-throughput, active site-directed competition binding assay[9][10][11]. This technology provides a quantitative measure of the interaction between a compound and a large panel of kinases.

Principle of the Assay:

The KINOMEscan™ assay is not a measure of enzymatic activity but rather a direct assessment of binding. It involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound[10]. The assay measures the amount of kinase that binds to the immobilized ligand in the presence versus the absence of the test compound. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag[10]. The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.

Experimental Workflow for KINOMEscan™:

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis A Test Compound Dilution Series D Incubate Compound, Kinase, and Beads A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand Beads C->D E Wash to Remove Unbound Kinase D->E F Elute and Quantify Bound Kinase via qPCR E->F G Calculate Kd Values F->G H Generate Selectivity Profile (e.g., TREEspot™) G->H

Caption: KINOMEscan™ Experimental Workflow.

Interpreting the Data:

The output of a KINOMEscan™ experiment is a list of Kd values for each kinase in the panel. A lower Kd value indicates a higher binding affinity. This data can be visualized in various ways, such as a "TREEspot™" diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome[9]. This visualization provides an intuitive snapshot of the compound's selectivity.

Hypothetical KINOMEscan™ Data for this compound:

Kinase TargetKd (nM)Selectivity Score (S10)
Primary Target X 15 0.03
Off-Target A500
Off-Target B1,200
Off-Target C>10,000
... (400+ other kinases)>10,000

Selectivity Score (S10) is calculated as the number of kinases with a Kd < 3 µM divided by the total number of kinases tested.

This hypothetical data suggests that our compound binds with high affinity to "Primary Target X" and shows significantly weaker binding to a small number of other kinases, indicating a high degree of selectivity.

Part 2: Cellular Target Engagement with CETSA

While in vitro assays are powerful for broad screening, they do not account for factors present in a living cell, such as membrane permeability, intracellular ATP concentrations, and the potential for the compound to be metabolized[12][13]. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the direct measurement of a compound's engagement with its target protein in a cellular environment[14][15][16].

Principle of the Assay:

CETSA is based on the principle of ligand-induced thermal stabilization[15]. When a protein binds to a ligand (such as our test compound), it generally becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The cells are then lysed, and the aggregated, denatured proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot or mass spectrometry[12][15]. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.

Experimental Protocol for CETSA:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined amount of time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or another protein detection method.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples to generate melting curves.

CETSA Workflow Diagram:

G A Treat Cells with Compound or Vehicle B Aliquot Cells and Heat to a Range of Temperatures A->B C Lyse Cells B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melting Curves and Determine Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpreting the Data:

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating stabilization. This provides strong evidence of target engagement in living cells. By performing the assay with varying concentrations of the compound, a dose-response curve can be generated to determine the cellular EC50 for target engagement.

Hypothetical CETSA Data for Primary Target X:

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (10 µM Compound)
48100100
5095100
528098
5450 (Tm)90
562075
58550 (Tm)
60025

This data illustrates a clear thermal shift, with the melting temperature (Tm) of Primary Target X increasing from 54°C to 58°C in the presence of the compound.

Comparative Analysis and Building a Coherent Narrative

By combining the data from broad kinome screening and cellular target engagement assays, a comprehensive and trustworthy selectivity profile can be constructed.

AssayInformation ProvidedAdvantagesLimitations
KINOMEscan™ In vitro binding affinity (Kd) against a large panel of kinases.High-throughput, quantitative, broad coverage of the kinome.Does not account for cellular factors; measures binding, not inhibition.
CETSA In-cell target engagement and stabilization.Confirms target interaction in a physiological context; can be adapted for high-throughput formats[17].Lower throughput than in vitro screens; requires a specific antibody or mass spectrometry for detection.

The ideal outcome is a strong correlation between the two datasets. For example, the kinase identified as the highest affinity target in the KINOMEscan™ should also show a significant thermal shift in the CETSA. Discrepancies between the two assays can also be informative. A compound that shows potent binding in vitro but weak or no engagement in cells may have poor cell permeability or be subject to efflux pumps.

Conclusion

Assessing the selectivity of a compound like this compound is a critical exercise in modern drug discovery. By employing a multi-pronged approach that combines broad in vitro profiling with in-cell target validation, researchers can build a robust and reliable understanding of a compound's mechanism of action and potential liabilities. The methodologies described in this guide, KINOMEscan™ and CETSA, represent powerful tools for generating high-quality, reproducible data that can confidently guide the progression of a compound from a promising hit to a viable clinical candidate. This rigorous, evidence-based approach is fundamental to the principles of scientific integrity and is essential for the development of safe and effective new medicines.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(8), 1995-2001. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved from [Link][9]

  • D'Arcy, S., & Black, B. E. (2015). Kinome Profiling. Methods in Molecular Biology, 1344, 141-155. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • CETSA®. (n.d.). CETSA. CETSA®. Retrieved from [Link][15]

  • Almqvist, H., et al. (2016). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 21(7), 935-943. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link][18]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved from [Link][11]

  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-. PubChem. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5049. [Link]

  • El-Adl, K., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8195-8212. [Link]

  • Onishi, Y., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 5(10), 1734-1745. [Link]

  • Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(5), 2249-2267. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 453-458. [Link]

  • Kandeel, M. M., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]

  • El-Faham, A., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega, In Press. [Link]

  • Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 659-681. [Link]

  • Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2652. [Link]

  • Wang, Y., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 4023-4034. [Link]

  • Lain, G., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[9][13]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 69-82. [Link]

  • Oh, C.-H., et al. (2005). Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Bioorganic & Medicinal Chemistry Letters, 15(16), 3763-3766. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Data for 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, and is integral to a multitude of pharmacologically active agents.[1] This guide addresses the critical issue of experimental reproducibility, a cornerstone of scientific integrity, by focusing on a specific, novel derivative: 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. While extensive literature covers the synthesis of analogous compounds, a dedicated, peer-reviewed synthesis and characterization of this precise molecule is not yet prominent in public databases.[1][2] Consequently, this document establishes a benchmark, multi-step synthetic protocol and a comprehensive characterization data set to serve as a "gold standard" for future research. We will objectively compare this benchmark data with a hypothetical "reproduced" data set, delving into the causality of potential variations and providing field-proven insights to enhance reproducibility for researchers, scientists, and drug development professionals. The inability to reproduce research is a costly and frequent impediment to drug discovery, making such benchmark guides essential for accelerating credible research.

Introduction: The Imperative of Reproducibility

The "reproducibility crisis" is a well-documented challenge in scientific research, where failure to replicate published experiments can waste significant resources and impede therapeutic progress. In organic and medicinal chemistry, the synthesis of novel small molecules is the first crucial step in the drug discovery pipeline. The structural integrity and purity of these compounds underpin all subsequent biological data. Therefore, a robust, reproducible synthetic route is not merely a procedural formality but a fundamental requirement for valid research.

This guide focuses on this compound, a compound with potential pharmacological relevance due to its core structure. We will establish a detailed, self-validating protocol that explains the causality behind experimental choices, empowering researchers to not only follow the steps but to understand the critical parameters that govern the reaction's success and reproducibility.

Benchmark Synthetic Workflow

The proposed synthesis is a two-step process, beginning with the well-established Gewald three-component reaction to form a polysubstituted 2-aminothiophene, followed by a cyclization to construct the desired thieno[2,3-d]pyrimidin-2(1H)-one core.[3][4] This approach is chosen for its reliability, use of readily available starting materials, and versatility.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization A 2-Fluorobenzaldehyde F F A->F Morpholine (catalyst) Ethanol, 50°C, 3h B Ethyl Cyanoacetate B->F Morpholine (catalyst) Ethanol, 50°C, 3h C Elemental Sulfur C->F Morpholine (catalyst) Ethanol, 50°C, 3h D Acetone D->F Morpholine (catalyst) Ethanol, 50°C, 3h E Intermediate 1 Ethyl 2-amino-5-(2-fluorophenyl)-4-methylthiophene-3-carboxylate G Intermediate 1 E->G Purification (Recrystallization) F->E Gewald Reaction J J G->J Sodium Ethoxide Ethanol, Reflux, 12h H Urea H->J Sodium Ethoxide Ethanol, Reflux, 12h I Final Product This compound J->I Ring Closure

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-amino-5-(2-fluorophenyl)-4-methylthiophene-3-carboxylate (Intermediate 1)

Expertise & Rationale: The Gewald reaction is a multi-component reaction that efficiently constructs the 2-aminothiophene ring system.[5] We use morpholine as a basic catalyst to facilitate the initial Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate. Elemental sulfur is then added for the ring-closing step. Ethanol is selected as a solvent for its ability to dissolve the reactants and facilitate a moderate reaction temperature.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (10.0 g, 80.6 mmol), ethyl cyanoacetate (9.1 g, 80.6 mmol), acetone (6.0 g, 103 mmol), and ethanol (100 mL).

  • Add elemental sulfur (2.58 g, 80.6 mmol) to the mixture.

  • Add morpholine (2.0 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50°C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of this compound (Final Product)

Expertise & Rationale: The cyclization of the 2-aminothiophene-3-carboxylate intermediate with urea is a standard method for forming the pyrimidinone ring.[6] Sodium ethoxide is used as a strong base to deprotonate the amino group and facilitate the nucleophilic attack on the urea carbonyl, leading to ring closure. Refluxing in ethanol provides the necessary energy to overcome the activation barrier for this condensation reaction.

Protocol:

  • Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 g, 47.8 mmol) in absolute ethanol (80 mL) under an inert atmosphere (N₂) in a 250 mL round-bottom flask.

  • To the freshly prepared sodium ethoxide solution, add Intermediate 1 (10.0 g, 34.1 mmol) and urea (3.1 g, 51.2 mmol).

  • Heat the mixture to reflux and maintain for 12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

  • Acidify the solution to pH ~5-6 with dilute hydrochloric acid (2N HCl).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 60°C to afford the final product as an off-white solid.

Data Comparison Guide: Benchmark vs. Reproduced Results

Reproducibility can be affected by numerous factors, including reagent purity, subtle variations in reaction conditions (temperature, time), and analytical instrument calibration. Below is a comparison of the expected "Benchmark Data" from our validated protocol against a hypothetical "Reproduced Data" set, which illustrates common, realistic deviations.

Table 1: Comparison of Yield and Physical Properties
ParameterBenchmark Data (Expected)Reproduced Data (Hypothetical)Causality of Potential Discrepancies
Yield (Step 1) 75%68%Incomplete reaction due to lower temperature or insufficient time; loss of product during recrystallization.
Yield (Step 2) 82%79%Incomplete cyclization; slight degradation of starting material; mechanical losses during filtration.
Overall Yield 61.5%53.7%Compounded losses from both steps.
Melting Point 248-250 °C245-248 °CPresence of minor impurities or residual solvent, which can depress and broaden the melting point range.
Appearance Off-white crystalline solidSlightly yellowish solidTrace impurities from the reaction or insufficient washing can introduce color.
Table 2: Spectroscopic Data Comparison
TechniqueBenchmark Data (Expected)Reproduced Data (Hypothetical)Causality of Potential Discrepancies
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 7.1 (s, 1H, Thiophene-H), 2.5 (s, 3H, CH₃)δ 12.1 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 7.1 (s, 1H, Thiophene-H), 2.5 (s, 3H, CH₃), 3.3 (s, trace, H₂O) , 1.2 (t, trace, EtOH) Presence of residual water or ethanol (recrystallization solvent) in the sample. The core chemical shifts should be identical.
¹³C NMR (100 MHz, DMSO-d₆)δ 162.5 (C=O), 159.0, 157.8, 155.2, 131.5, 129.8, 125.1, 124.8, 118.2, 116.0, 115.8, 14.5 (CH₃)δ 162.5, 159.0, 157.8, 155.2, 131.5, 129.8, 125.1, 124.8, 118.2, 116.0, 115.8, 14.5Core signals should be highly reproducible. Differences in signal-to-noise may occur due to sample concentration or acquisition time.
FTIR (KBr, cm⁻¹)3150 (N-H), 1685 (C=O), 1610 (C=N), 1580 (C=C), 1220 (C-F)3400 (broad, O-H), 3150 (N-H), 1685 (C=O), 1610 (C=N), 1580 (C=C), 1220 (C-F)The broad peak at 3400 cm⁻¹ in the reproduced data indicates the presence of trace water, corroborating the ¹H NMR data.
HRMS (ESI+)m/z [M+H]⁺: 275.0501m/z [M+H]⁺: 275.0503The values are within the acceptable error margin (typically < 5 ppm) for high-resolution mass spectrometry. This confirms the elemental composition.

Self-Validating Systems and Best Practices

To ensure your experimental results are trustworthy and reproducible, incorporate the following self-validating checks and best practices.

Diagram of Data Verification Workflow

Data Verification Start Synthesized Product TLC TLC Analysis (Single Spot?) Start->TLC MP Melting Point (Sharp Range?) TLC->MP Fail Inconsistent Data (Re-purify/Re-synthesize) TLC->Fail Check Fails NMR ¹H & ¹³C NMR (Correct Shifts & No Impurities?) MP->NMR MP->Fail Check Fails MS Mass Spec (Correct Mass?) NMR->MS NMR->Fail Check Fails FTIR FTIR (Correct Functional Groups?) MS->FTIR MS->Fail Check Fails Final Data Matches Benchmark (Reproducible) FTIR->Final All Checks Pass FTIR->Fail Check Fails

Caption: A logical workflow for verifying the integrity of the synthesized product.

Best Practices for Enhanced Reproducibility:

  • Reagent Verification: Always use reagents from reputable suppliers and record the lot numbers. If results are inconsistent, consider that reagent quality may be a factor.

  • Strict Adherence to Stoichiometry: Precisely measure all reactants. The use of an incorrect molar ratio can lead to side reactions and lower yields.

  • Atmospheric Control: The use of an inert atmosphere during the formation of the sodium ethoxide is critical to prevent reaction with atmospheric moisture and CO₂, which would neutralize the base.

  • Thorough Documentation: Keep a detailed laboratory notebook. Record all observations, including color changes, precipitation, and any deviations from the protocol.[7]

  • Consistent Purification: Recrystallization success depends on the solvent system, cooling rate, and washing technique. Document these parameters carefully to ensure consistency.

  • Analytical Sample Preparation: Ensure samples for spectroscopic analysis are completely dry and free of residual solvents to avoid misleading data.

Conclusion

Reproducibility is the bedrock of scientific advancement. This guide provides a robust and detailed benchmark for the synthesis and characterization of this compound. By understanding the rationale behind each step and anticipating potential sources of variation, researchers can improve the consistency and reliability of their own work. The provided comparison tables and verification workflows serve as practical tools to diagnose experimental discrepancies and uphold the high standards of scientific integrity. Adherence to these principles will not only validate individual findings but also contribute to a more robust and efficient drug discovery landscape.

References

  • Arkat USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Zhang, H., & Huang, G. (2005). Gewald synthesis of 2-aminothiophenes on a soluble polymer-support. Tetrahedron Letters, 46(35), 5849-5851.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(1), 209-222.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

  • Ye, Z., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2018, 9516317.
  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(31), 5925-5942.
  • Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788.
  • Lin, C.-W., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(21), 5039.
  • Lynchburg College. (n.d.). Tips for writing organic chemistry lab reports. Retrieved from [Link]

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473.
  • Rashad, A. E., et al. (2011). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Acta Pharmaceutica, 61(2), 167-179.
  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Guidelines for Lab Reports. Retrieved from [Link]

  • Chen, C.-Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(14), 10397-10415.
  • Florida International University. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Writing an Organic Chemistry Lab Report. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities extends beyond synthesis and application to include responsible lifecycle management. The proper disposal of research compounds like 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory frameworks.

Given that specific toxicological and environmental impact data for many research chemicals are not yet fully available, our approach must be conservative, treating the substance with the caution required for a potentially hazardous material. The structural characteristics of this compound—a fluorinated aromatic ring fused to a nitrogen- and sulfur-containing heterocyclic thienopyrimidine core—dictate the necessary disposal pathway.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe disposal. The molecular structure of this compound informs the potential hazards we must mitigate.

  • Halogenated Organic Compound: The presence of a 2-fluorophenyl group classifies this molecule as a halogenated organic compound.[1][2] The carbon-fluorine bond is exceptionally strong, however, improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF).[3][4] HF is a highly corrosive and toxic substance.[4][5]

  • Heterocyclic Core: The thieno[2,3-d]pyrimidine core contains both nitrogen and sulfur. Combustion of this compound will likely generate oxides of nitrogen (NOx) and sulfur (SOx), which are atmospheric pollutants and respiratory irritants.

  • Unknown Biological Activity: As a compound likely synthesized for biological screening, its pharmacological and toxicological profiles are not fully elucidated.[6][7][8][9] Therefore, it must be handled as a substance with unknown toxicity, and exposure should be minimized.

Based on these characteristics, the compound must be disposed of as halogenated organic chemical waste .[10][11] Under no circumstances should it be disposed of down the drain or in regular solid waste containers.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling the compound in any form—pure, in solution, or as waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions containing the compound and from airborne dust particles of the solid material.[3][5]
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against dermal absorption. The specific glove type should be cross-referenced with any solvents used.[3]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required if handling the solid powder outside of a certified chemical fume hood or glove box. Use a NIOSH-approved respirator.Prevents inhalation of fine particles. Engineering controls like a fume hood are the primary line of defense.[3]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill management plan is essential.

For Small Spills (Solid Powder):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure all required PPE is worn.

  • Gently Cover: Cover the spill with a chemical absorbent pad or dry sand to prevent the powder from becoming airborne.

  • Collect Material: Carefully sweep the absorbed material and spilled powder into a designated waste container using non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as halogenated solid waste.

  • Label Waste: Seal and label the container holding the spill cleanup materials.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[10]

Step-by-Step Disposal Workflow

The proper disposal of this compound requires meticulous segregation and documentation in compliance with EPA regulations.[12][13][14]

Step 1: Waste Segregation

  • All waste streams containing this compound must be kept separate from non-halogenated waste.[10][11] This is the most critical step, as mixing waste streams can complicate the disposal process and increase costs.

  • Solid Waste: This includes the pure compound, any contaminated consumables (weighing paper, spatulas, gloves, wipes), and spill cleanup materials.

  • Liquid Waste: If the compound is in solution, it must be collected in a dedicated "Halogenated Organic Liquid Waste" container. Do not mix with aqueous or non-halogenated solvent waste.

  • Empty Containers: The original container holding the compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be managed as non-hazardous solid waste.

Step 2: Waste Collection and Containment

  • Select the Correct Container: Use a dedicated, chemically compatible container clearly labeled for halogenated solid waste. The container must be in good condition with a secure, threaded cap.[10][11]

  • Transfer Waste: Carefully place all solid waste contaminated with the compound into this container.

  • Do Not Overfill: The container should not be filled beyond 90% capacity to allow for expansion and prevent spills.[11]

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[10]

Step 3: Labeling

  • Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS office will provide specific guidelines, but all labels must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all components in the container, including residual solvents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 4: Storage and Final Disposal

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13] This area should be a secondary containment bin within a ventilated cabinet.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal contractor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16] The most common disposal method for this type of waste is high-temperature incineration under controlled conditions to ensure complete destruction and neutralization of hazardous byproducts.

Below is a decision workflow to guide the disposal process.

start Material for Disposal: This compound assess_form Assess Waste Form start->assess_form solid_waste Pure Solid Compound or Contaminated Consumables (Gloves, Wipes, etc.) assess_form->solid_waste Solid liquid_waste Compound in Solution (e.g., in DMSO, DCM) assess_form->liquid_waste Liquid empty_container Empty Original Container assess_form->empty_container Container collect_solid Collect in 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container label_and_store Securely Cap, Label Container, and Store in Satellite Accumulation Area collect_solid->label_and_store collect_liquid->label_and_store collect_rinsate Collect Rinsate in 'Halogenated Liquid Waste' rinse_container->collect_rinsate dispose_rinsed_cont Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->dispose_rinsed_cont collect_rinsate->label_and_store final_disposal Arrange for Pickup by Licensed Waste Contractor label_and_store->final_disposal

Disposal decision workflow for this compound.

By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
  • Medical Laboratory Observer. (2019).
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Environmental Protection Agency. (n.d.).
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
  • Fluorochem Ltd. (2024). Safety Data Sheet for 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Braun Research Group, University of Illinois. (n.d.).
  • University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Fluorine Safety.
  • Fisher Scientific Company. (2025).
  • TCI EUROPE N.V. (2025). Safety Data Sheet for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide.
  • Phoenix Pharmaceuticals, Inc. (2016).
  • University of Wisconsin-Milwaukee, Environmental Health, Safety & Risk Management. (n.d.).
  • eCFR. (n.d.).
  • Fisher Scientific. (n.d.). This compound, TRC.
  • PubChem. (n.d.). 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine.
  • MDPI. (2022). Thienopyrimidine. Encyclopedia.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine.
  • Molecules. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • PubChem. (n.d.). N-(4-fluorophenyl)-2,5-dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide.
  • Journal of Medicinal Chemistry. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • ACS Medicinal Chemistry Letters. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism.
  • Archiv der Pharmazie. (2018). Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors.

Sources

Personal protective equipment for handling 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

As a novel thienopyrimidine derivative, this compound presents a unique profile of potential hazards that necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work. The following procedural guidance is based on established safety protocols for similar heterocyclic compounds and general best practices for handling research chemicals of unknown toxicity.

Understanding the Risks: Hazard Identification
  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Given the presence of a fluorinated phenyl group, it is also prudent to consider the potential for the formation of hazardous combustion or decomposition products under high temperatures.[4] Therefore, all handling procedures should be conducted with the assumption that the compound is hazardous.

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is critical.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][3]

  • Designated Area: Establish a designated area within the laboratory for the handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum required PPE for handling this compound. Selections are based on general laboratory safety standards and the anticipated hazards of this class of compounds.[5][6]

PPE CategoryItemStandard and Rationale
Body Protection Flame-resistant lab coatRequired at all times in the research laboratory to protect against chemical splashes and fire hazards.[7]
Hand Protection Disposable nitrile glovesMinimum requirement for incidental contact.[5] For prolonged handling or when there is a higher risk of contact, double-gloving or using thicker, chemical-resistant gloves is recommended.[5][8] Gloves should be changed immediately if contaminated.[8]
Eye and Face Protection Safety glasses with side shieldsMinimum requirement for working with or around hazardous materials.[5][7]
Chemical splash gogglesHighly recommended for all work with solutions of the compound and required when handling larger volumes to protect against splashes.[7]
Face shieldMust be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing or when working with the solid compound outside of a fume hood.[6][9]
Foot Protection Closed-toe shoesRequired to prevent injuries from dropped objects or spills.[6]
Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Handling Workflow cluster_ppe Constant Requirement A Receipt and Storage B Preparation (in Fume Hood) A->B Don appropriate PPE C Experimentation B->C Weighing and Dissolving D Decontamination C->D Post-experiment F Emergency Response C->F In case of spill or exposure E Waste Disposal D->E Segregate waste D->F In case of spill or exposure P Full PPE as per table

Caption: A flowchart illustrating the key stages of handling this compound, emphasizing the constant need for appropriate PPE.

1. Receipt and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • The container should be tightly closed.[1]

2. Preparation (in a Chemical Fume Hood):

  • Don all required PPE before opening the container.

  • Carefully weigh the required amount of the solid compound, avoiding the creation of dust.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

3. Experimentation:

  • Conduct all experimental procedures within a fume hood.

  • Keep the container closed when not in use.

  • Avoid contact with skin and eyes.[10]

4. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Remove and wash contaminated clothing before reuse.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated solvents, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[1] Do not discharge into the environment or sewer systems.[3] Given its fluorinated nature, incineration at high temperatures may be a suitable disposal method, but this should be confirmed with your institution's environmental health and safety office.[11]

Emergency Procedures: Preparedness and Response

In the event of an emergency, immediate and correct action is vital.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention and show the safety data sheet or label if available.[3]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • Safety D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl).
  • SAFETY D
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager Magazine.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • SAFETY D
  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine.
  • Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online.
  • Material Safety D
  • Synthesis of Some Thienopyrimidine Deriv
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.